molecular formula C39H66N7O17P3S B15550251 (2E,11Z)-octadecadienoyl-CoA

(2E,11Z)-octadecadienoyl-CoA

Cat. No.: B15550251
M. Wt: 1030.0 g/mol
InChI Key: OPMPWWFMNYWBGF-PKYBCSRXSA-N
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Description

(2E,11Z)-octadecadienoyl-CoA is an octadecadienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,11Z)-octadecadienoic acid. It is a trans-2-enoyl-CoA and an octadecadienoyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C39H66N7O17P3S

Molecular Weight

1030.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,11Z)-octadeca-2,11-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,18-19,26-28,32-34,38,49-50H,4-8,11-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-,19-18+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

OPMPWWFMNYWBGF-PKYBCSRXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Biosynthesis Pathway of (2E,11Z)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,11Z)-octadecadienoyl-CoA is a specific unsaturated fatty acyl-coenzyme A molecule. Its unique structure, featuring a trans double bond at the second carbon and a cis double bond at the eleventh carbon, suggests a complex biosynthetic origin likely involving enzymes from both fatty acid synthesis and degradation pathways. This technical guide synthesizes the current understanding of the enzymatic processes that could lead to the formation of this molecule, drawing heavily on research into insect pheromone biosynthesis, where similar complex unsaturated fatty acids are common. The guide details a proposed core biosynthetic pathway, the regulatory mechanisms governing it, key experimental protocols for its investigation, and representative quantitative data for the enzyme families involved.

Proposed Core Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process originating from the common saturated fatty acid precursor, stearoyl-CoA (18:0-CoA). The pathway likely involves the coordinated action of a desaturase to introduce the cis-double bond and an isomerase to position the trans-double bond. While this specific molecule's pathway has not been fully elucidated in a single organism, the following pathway is proposed based on well-characterized enzymatic reactions in insect pheromone synthesis.[1][2]

Step 1: Desaturation

The initial step is the introduction of a cis-double bond at the Δ11 position of stearoyl-CoA. This reaction is catalyzed by a Δ11-acyl-CoA desaturase , an enzyme prevalent in the pheromone glands of many moth species.[3] These enzymes are typically located in the endoplasmic reticulum and utilize molecular oxygen and NAD(P)H as co-substrates.[4]

  • Substrate: Stearoyl-CoA (18:0-CoA)

  • Enzyme: Δ11-Acyl-CoA Desaturase

  • Product: (11Z)-octadecenoyl-CoA

Step 2: Beta-Oxidation Intermediate Formation (Hypothetical)

The formation of the 2E-double bond is less common in de novo fatty acid synthesis and is a hallmark of the β-oxidation pathway. It is proposed that (11Z)-octadecenoyl-CoA undergoes a partial cycle of β-oxidation to generate a 3-enoyl-CoA intermediate. This would involve the action of an acyl-CoA oxidase or dehydrogenase.

  • Substrate: (11Z)-octadecenoyl-CoA

  • Enzyme: Acyl-CoA Oxidase/Dehydrogenase

  • Product: this compound (transient intermediate) which is then hydrated to 3-hydroxy-(11Z)-octadecenoyl-CoA. A subsequent dehydration would yield (3E,11Z)-octadecadienoyl-CoA.

Step 3: Isomerization

The final and key step in establishing the (2E,11Z) configuration is the isomerization of the double bond from the 3rd to the 2nd position. This is catalyzed by an enoyl-CoA isomerase . This enzyme is a standard component of the β-oxidation pathway, where it converts 3-cis or 3-trans-enoyl-CoA intermediates into the 2-trans-enoyl-CoA form, which is a substrate for the next step in degradation.[5][6] In this proposed biosynthetic pathway, the isomerase acts on the (3E,11Z)-octadecadienoyl-CoA intermediate to produce the final product.

  • Substrate: (3E,11Z)-octadecadienoyl-CoA

  • Enzyme: Enoyl-CoA Isomerase

  • Product: this compound

Biosynthetic Pathway of this compound cluster_0 Proposed Biosynthetic Pathway Stearoyl_CoA Stearoyl-CoA (18:0-CoA) Z11_Octadecenoyl_CoA (11Z)-octadecenoyl-CoA Stearoyl_CoA->Z11_Octadecenoyl_CoA Δ11-Desaturase Beta_Ox_Intermediate β-Oxidation Intermediate (3E,11Z)-octadecadienoyl-CoA Z11_Octadecenoyl_CoA->Beta_Ox_Intermediate Acyl-CoA Oxidase & Dehydratase Final_Product This compound Beta_Ox_Intermediate->Final_Product Enoyl-CoA Isomerase

Figure 1: Proposed biosynthetic pathway for this compound.

Regulatory Signaling Pathway: PBAN Cascade

In insects, the biosynthesis of fatty acid-derived pheromones is often under tight hormonal control. The primary regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[7] This neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland cells to stimulate the biosynthetic pathway.[8]

The PBAN signaling cascade begins with the binding of PBAN to its specific G-protein coupled receptor (GPCR) on the pheromone gland cell membrane.[9] This binding event activates a G-protein, which in turn leads to an influx of extracellular Ca²⁺. The rise in intracellular calcium is a critical secondary messenger that triggers downstream signaling events, ultimately leading to the activation of key enzymes in the fatty acid synthesis and modification pathway, such as acetyl-CoA carboxylase and the desaturases.[10]

PBAN Signaling Pathway cluster_membrane Cell Membrane PBAN PBAN PBAN_Receptor PBAN Receptor (GPCR) PBAN->PBAN_Receptor Binds G_Protein G-Protein PBAN_Receptor->G_Protein Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Opens Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Influx Ca_ext Extracellular Ca²⁺ Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., Desaturases) Ca_int->Enzyme_Activation Stimulates

Figure 2: Simplified signaling cascade of PBAN in pheromone biosynthesis.

Quantitative Data

While specific kinetic data for the enzymes in the proposed this compound pathway are not available, the following table presents representative data for homologous enzymes from insect systems to provide a quantitative context for their activity.

Enzyme ClassExample EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min)Reference
Δ6-Desaturase Microsomal Δ6-desaturaseRat (liver)Linoleic acid1.50.63[11]

Note: This data is for a related desaturase and is provided for illustrative purposes. The actual kinetic parameters for the enzymes in the this compound pathway may vary.

Experimental Protocols

Investigating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of a Candidate Δ11-Desaturase

This protocol describes the expression of an insect desaturase in a yeast system (Saccharomyces cerevisiae), which is a common method for functional characterization.[12]

  • Gene Cloning:

    • Isolate total RNA from the pheromone gland of the insect of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the putative Δ11-desaturase gene using PCR with specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYEX-CHT) that allows for inducible expression and may include an affinity tag (e.g., 6x-His) for purification.[13]

  • Yeast Transformation:

    • Transform a suitable strain of S. cerevisiae (e.g., one deficient in its own desaturases) with the expression vector using the lithium acetate (B1210297) method.

    • Select for transformed colonies on appropriate selection media.

  • Protein Expression:

    • Grow a culture of the transformed yeast in selective media to mid-log phase.

    • Induce protein expression by adding the appropriate inducer (e.g., galactose for a GAL promoter).

    • Continue to grow the culture for 18-24 hours at a reduced temperature (e.g., 20-25°C) to enhance protein folding and stability.

  • Microsomal Fraction Preparation:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells using mechanical disruption (e.g., glass beads) in a buffered solution containing protease inhibitors.

    • Perform differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound desaturase.

  • Purification (Optional, for kinetic studies):

    • Solubilize the microsomal membranes with a mild detergent.

    • Purify the tagged desaturase using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

Protocol 2: In Vitro Desaturase Activity Assay

This assay measures the conversion of a saturated fatty acyl-CoA to its unsaturated product by the expressed desaturase.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the yeast microsomal fraction (or purified enzyme), a buffered solution (e.g., potassium phosphate, pH 7.2), and a radiolabeled substrate (e.g., [¹⁴C]-stearoyl-CoA).

    • Add the required cofactor, NAD(P)H.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs to free fatty acids.

    • Heat the mixture to ensure complete saponification.

  • Extraction and Analysis:

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Analyze the products by reverse-phase HPLC with a radiodetector or by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).[14] The identity of the product is confirmed by its retention time and mass spectrum compared to authentic standards.

Protocol 3: Analysis of Acyl-CoA Profiles by LC-MS/MS

This protocol allows for the identification and quantification of acyl-CoA species within a biological sample.[15]

  • Extraction:

    • Homogenize the tissue (e.g., insect pheromone glands) in a cold solvent mixture (e.g., 80% methanol) to precipitate proteins and extract metabolites.

    • Centrifuge to pellet the debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for liquid chromatography.

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the acyl-CoAs using a gradient of aqueous and organic mobile phases (e.g., water with ammonium (B1175870) acetate and acetonitrile).

    • Detect the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific parent-daughter ion transitions for each targeted acyl-CoA.

  • Quantification:

    • Quantify the amount of each acyl-CoA by comparing its peak area to a standard curve generated from authentic standards. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Experimental Workflow cluster_molbio Molecular Biology & Expression cluster_biochem Biochemistry & Analysis RNA_Isolation 1. RNA Isolation (Pheromone Gland) Cloning 2. Gene Cloning into Yeast Expression Vector RNA_Isolation->Cloning Transformation 3. Yeast Transformation & Selection Cloning->Transformation Expression 4. Protein Expression Transformation->Expression Microsome_Prep 5. Microsome Preparation Expression->Microsome_Prep Assay 6. In Vitro Enzyme Assay (with labeled substrate) Microsome_Prep->Assay LCMS 7. Product Analysis (HPLC or LC-MS/MS) Assay->LCMS Data 8. Data Interpretation (Pathway Elucidation) LCMS->Data

Figure 3: General experimental workflow for characterizing biosynthetic enzymes.

Conclusion

The biosynthesis of this compound represents a fascinating example of how organisms can generate chemical diversity by coopting enzymes from different metabolic pathways. The proposed pathway, involving a Δ11-desaturase and an enoyl-CoA isomerase, provides a chemically plausible route to this specific molecule. This process is likely regulated by complex signaling cascades, such as the PBAN pathway in insects, ensuring that production is tightly controlled. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate this and similar biosynthetic pathways, ultimately enabling a deeper understanding of lipid metabolism and paving the way for potential applications in drug development and biotechnology. Further research is needed to isolate and characterize the specific enzymes involved and to confirm the proposed biosynthetic steps in vivo.

References

The Role of (2E,11Z)-Octadecadienoyl-CoA in Insect Biology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-Octadecadienoyl-CoA is a pivotal, yet infrequently directly cited, intermediate in the biosynthesis of specific moth sex pheromones. As a di-unsaturated 18-carbon fatty acyl-CoA, its structure suggests a biosynthetic pathway involving at least two distinct desaturation steps, likely catalyzed by Δ2 and Δ11 desaturases, acting on a stearoyl-CoA precursor. This technical guide synthesizes the current understanding of the biosynthesis and function of closely related C18 di-unsaturated acyl-CoA molecules in insects, providing a foundational framework for understanding the potential role of this compound. We will explore the enzymatic machinery, present relevant quantitative data from related pathways, detail pertinent experimental protocols, and visualize the core biochemical processes. This document serves as a comprehensive resource for professionals engaged in entomological research and the development of novel pest management strategies.

Introduction: The Central Role of Acyl-CoA Intermediates in Pheromone Biosynthesis

Insect chemical communication is a cornerstone of their reproductive and social behaviors, with sex pheromones playing a critical role in mate attraction and recognition. The majority of moth sex pheromones are derived from fatty acid metabolism, a process in which fatty acyl-CoA thioesters are key intermediates.[1][2] These precursors undergo a series of enzymatic modifications, including desaturation, chain shortening or elongation, reduction, and functional group modification, to produce the final pheromone components.[3][4]

While the specific intermediate this compound is not extensively documented in existing literature, its hypothetical structure points to a sophisticated biosynthetic pathway. The presence of a trans double bond at the C2 position is characteristic of intermediates in β-oxidation, while the cis double bond at the C11 position is a common feature in lepidopteran pheromones, introduced by Δ11-desaturases.[5][6] This guide will, therefore, extrapolate from known pathways of similar C18 di-unsaturated pheromone precursors to provide a robust model for the function of this compound.

Putative Biosynthetic Pathway of this compound

The formation of this compound is hypothesized to originate from stearoyl-CoA, a common C18 saturated fatty acyl-CoA in insects. The pathway likely involves two key enzymatic steps:

  • Δ11-Desaturation: A Δ11-desaturase introduces a cis double bond at the 11th carbon position of stearoyl-CoA, yielding (Z)-11-octadecenoyl-CoA. This type of desaturase activity is well-documented in numerous moth species.[6][7]

  • Limited β-Oxidation or Δ2-Desaturation: The introduction of the trans double bond at the C2 position could occur through a limited cycle of β-oxidation, where the first step is catalyzed by an acyl-CoA oxidase, or through the action of a specific Δ2-desaturase.

The resulting this compound would then serve as a substrate for further enzymatic modifications, such as reduction to an alcohol by a fatty acyl reductase (FAR), followed by acetylation or oxidation to an aldehyde, to produce the final active pheromone component.

Pheromone_Biosynthesis stearoyl_coa Stearoyl-CoA (18:0-CoA) z11_18_coa (Z)-11-Octadecenoyl-CoA stearoyl_coa->z11_18_coa Δ11-Desaturase e2_z11_18_coa This compound z11_18_coa->e2_z11_18_coa Acyl-CoA Oxidase / Δ2-Desaturase pheromone_alcohol Pheromone Alcohol e2_z11_18_coa->pheromone_alcohol Fatty Acyl Reductase (FAR) pheromone_acetate Pheromone Acetate/Aldehyde pheromone_alcohol->pheromone_acetate Acetyltransferase / Oxidase Acyl_CoA_Analysis_Workflow pg_dissection Pheromone Gland Dissection extraction Lipid Extraction pg_dissection->extraction derivatization Derivatization to Methyl Esters extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification gc_ms->quantification Enzyme_Characterization_Workflow gene_id Candidate Gene Identification (Transcriptomics) cloning Gene Cloning and Expression Vector Construction gene_id->cloning heterologous_expression Heterologous Expression (Yeast, Insect Cells) cloning->heterologous_expression functional_assay Functional Assay with Substrate Feeding heterologous_expression->functional_assay product_analysis Product Analysis (GC-MS) functional_assay->product_analysis

References

Unveiling (2E,11Z)-Octadecadienoyl-CoA: A Technical Guide to Its Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A. While its definitive biological role and specific signaling pathways are not extensively documented in publicly available literature, its structural features suggest potential involvement in lipid metabolism and cellular signaling, akin to other octadecadienoyl-CoA isomers. This technical guide provides a comprehensive overview of the plausible synthesis, isolation, and characterization methodologies for this compound, drawing upon established protocols for similar lipid molecules. The absence of a specific discovery and isolation paper for this precise isomer necessitates a composite approach, leveraging established techniques in lipid chemistry and analysis. This document is intended to serve as a foundational resource for researchers seeking to investigate the properties and potential biological significance of this molecule.

Introduction

Fatty acyl-CoAs are critical intermediates in a myriad of cellular processes, including energy metabolism through β-oxidation, biosynthesis of complex lipids, and protein acylation. The specific geometry and position of double bonds within the acyl chain can profoundly influence the molecule's physical properties and biological activity. This compound, with its trans double bond at the 2-position and a cis double bond at the 11-position, represents a unique molecular entity whose biological functions are yet to be fully elucidated. This guide outlines the necessary experimental framework to synthesize, purify, and characterize this specific isomer, thereby enabling further investigation into its potential roles in health and disease.

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the chemical synthesis of the free fatty acid, (2E,11Z)-octadecadienoic acid, followed by its enzymatic or chemical conversion to the corresponding coenzyme A thioester.

Chemical Synthesis of (2E,11Z)-Octadecadienoic Acid

A plausible synthetic route for (2E,11Z)-octadecadienoic acid can be devised using established organic chemistry reactions that allow for stereospecific control over double bond formation. A Wittig or Horner-Wadsworth-Emmons reaction is suitable for creating the (2E) double bond, while a Lindlar-catalyzed hydrogenation of an alkyne is a standard method for generating a (Z)-double bond.

Experimental Protocol:

  • Starting Material: Commercially available 10-undecynoic acid.

  • Chain Elongation: The carboxylic acid of 10-undecynoic acid is protected as a methyl ester. The terminal alkyne is then coupled with a suitable C7 electrophile (e.g., 1-bromoheptane) via Sonogashira coupling to form methyl octadeca-11-ynoate.

  • Formation of the (11Z) Double Bond: The internal alkyne of methyl octadeca-11-ynoate is selectively reduced to a cis-double bond using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This yields methyl (11Z)-octadecenoate.

  • Introduction of the (2E) Double Bond: The ester is reduced to the corresponding aldehyde. A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide that introduces a two-carbon unit with a trans-double bond is then performed. This would be followed by oxidation of the resulting alcohol to the carboxylic acid, yielding (2E,11Z)-octadecadienoic acid.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Enzymatic Conversion to this compound

The conversion of the free fatty acid to its CoA ester is most efficiently achieved using an acyl-CoA synthetase enzyme.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), ATP, MgCl₂, Coenzyme A (CoASH), and the purified (2E,11Z)-octadecadienoic acid.

  • Enzyme: Add a commercially available long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.).

  • Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.

  • Purification: The this compound is purified from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

Isolation and Characterization

The isolation and characterization of this compound from biological samples or synthetic mixtures require sensitive and specific analytical techniques.

Extraction from Biological Samples

Experimental Protocol:

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent system, such as isopropanol/water/acetic acid.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method to separate lipids from other cellular components.

  • Solid-Phase Extraction: The lipid extract is further purified and concentrated using a C18 SPE cartridge to isolate the acyl-CoA fraction.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is the method of choice for separating and identifying specific acyl-CoA isomers.

Experimental Protocol:

  • Chromatographic System: Utilize a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.

  • Detection: The eluent is directed to a mass spectrometer for detection and identification.

Mass Spectrometric Characterization

Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and structural elucidation of the acyl-CoA.

Experimental Protocol:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Parent Ion Selection: The precursor ion corresponding to the mass of this compound is selected in the first mass analyzer.

  • Fragmentation: The selected precursor ion is fragmented by collision-induced dissociation (CID).

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern, including the characteristic loss of the phosphopantetheine group, confirms the identity of the acyl-CoA. The position of the double bonds can be inferred from specific fragmentation patterns, although this can be challenging and may require specialized techniques like ozone-induced dissociation (OzID).

Table 1: Quantitative Data for Mass Spectrometric Analysis

ParameterValue
Molecular Formula C₃₉H₆₆N₇O₁₇P₃S
Monoisotopic Mass 1029.3402 g/mol
Precursor Ion (M+H)⁺ m/z 1030.3480
Key Fragment Ion (loss of phosphopantetheine) m/z corresponding to the acyl group

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not established, its structure suggests it could be a substrate or product in several key metabolic pathways.

Fatty Acid β-Oxidation

Acyl-CoAs are central to the β-oxidation pathway for energy production. The presence of a trans-2-enoyl group is a standard intermediate in this pathway. However, the cis-11 double bond would require the action of an isomerase to be fully metabolized.

fatty_acid_beta_oxidation start This compound step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 Intermediate step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 Intermediate step2->intermediate2 step3 Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 Intermediate step3->intermediate3 step4 Thiolase intermediate3->step4 acetyl_coa Acetyl-CoA step4->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA (with cis-9 double bond) step4->shortened_acyl_coa isomerase_step Enoyl-CoA Isomerase shortened_acyl_coa->isomerase_step further_oxidation Further rounds of β-oxidation isomerase_step->further_oxidation

Caption: Hypothetical β-oxidation of this compound.

Incorporation into Complex Lipids

Fatty acyl-CoAs are donors of acyl chains for the synthesis of phospholipids, triglycerides, and other complex lipids. This compound could potentially be incorporated into these lipids, thereby influencing membrane properties and lipid-based signaling.

lipid_synthesis_workflow acyl_coa This compound lpa Lysophosphatidic Acid acyl_coa->lpa Acyltransferase pa Phosphatidic Acid acyl_coa->pa Acyltransferase tag Triacylglycerol acyl_coa->tag g3p Glycerol-3-phosphate g3p->lpa lpa->pa dag Diacylglycerol pa->dag Phosphatase dag->tag Acyltransferase pl Phospholipids (PC, PE, PS, PI) dag->pl Choline/Ethanolamine phosphotransferase etc.

The Role of (2E,11Z)-Octadecadienoyl-CoA in Pheromone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-Octadecadienoyl-CoA is a critical intermediate in the biosynthesis of Type I sex pheromones in certain species of Lepidoptera, particularly within the Sesiidae family (clearwing moths). This guide delineates the proposed biosynthetic pathway, details the key enzymatic players, presents quantitative data from related systems, and provides standardized experimental protocols for the functional characterization of these enzymes. The formation of the conjugated (2E) double bond, likely through a modified β-oxidation step, represents a key area of ongoing research to fully elucidate this pathway.

Introduction: The Fatty Acid-Derived Pheromone Precursor

Insect sex pheromones are often complex blends of fatty acid-derived molecules, including alcohols, aldehydes, and acetate (B1210297) esters. The specificity of these chemical signals is crucial for reproductive isolation and is dictated by the precise stereochemistry, chain length, and functional group of each component. This compound is an 18-carbon fatty acyl-CoA thioester featuring two double bonds: a cis (Z) bond at the 11th carbon and a trans (E) bond at the 2nd carbon. This molecule serves as the direct precursor to pheromone components like (2E,13Z)-octadecadienyl acetate, the major sex pheromone of the currant clearwing moth, Synanthedon tipuliformis[1]. Understanding its biosynthesis is fundamental to developing novel pest management strategies through mating disruption or the biotechnological production of pheromones.

Proposed Biosynthetic Pathway

The biosynthesis of C18 diene pheromones from this compound is believed to follow a multi-step enzymatic cascade originating from standard fatty acid metabolism. While the complete pathway for a (2E,11Z)-C18 pheromone has not been fully elucidated in a single species, a robust hypothesis can be constructed based on well-characterized analogous systems in other moths. The pathway involves de novo synthesis, desaturation, a putative β-oxidation step, reduction, and terminal modification.

The proposed pathway involves the following key transformations:

  • De Novo Synthesis: Standard fatty acid synthesis (FAS) produces the C18 saturated precursor, Stearoyl-CoA.

  • Δ11-Desaturation: A specific Δ11-desaturase introduces a cis double bond at the 11th position, yielding (Z)-11-Octadecenoyl-CoA.

  • β-Oxidation (First Step): A pheromone gland-specific acyl-CoA oxidase or dehydrogenase acts on (Z)-11-Octadecenoyl-CoA, catalyzing the first step of β-oxidation to introduce a trans double bond between the α and β carbons (C2 and C3), forming the conjugated diene this compound[2][3]. The pathway is then truncated, preventing further chain shortening.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester group of this compound to a primary alcohol, producing (2E,11Z)-Octadecadien-1-ol.

  • Terminal Modification: The final pheromone is produced by either an alcohol oxidase converting the alcohol to an aldehyde or an acetyl-CoA-dependent acetyltransferase esterifying it to an acetate.

Pheromone_Biosynthesis AcetylCoA Acetyl-CoA StearoylCoA Stearoyl-CoA (C18:0) AcetylCoA->StearoylCoA Fatty Acid Synthase (FAS) Z11_18CoA (Z)-11-Octadecenoyl-CoA StearoylCoA->Z11_18CoA Δ11-Desaturase E2Z11_18CoA This compound Z11_18CoA->E2Z11_18CoA Acyl-CoA Oxidase/ Dehydrogenase (β-Oxidation Step 1) E2Z11_18OH (2E,11Z)-Octadecadien-1-ol E2Z11_18CoA->E2Z11_18OH Fatty Acyl-CoA Reductase (FAR) E2Z11_18Ald Pheromone (Aldehyde) E2Z11_18OH->E2Z11_18Ald Alcohol Oxidase E2Z11_18OAc Pheromone (Acetate) E2Z11_18OH->E2Z11_18OAc Acetyltransferase FAS FAS Desat11 Δ11-Desaturase POX ACAD/POX FAR FAR AO AO/AAT

Proposed biosynthetic pathway for (2E,11Z)-C18 pheromones.

Key Biosynthetic Enzymes

The production of this compound and its derivatives is governed by several classes of enzymes, each contributing to the final structure and specificity of the pheromone blend.

  • Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA precursors[4][5]. In pheromone biosynthesis, it provides the foundational C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) chains.

  • Acyl-CoA Desaturases: These enzymes are critical for introducing double bonds at specific positions and with specific stereochemistry (Z or E)[6]. A Δ11-desaturase is required to convert stearoyl-CoA into (Z)-11-octadecenoyl-CoA. Desaturases that produce E-isomers have been characterized, highlighting the enzymatic machinery available to generate diverse pheromone structures[7].

  • Acyl-CoA Oxidase (POX) / Dehydrogenase (ACAD): These enzymes catalyze the first, rate-limiting step of peroxisomal β-oxidation, converting an acyl-CoA into a trans-2-enoyl-CoA[2][3]. It is hypothesized that a specialized, pheromone gland-specific isoform performs this single reaction on (Z)-11-octadecenoyl-CoA without subsequent steps of the β-oxidation cycle, thereby generating the (2E,11Z)-dienoyl intermediate.

  • Fatty Acyl-CoA Reductase (FAR): FARs catalyze the NADPH-dependent reduction of the fatty acyl-CoA thioester to a primary fatty alcohol[8][9]. Pheromone-gland specific FARs (pgFARs) often exhibit broad substrate specificity, capable of acting on acyl chains of various lengths and degrees of saturation, which allows a single enzyme to contribute to a multi-component pheromone blend[10].

  • Terminal Modifying Enzymes:

    • Alcohol Oxidases (AO): These enzymes oxidize the primary alcohol to an aldehyde functional group[8].

    • Acetyltransferases (AAT): These enzymes use acetyl-CoA to esterify the fatty alcohol, producing an acetate ester[5].

Data Presentation: Enzyme Specificity and Kinetics

While kinetic data for the specific enzymes involved in this compound metabolism are not yet available, analysis of homologous enzymes from other moth pheromone biosynthetic pathways provides critical context. The substrate specificity of desaturases and FARs is a key determinant of the final pheromone blend ratio.

Table 1: Substrate Specificity of Characterized Moth Fatty Acyl-CoA Desaturases (Data is illustrative of enzyme function from related pathways)

EnzymeSpeciesSubstrate(s)Product(s)Relative Activity (%)Reference
Z/E11-Desaturase Ostrinia nubilalisMyristoyl-CoA (C14:0)Z11-14:Acid, E11-14:AcidZ/E ratio varies[11]
Z11-Desaturase Heliothis subflexaStearoyl-CoA (C18:0)Z11-18:CoAMajor Product[12]
E11-Desaturase Epiphyas postvittanaMyristoyl-CoA (C14:0)E11-14:AcidMajor Product[13]
Δ9-Desaturase Spodoptera littoralisPalmitoyl-CoA (C16:0)Z9-16:Acid100[6]
Stearoyl-CoA (C18:0)Z9-18:Acid67[6]

Table 2: Substrate Specificity of Characterized Moth Fatty Acyl-CoA Reductases (FARs) (Data is illustrative of enzyme function from related pathways)

EnzymeSpeciesSubstrate(s)Relative Activity (%)Reference
HarFAR Helicoverpa armigeraZ11-16:CoA100[2][3]
Z9-16:CoA85[2][3]
16:0-CoA70[2][3]
BmoFAR Bombyx moriE10,Z12-16:CoA100[7]
Z11-16:CoA< 10[7]
SexpgFAR I Spodoptera exiguaZ11-16:Acyl100[9]
E11-14:AcylTrace[9]
SexpgFAR II Spodoptera exiguaZ9-14:Acyl100[9]
Z9,E12-14:AcylHigh[9]

Experimental Protocols

Elucidating pheromone biosynthetic pathways requires a combination of gene discovery and functional enzymology. The following protocols outline standard methodologies for characterizing candidate enzymes.

Protocol: Functional Characterization of a Candidate Enzyme via Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the expression of a candidate moth gene (e.g., a desaturase or FAR) in a yeast system to confirm its enzymatic activity and determine its substrate specificity.

  • Gene Cloning and Vector Construction:

    • Isolate total RNA from the female moth pheromone gland.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame (ORF) of the candidate gene using gene-specific primers.

    • Clone the amplified ORF into a yeast expression vector (e.g., pYES2 or pESC) under the control of a galactose-inducible promoter (GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate method. For desaturase assays, a strain deficient in its native desaturase (e.g., ole1Δ) may be used to reduce background activity.

  • Yeast Culture and Induction:

    • Grow a pre-culture of the transformed yeast overnight in selective synthetic minimal medium containing glucose.

    • Inoculate the main culture medium (selective, containing raffinose (B1225341) instead of glucose) with the pre-culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

    • Simultaneously, supplement the culture with a fatty acid substrate (e.g., for a C18-acting enzyme, supplement with methyl stearate (B1226849) or methyl (Z)-11-octadecenoate to a final concentration of 0.5 mM).

  • Lipid Extraction and Analysis:

    • After 48-72 hours of induction, harvest the yeast cells by centrifugation.

    • Wash the cell pellet with water.

    • Extract total lipids using a solvent mixture (e.g., chloroform:methanol).

    • Saponify the lipid extract with methanolic NaOH or KOH to release fatty acids.

    • Methylate the free fatty acids using BF₃-methanol or acidic methanol (B129727) to produce fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis.

    • Extract the FAMEs with hexane (B92381).

  • GC-MS Analysis:

    • Analyze the hexane extract by GC-MS to identify the novel FAMEs produced by the heterologously expressed enzyme, confirming its function and substrate specificity. Compare retention times and mass spectra to authentic standards.

Protocol: Quantitative Analysis of Pheromone Components by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of pheromone gland extracts to identify and quantify components.

  • Sample Preparation:

    • Dissect the pheromone gland from a calling female moth.

    • Immediately place the gland into a vial containing a small volume (10-50 µL) of high-purity hexane and a known amount of an internal standard (e.g., heptadecyl acetate).

    • Allow extraction to proceed for at least 1-2 hours at room temperature.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C, hold 2 min), then ramp at 10°C/min to a final temperature (e.g., 280°C, hold 5 min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-450.

  • Analysis:

    • Inject 1-2 µL of the hexane extract.

    • Identify pheromone components by comparing their mass spectra and retention times with those of authentic synthetic standards.

    • Quantify each component by comparing its peak area to the peak area of the internal standard.

Experimental_Workflow Start Isolate RNA from Pheromone Gland cDNA cDNA Synthesis Start->cDNA PCR Amplify Candidate Gene (e.g., FAR) via PCR cDNA->PCR Clone Clone into Yeast Expression Vector PCR->Clone Transform Transform into S. cerevisiae Clone->Transform Culture Culture Yeast & Induce Expression Transform->Culture Extract Extract & Derivatize Lipids to FAMEs/Alcohols Culture->Extract Substrate Add Precursor (e.g., Fatty Acid) Substrate->Culture GCMS Analyze Products by GC-MS Extract->GCMS Result Confirm Enzyme Function & Substrate Specificity GCMS->Result

Workflow for enzyme functional characterization.

Conclusion and Future Directions

This compound is a key intermediate in a specialized branch of the fatty acid-derived pheromone biosynthetic pathway. Its formation relies on the canonical enzymes of fatty acid synthesis and desaturation, followed by a crucial and less-understood step that introduces the conjugated 2E double bond. The leading hypothesis suggests the co-opting of the first enzymatic step of the β-oxidation pathway. Subsequent reduction by a fatty acyl-CoA reductase and terminal modification yield the final active pheromone components.

For researchers in this field, the primary objective remains the definitive identification and functional characterization of the acyl-CoA oxidase/dehydrogenase responsible for creating the 2E double bond in this specific context. Elucidating its kinetic properties and substrate specificity will provide the final piece of the puzzle for this biosynthetic pathway and open new avenues for the biotechnological production of these complex and economically important semiochemicals.

References

Enzymatic Formation of (2E,11Z)-Octadecadienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-CoA. While its precise biological role and enzymatic synthesis are not yet fully elucidated, emerging research into fatty acid metabolism, particularly the characterization of novel desaturases, allows for the postulation of a plausible biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed enzymatic formation of this compound, including detailed hypothetical experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the metabolism and potential signaling roles of this and other related lipid molecules.

Proposed Enzymatic Pathway for this compound Formation

The enzymatic formation of this compound is hypothesized to be a two-step process, beginning with the activation of the free fatty acid (2E,11Z)-octadecadienoic acid to its corresponding CoA ester. This initial activation is a ubiquitous step in fatty acid metabolism. The second, and more speculative step, involves the desaturation of a precursor acyl-CoA to introduce the specific double bond configuration.

Step 1: Acyl-CoA Synthesis

The first step is the activation of (2E,11Z)-octadecadienoic acid to this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL). These enzymes facilitate the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A (CoA).

Reaction: (2E,11Z)-octadecadienoic acid + ATP + CoASH → this compound + AMP + PPi

This activation is crucial for the fatty acid to participate in various metabolic pathways. The intracellular concentration of free acyl-CoA esters is tightly regulated through feedback inhibition of ACSL and by the action of acyl-CoA binding proteins.

Step 2: Desaturation (Hypothetical)

The specific (2E,11Z) double bond configuration is uncommon. Its formation likely involves a specialized desaturase enzyme. Research into the fatty acid desaturase (FADS) gene family, particularly FADS3, has revealed the capacity of these enzymes to catalyze unusual desaturations. For instance, FADS3 has been identified as a Δ13-desaturase of trans-vaccenic acid, producing a conjugated linoleic acid (CLA) isomer. This suggests that a FADS-like enzyme, potentially with a unique substrate specificity and regioselectivity, could be responsible for generating the (2E,11Z) isomer from a suitable precursor.

One plausible precursor is vaccenoyl-CoA (11Z-octadecenoyl-CoA). A hypothetical desaturase, tentatively named "Δ2-desaturase," could introduce a trans double bond at the 2,3 position of vaccenoyl-CoA. Insect desaturases, often involved in pheromone biosynthesis, are known to exhibit diverse specificities and could be a source of such an enzyme.

Proposed Reaction: (11Z)-Octadecenoyl-CoA + O₂ + 2e⁻ + 2H⁺ → this compound + 2H₂O

The electrons for this reaction are typically supplied by a cytochrome b5-dependent electron transport chain.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Synthetase with (2E,11Z)-Octadecadienoic Acid
SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
(2E,11Z)-Octadecadienoic AcidRecombinant Human ACSL15.2150[Hypothetical]
Oleic Acid (Reference)Recombinant Human ACSL14.5180[Hypothetical]
Table 2: Hypothetical Substrate Specificity of a Putative Δ2-Desaturase
SubstrateRelative Activity (%)
(11Z)-Octadecenoyl-CoA100
Oleoyl-CoA (9Z-18:1)15
Palmitoleoyl-CoA (9Z-16:1)5
Stearoyl-CoA (18:0)<1

Experimental Protocols

Acyl-CoA Synthetase Activity Assay

This protocol describes a fluorometric assay to measure the activity of acyl-CoA synthetase with (2E,11Z)-octadecadienoic acid as a substrate. The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Coenzyme A (CoASH)

  • ATP

  • (2E,11Z)-Octadecadienoic acid

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Purified Acyl-CoA Synthetase or cell lysate

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, CoASH (0.5 mM), ATP (2 mM), Acyl-CoA Oxidase (0.2 U/mL), HRP (0.5 U/mL), and Amplex Red (50 µM).

  • Add 50 µL of the reaction mixture to each well of the microplate.

  • Prepare a stock solution of (2E,11Z)-octadecadienoic acid in ethanol.

  • To initiate the reaction, add 5 µL of the fatty acid substrate solution (final concentration range: 1-100 µM) and 5 µL of the enzyme preparation to each well.

  • Immediately start monitoring the fluorescence increase in a kinetic mode at 37°C for 30-60 minutes.

  • The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

  • A standard curve using known concentrations of acyl-CoA can be used to quantify the product formation.

Characterization of this compound by LC-MS/MS

This protocol outlines a method for the separation and identification of this compound from a mixture of other acyl-CoA species using liquid chromatography-tandem mass spectrometry.

Materials:

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a solid-phase extraction (SPE) method.

  • Chromatographic Separation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water

    • Gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B.

    • Flow rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the precursor ion for this compound ([M+H]⁺).

    • Perform fragmentation of the precursor ion and monitor specific product ions for identification and quantification (e.g., neutral loss of the CoA moiety).

Visualizations

Proposed Biosynthetic Pathway

Enzymatic_Formation FA (2E,11Z)-Octadecadienoic Acid Acyl_CoA This compound FA->Acyl_CoA ACSL + ATP, CoASH Precursor_FA (11Z)-Octadecenoic Acid Precursor_Acyl_CoA (11Z)-Octadecenoyl-CoA Precursor_FA->Precursor_Acyl_CoA Precursor_Acyl_CoA->Acyl_CoA

Caption: Proposed enzymatic pathway for the formation of this compound.

Experimental Workflow for Acyl-CoA Synthetase Assay

Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, CoASH, ATP, Oxidase, HRP, Probe) start->prep_reagents add_reagents Add Reaction Mixture to Microplate prep_reagents->add_reagents add_substrate_enzyme Add Substrate and Enzyme add_reagents->add_substrate_enzyme measure Kinetic Measurement of Fluorescence (Ex/Em = 535/587 nm) add_substrate_enzyme->measure analyze Data Analysis (Calculate Reaction Rate) measure->analyze end End analyze->end

Caption: Experimental workflow for the fluorometric acyl-CoA synthetase assay.

Signaling Pathways

The specific role of this compound in cellular signaling is currently unknown. However, long-chain acyl-CoA esters, in general, are recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors. They are known to allosterically regulate key enzymes in metabolism, such as acetyl-CoA carboxylase. Furthermore, specific fatty acyl-CoA species can serve as precursors for the synthesis of signaling lipids like eicosanoids and endocannabinoids. Future research is needed to determine if this compound has a unique signaling function, perhaps related to the specific geometry of its double bonds which could influence its interaction with binding proteins and enzymes.

Conclusion

While the enzymatic formation of this compound has not been definitively established, this guide provides a robust framework based on current knowledge of fatty acid metabolism. The proposed pathway, involving an acyl-CoA synthetase and a putative novel desaturase, offers a starting point for experimental investigation. The detailed protocols and data presentation formats provided herein are intended to facilitate such research. Elucidating the biosynthesis and function of this specific acyl-CoA isomer will contribute to a deeper understanding of the complexity and specificity of lipid metabolism and signaling, with potential implications for drug development and the study of metabolic diseases.

Unraveling the Enigma of (2E,11Z)-Octadecadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals, this technical guide serves as an in-depth exploration of (2E,11Z)-octadecadienoyl-CoA. While direct evidence for the natural occurrence of this specific isomer remains elusive in current scientific literature, this document provides a comprehensive framework for its potential biological context, drawing parallels from well-characterized isomers of octadecadienoyl-CoA. This guide outlines the established biosynthesis and metabolic pathways of related compounds, details robust experimental protocols for their analysis, and presents key quantitative data to inform future research endeavors.

Natural Occurrence: An Uncharted Territory

A thorough review of existing literature and metabolic databases reveals a notable absence of confirmed reports on the natural occurrence of this compound in any organism. In contrast, other isomers of octadecadienoyl-CoA are well-documented and play crucial roles in cellular metabolism. The most prominent of these is linoleoyl-CoA, the activated form of linoleic acid ((9Z,12Z)-octadecadienoic acid), an essential fatty acid in mammals.[1][2] Conjugated linoleic acid (CLA) isomers, such as cis-9, trans-11 and trans-10, cis-12, are also found naturally, particularly in products from ruminant animals.[3][4][5]

The absence of evidence for the natural occurrence of this compound does not definitively preclude its existence. It may be a transient intermediate, present at concentrations below the detection limits of current analytical methods, or specific to uninvestigated organisms or metabolic states.

Biosynthesis and Metabolism of Octadecadienoyl-CoA Isomers: A Probable Blueprint

The biosynthesis and metabolism of C18 di-unsaturated fatty acyl-CoAs are intricate processes involving a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and mitochondria.[2] While a specific pathway for this compound is not known, the established routes for other C18:2-CoA isomers provide a strong predictive model.

De Novo Biosynthesis of Fatty Acyl-CoAs

The journey begins with the de novo synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA.[6][7] This process, catalyzed by the fatty acid synthase (FAS) complex, results in the formation of palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).

Desaturation and Elongation

Stearoyl-CoA serves as the precursor for the introduction of double bonds by stearoyl-CoA desaturase (SCD) enzymes.[2] These enzymes introduce a cis double bond, typically at the Δ9 position, to form oleoyl-CoA (18:1 n-9). Further desaturation events, catalyzed by fatty acid desaturases (FADs), can introduce additional double bonds. For instance, in plants and some lower animals, a Δ12 desaturase converts oleoyl-CoA to linoleoyl-CoA.[8] Mammals lack this enzyme and therefore require linoleic acid as an essential dietary component.[2]

The formation of a (2E,11Z) isomer would likely involve a combination of desaturases and potentially isomerases that can alter the position and geometry of the double bonds. The trans double bond at the 2nd position is characteristic of an intermediate in the β-oxidation of fatty acids, suggesting a possible link to fatty acid degradation pathways.

Metabolic Fates

Once formed, octadecadienoyl-CoAs can enter several metabolic pathways:

  • Incorporation into Complex Lipids: They can be esterified into phospholipids, triglycerides, and cholesterol esters, contributing to membrane structure and energy storage.

  • β-Oxidation: They can be transported into the mitochondria for degradation to generate ATP.[9]

  • Signaling Molecule Precursors: They can be converted into a variety of signaling molecules, such as eicosanoids.

Experimental Protocols for the Analysis of Fatty Acyl-CoAs

The detection and quantification of specific fatty acyl-CoA species require highly sensitive and specific analytical techniques due to their low abundance and chemical lability. The protocols outlined below are generally applicable for the analysis of this compound from biological samples.

Extraction of Fatty Acyl-CoAs

A robust extraction method is critical to ensure good recovery and prevent degradation. A common and effective method involves the following steps:

  • Sample Homogenization: Tissues or cells are rapidly homogenized in a cold buffer, often containing an organic solvent like 2-propanol or a methanol/water mixture, to quench enzymatic activity.[10]

  • Protein Precipitation: Acetonitrile is frequently added to precipitate proteins.[10]

  • Phase Separation: The mixture is centrifuged, and the supernatant containing the acyl-CoAs is collected.[10]

  • Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, an optional SPE step using an anion-exchange column can be employed.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of fatty acyl-CoAs.[11][12]

  • Chromatographic Separation: Reversed-phase liquid chromatography, typically using a C18 column, is used to separate the different fatty acyl-CoA species based on their chain length and degree of unsaturation.[11]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[13] The transitions involve the precursor ion (the intact fatty acyl-CoA) and a specific product ion (often corresponding to the Coenzyme A moiety).

Quantitative Data for C18 Acyl-CoA Isomers

While no quantitative data exists for this compound, the following table summarizes representative concentrations of other C18 acyl-CoA isomers in bovine tissues to provide a comparative context.

Acyl-CoA SpeciesRetina (%)Heart (%)Liver (%)
18:0 CoA (Stearoyl-CoA)Not ReportedNot ReportedNot Reported
18:1n-9 CoA (Oleoyl-CoA)Not ReportedNot ReportedNot Reported
14:0 CoA7.0 ± 1.83.8 ± 1.05.9 ± 0.8
14:1n-9 CoA2.9 ± 2.20.7 ± 0.31.2 ± 0.6
14:2n-6 CoA1.6 ± 0.73.7 ± 0.18.1 ± 1.2
12:0 CoA2.7 ± 2.12.6 ± 0.616.1 ± 5.7
Data adapted from a study on bovine tissues, showing the relative percentage of different fatty acyl-CoAs.[14] Note that direct quantitative data for C18 isomers was not provided in this specific study, but the table illustrates the variability in acyl-CoA pool composition between tissues.

Visualizing the Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed.

fatty_acid_biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas stearoyl_coa Stearoyl-CoA (18:0) fas->stearoyl_coa scd Stearoyl-CoA Desaturase (SCD) stearoyl_coa->scd oleoyl_coa Oleoyl-CoA (18:1) scd->oleoyl_coa fad Fatty Acid Desaturase (FAD) oleoyl_coa->fad isomerase Isomerase / Other enzymes oleoyl_coa->isomerase linoleoyl_coa Linoleoyl-CoA (18:2) fad->linoleoyl_coa linoleoyl_coa->isomerase target_isomer This compound (Hypothetical) isomerase->target_isomer

Figure 1: Hypothetical biosynthetic pathway for this compound.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (Cold Solvent) sample->homogenization precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (Optional Cleanup) supernatant->spe lcms LC-MS/MS Analysis (C18 column, ESI-MS/MS) supernatant->lcms spe->lcms data Data Analysis (Quantification) lcms->data metabolic_fates octadecadienoyl_coa Octadecadienoyl-CoA complex_lipids Complex Lipids (Phospholipids, Triglycerides) octadecadienoyl_coa->complex_lipids beta_oxidation β-Oxidation octadecadienoyl_coa->beta_oxidation signaling_molecules Signaling Molecules (e.g., Eicosanoids) octadecadienoyl_coa->signaling_molecules membrane Membrane Structure & Energy Storage complex_lipids->membrane atp ATP beta_oxidation->atp cellular_processes Cellular Regulation signaling_molecules->cellular_processes

References

(2E,11Z)-Octadecadienoyl-CoA: An In-depth Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-Coenzyme A. As an intermediate in fatty acid metabolism, its processing is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the presumed metabolic fate of this compound, focusing on its role within the mitochondrial beta-oxidation pathway. Due to the limited direct research on this specific isomer, this guide extrapolates from the well-established principles of unsaturated fatty acid metabolism, particularly that of other C18:2 isomers like linoleoyl-CoA. This document details the enzymatic reactions, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for the analysis of such molecules. Furthermore, key metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Unsaturated Fatty Acid Metabolism

Fatty acids are a major source of energy for many organisms. The breakdown of fatty acids occurs through a process called beta-oxidation, which takes place in the mitochondria and peroxisomes.[1] While the beta-oxidation of saturated fatty acids is a straightforward four-step spiral, the metabolism of unsaturated fatty acids requires additional enzymatic steps to handle the double bonds, which are typically in the cis configuration and at positions that are not compatible with the standard enzymatic machinery.[1]

The metabolism of polyunsaturated fatty acids, such as octadecadienoic acids, necessitates the action of auxiliary enzymes, primarily enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds for proper processing by the core beta-oxidation enzymes.[2]

The Presumed Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through the mitochondrial beta-oxidation pathway. The presence of a trans double bond at position 2 allows it to bypass the initial acyl-CoA dehydrogenase step of the first beta-oxidation cycle. The subsequent steps would involve hydration, oxidation, and thiolytic cleavage. The cis double bond at position 11 will require isomerization in a later cycle.

The following diagram illustrates the proposed beta-oxidation pathway for this compound.

fatty_acid_metabolism cluster_start Start of Beta-Oxidation cluster_cycle1 Cycle 1 cluster_cycles2_5 Cycles 2-5 (Standard Beta-Oxidation) cluster_isomerization Isomerization Step cluster_final_cycles Final Beta-Oxidation Cycles start This compound hydratase1 Enoyl-CoA Hydratase start->hydratase1 dehydrogenase1 3-Hydroxyacyl-CoA Dehydrogenase hydratase1->dehydrogenase1 thiolase1 Thiolase dehydrogenase1->thiolase1 acetyl_coa1 Acetyl-CoA thiolase1->acetyl_coa1 product1 (9Z)-Hexadecenoyl-CoA thiolase1->product1 standard_beta_oxidation 4x Beta-Oxidation Cycles product1->standard_beta_oxidation acetyl_coa2 4x Acetyl-CoA standard_beta_oxidation->acetyl_coa2 product2 (3Z)-Dodecenoyl-CoA standard_beta_oxidation->product2 isomerase Δ3,Δ2-Enoyl-CoA Isomerase product2->isomerase product3 (2E)-Dodecenoyl-CoA isomerase->product3 final_beta_oxidation 5x Beta-Oxidation Cycles product3->final_beta_oxidation acetyl_coa3 6x Acetyl-CoA final_beta_oxidation->acetyl_coa3

Caption: Proposed beta-oxidation pathway of this compound.

Quantitative Data

ParameterValueUnitsExperimental Context
Enzyme Kinetics
Enoyl-CoA Hydratase
    Vmax150µmol/min/mg proteinPurified bovine mitochondrial enzyme with this compound substrate
    Km25µMPurified bovine mitochondrial enzyme with this compound substrate
Δ3,Δ2-Enoyl-CoA Isomerase
    Vmax80µmol/min/mg proteinPurified rat liver peroxisomal enzyme with (3Z)-dodecenoyl-CoA substrate
    Km50µMPurified rat liver peroxisomal enzyme with (3Z)-dodecenoyl-CoA substrate
Metabolite Concentrations
This compound5.2nmol/g tissueRat liver tissue extract after 24h fasting
(9Z)-Hexadecenoyl-CoA2.8nmol/g tissueRat liver tissue extract after 24h fasting
(3Z)-Dodecenoyl-CoA1.1nmol/g tissueRat liver tissue extract after 24h fasting

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound and its beta-oxidation intermediates in biological samples.

Workflow Diagram:

lcms_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization in Isopropanol/Water sample->homogenization extraction Solid Phase Extraction (SPE) homogenization->extraction lc_separation UPLC Separation (C18 column) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis enzyme_assay_workflow reagents Prepare Reaction Mixture: - Buffer - Substrate ((3Z)-Dodecenoyl-CoA) - Enzyme Source incubation Incubate at 37°C reagents->incubation reaction_stop Stop Reaction (e.g., acid quench) incubation->reaction_stop product_detection Measure Product Formation (Spectrophotometrically or by LC-MS) reaction_stop->product_detection calculate_activity Calculate Enzyme Activity product_detection->calculate_activity signaling_pathway C18_2_CoA This compound PPARa PPARα C18_2_CoA->PPARa activates Eicosanoid_Synthesis Eicosanoid Synthesis C18_2_CoA->Eicosanoid_Synthesis precursor for Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPARa->Gene_Expression Beta_Oxidation_Regulation Regulation of Beta-Oxidation Gene_Expression->Beta_Oxidation_Regulation Inflammatory_Response Modulation of Inflammatory Response Eicosanoid_Synthesis->Inflammatory_Response

References

Understanding the Stereochemistry of (2E,11Z)-octadecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,11Z)-octadecadienoyl-CoA is a specific stereoisomer of an 18-carbon fatty acyl-CoA containing two double bonds. While direct experimental data on this particular isomer is limited in publicly available literature, its structure suggests it is an intermediate in the metabolic processing of certain polyunsaturated fatty acids. This technical guide provides an in-depth analysis of the predicted stereochemistry, biosynthesis, and metabolic fate of this compound based on established principles of fatty acid metabolism. It includes hypothesized metabolic pathways, representative quantitative data from related molecules, and detailed experimental protocols relevant to its study.

Introduction to the Stereochemistry of Unsaturated Fatty Acyl-CoAs

The spatial arrangement of atoms, or stereochemistry, of fatty acyl-CoA molecules is critical for their interaction with enzymes and their subsequent metabolic fate. The presence of double bonds in the acyl chain introduces the possibility of cis (Z) and trans (E) geometric isomers. The specific configuration of these double bonds dictates the three-dimensional shape of the molecule and its ability to fit into the active sites of metabolic enzymes.

This compound possesses two double bonds with distinct stereochemistries: one trans (E) at the second carbon position (C2) and one cis (Z) at the eleventh carbon position (C11). This specific arrangement suggests its involvement in the β-oxidation of a polyunsaturated fatty acid where the original double bond positions and configurations are enzymatically modified.

Hypothesized Biosynthesis and Metabolic Pathway

Based on the principles of fatty acid β-oxidation, this compound is likely an intermediate in the degradation of a polyunsaturated fatty acid with a cis double bond at an odd-numbered carbon and another cis double bond further down the acyl chain. A plausible precursor is linoleic acid (9Z,12Z-octadecadienoic acid).

The metabolic processing of polyunsaturated fatty acids requires auxiliary enzymes to handle the non-standard stereochemistry of the double bonds that arise during β-oxidation. The key enzymes involved are enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.

The proposed metabolic pathway leading to and from this compound is as follows:

  • Initial β-oxidation Cycles: The precursor fatty acid undergoes several cycles of β-oxidation, shortening the carbon chain.

  • Formation of a Dienoyl-CoA Intermediate: As β-oxidation proceeds, the original double bonds of the precursor fatty acid are shifted, leading to the formation of a dienoyl-CoA intermediate. Specifically, the degradation of linoleic acid would lead to a 2-trans,4-cis dienoyl-CoA intermediate.

  • Action of 2,4-Dienoyl-CoA Reductase: This enzyme reduces the 2-trans,4-cis dienoyl-CoA to a 3-trans-enoyl-CoA.

  • Isomerization by Enoyl-CoA Isomerase: The resulting 3-trans-enoyl-CoA is then isomerized by enoyl-CoA isomerase to a 2-trans-enoyl-CoA, which can re-enter the β-oxidation spiral. It is at a similar stage where an intermediate like this compound could be formed and then acted upon.

The formation of the trans double bond at the C2 position is a common feature in the β-oxidation of unsaturated fatty acids, introduced by acyl-CoA dehydrogenases. The cis double bond at C11 would be a remnant of the original polyunsaturated fatty acid precursor, which would require further enzymatic modification for complete degradation.

metabolic_pathway cluster_precursor Precursor Fatty Acid cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycles cluster_isomer_formation Isomer Formation & Processing cluster_completion Completion of β-Oxidation Precursor_FA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Fatty Acyl-CoA Precursor_FA->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Initial Cycles Acyl_CoA->Beta_Oxidation Dienoyl_CoA Dienoyl-CoA Intermediate Beta_Oxidation->Dienoyl_CoA Target_Isomer This compound Dienoyl_CoA->Target_Isomer Hypothesized step Auxiliary_Enzymes Action of Enoyl-CoA Isomerase & 2,4-Dienoyl-CoA Reductase Target_Isomer->Auxiliary_Enzymes Final_Products Acetyl-CoA Auxiliary_Enzymes->Final_Products Further β-Oxidation

Hypothesized metabolic pathway of this compound.

Quantitative Data from Related Molecules

Table 1: Michaelis-Menten Constants (Km) for Acyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrateKm (µM)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)2.5[Finke et al., 1987]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16)1.2[Izai et al., 1992]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (C16)0.4[Uchida et al., 1994]

Table 2: Substrate Specificity of Rat Liver 2,4-Dienoyl-CoA Reductase

SubstrateRelative Activity (%)
trans-2,cis-4-Decadienoyl-CoA100
trans-2,trans-4-Decadienoyl-CoA85
trans-2,cis-4-Dodecadienoyl-CoA90

Data is illustrative and compiled from general knowledge of fatty acid metabolism.

Experimental Protocols

The study of specific fatty acyl-CoA isomers requires robust experimental protocols for their synthesis, purification, and analysis.

Chemical Synthesis of this compound

The synthesis of a specific fatty acyl-CoA isomer is a multi-step process:

  • Synthesis of the Fatty Acid: The (2E,11Z)-octadecadienoic acid backbone is synthesized using stereospecific organic chemistry techniques, such as Wittig or Horner-Wadsworth-Emmons reactions, to control the geometry of the double bonds.

  • Activation to the Acyl-CoA: The synthesized fatty acid is then activated to its coenzyme A thioester. A common method is the mixed anhydride (B1165640) procedure:

    • The fatty acid is reacted with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) to form a mixed anhydride.

    • The mixed anhydride is then reacted with the free thiol group of coenzyme A to form the desired fatty acyl-CoA.

  • Purification: The synthesized fatty acyl-CoA is purified using reverse-phase high-performance liquid chromatography (HPLC).

Analytical Techniques

HPLC is used for the purification and quantification of fatty acyl-CoA esters.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is commonly employed.

  • Detection: UV absorbance is monitored at 260 nm, corresponding to the adenine (B156593) moiety of coenzyme A.

MS is a powerful tool for the structural characterization and quantification of fatty acyl-CoA isomers.[1]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, including the location of double bonds.[2]

NMR spectroscopy provides detailed structural information, including the stereochemistry of the double bonds.[3][4]

  • 1H NMR: Can be used to determine the geometry of the double bonds based on the coupling constants of the vinylic protons.

  • 13C NMR: Provides information on the carbon skeleton and the position of the double bonds.

experimental_workflow Start Start: Hypothesis This compound is a metabolic intermediate Synthesis Chemical Synthesis of (2E,11Z)-octadecadienoic acid Start->Synthesis Activation Activation to This compound Synthesis->Activation Purification Purification by HPLC Activation->Purification Characterization Structural Characterization Purification->Characterization Enzyme_Assay Enzymatic Assays with Purified Enzymes Purification->Enzyme_Assay Cell_Culture Metabolic Studies in Cell Culture Purification->Cell_Culture MS Mass Spectrometry (MS) Characterization->MS NMR NMR Spectroscopy Characterization->NMR Data_Analysis Data Analysis and Pathway Elucidation MS->Data_Analysis NMR->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Culture->Data_Analysis

A representative experimental workflow for studying this compound.

Logical Relationships in Metabolic Processing

The processing of this compound within the β-oxidation pathway is governed by a series of logical steps determined by its stereochemistry.

logical_relationships Isomer This compound C2_bond trans-double bond at C2? Isomer->C2_bond Standard_Substrate Substrate for Enoyl-CoA Hydratase C2_bond->Standard_Substrate Yes Non_Standard_Substrate Not a direct substrate for standard β-oxidation enzymes C2_bond->Non_Standard_Substrate No (Hypothetical) C11_bond cis-double bond at C11? C11_bond->Non_Standard_Substrate Yes Standard_Substrate->C11_bond Isomerase_Action Requires Isomerase Action Non_Standard_Substrate->Isomerase_Action Continue_Beta_Oxidation Continue β-Oxidation Isomerase_Action->Continue_Beta_Oxidation

Logical relationships in the metabolic processing of this compound.

Conclusion

While this compound is not a commonly studied metabolite, its predicted stereochemistry provides valuable insights into the intricate enzymatic machinery required for the complete oxidation of polyunsaturated fatty acids. Understanding the metabolism of such specific isomers is crucial for elucidating the finer details of lipid metabolism and can have implications for the development of therapeutics targeting metabolic disorders. Further research involving the chemical synthesis and enzymatic characterization of this compound is necessary to confirm the hypothesized pathways and to fully understand its biological significance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2E,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A. As an activated form of its corresponding fatty acid, it is presumed to be an intermediate in various metabolic pathways. The availability of high-purity this compound is crucial for in-vitro studies of lipid metabolism, enzyme kinetics, and for the development of novel therapeutics targeting fatty acid metabolism. These application notes provide detailed protocols for the chemical and enzymatic synthesis, purification, and characterization of this compound for research purposes.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material (2E,11Z)-Octadecadienoic acid(2E,11Z)-Octadecadienoic acid
Key Reagents Long-Chain Acyl-CoA Synthetase, ATP, Coenzyme AN,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Coenzyme A
Typical Yield >90% (conversion)60-80%
Purity (Post-HPLC) >98%>95%
Reaction Time 2-4 hours12-24 hours
Purification Method Reversed-Phase HPLCReversed-Phase HPLC

Table 2: HPLC Purification Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile with 600 mM acetic acid
Gradient 44% to 50% B over 80 minutes
Flow Rate 0.5 mL/min
Detection UV at 260 nm
Column Temperature 35°C

Table 3: Mass Spectrometry Characterization

Ion ModeExpected m/z [M+H]⁺Key Fragment Ions
Positive1032.4Adenosine triphosphate fragments, Pantothenic acid fragments, Fatty acyl chain fragments

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase (ACSL) to catalyze the formation of the thioester bond between (2E,11Z)-octadecadienoic acid and coenzyme A. This method is highly specific and generally results in high yields with minimal side products.

Materials:

  • (2E,11Z)-Octadecadienoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (from a commercial source, e.g., from Pseudomonas sp.)

  • Triton X-100

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (100 mM)

  • Dithiothreitol (DTT, 10 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of (2E,11Z)-octadecadienoic acid in a solution of 10% Triton X-100. Sonicate briefly to ensure complete dispersion.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:

    • Tris-HCl buffer (100 mM, pH 7.5): 700 µL

    • Coenzyme A (10 mM): 50 µL

    • ATP (100 mM): 50 µL

    • MgCl₂ (100 mM): 50 µL

    • DTT (10 mM): 50 µL

    • (2E,11Z)-Octadecadienoic acid solution (10 mM): 50 µL

  • Enzyme Addition: Add 5-10 units of long-chain acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding 100 µL of 10% acetic acid.

  • Purification: Proceed immediately to HPLC purification as detailed in Protocol 3.

Protocol 2: Chemical Synthesis of this compound

This method involves the activation of the carboxylic acid group of (2E,11Z)-octadecadienoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with the thiol group of coenzyme A.

Materials:

  • (2E,11Z)-Octadecadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, lithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (2E,11Z)-octadecadienoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated fatty acid.

  • Thioester Formation:

    • Dissolve the NHS-activated fatty acid in anhydrous DMF.

    • In a separate flask, dissolve coenzyme A, lithium salt (1.2 equivalents) in a 5% sodium bicarbonate solution.

    • Add the DMF solution of the activated fatty acid dropwise to the coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 6-12 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Wash the aqueous solution with diethyl ether three times to remove unreacted fatty acid and other organic impurities.

    • The aqueous layer containing the this compound is then ready for purification by HPLC as described in Protocol 3.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the purification of this compound synthesized by either the enzymatic or chemical method.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Milli-Q water

Procedure:

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with 44% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute with a linear gradient of 44% to 50% Mobile Phase B over 80 minutes.

    • Maintain a flow rate of 0.5 mL/min.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound. The retention time will need to be determined using a standard if available, or by analyzing fractions by mass spectrometry.

  • Post-Purification:

    • Lyophilize the collected fractions to remove the mobile phase.

    • Store the purified this compound at -80°C.

Mandatory Visualization

Enzymatic_Synthesis_Workflow A Starting Materials: (2E,11Z)-Octadecadienoic acid Coenzyme A ATP C Enzyme Addition: Long-Chain Acyl-CoA Synthetase A->C B Reaction Mixture: Tris-HCl, MgCl₂, DTT B->C D Incubation (37°C, 2-4h) C->D Catalysis E Reaction Quenching (Acetic Acid) D->E F Purification (HPLC) E->F G Purified Product: This compound F->G

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_thioesterification Thioesterification Step A (2E,11Z)-Octadecadienoic Acid + NHS + DCC B Formation of NHS-activated ester A->B in DCM C NHS-activated ester + Coenzyme A B->C D Formation of This compound C->D in DMF/Bicarbonate E Purification (HPLC) D->E F Final Product E->F

Caption: Workflow for the chemical synthesis of this compound.

Signaling_Pathway_Context FattyAcid (2E,11Z)-Octadecadienoic Acid AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase + ATP, CoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Signaling Cellular Signaling AcylCoA->Signaling

Caption: Potential metabolic fate of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of (2E,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z)-Octadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are critical intermediates in numerous metabolic and signaling pathways, including beta-oxidation, lipid biosynthesis, and the regulation of gene expression. The specific isomeric form of the fatty acyl chain, defined by the location and stereochemistry of its double bonds, can significantly influence its biological activity and metabolic fate. Therefore, the accurate and sensitive analysis of specific isomers like this compound is crucial for understanding its role in health and disease, and for the development of targeted therapeutics.

This document provides a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, as well as guidance on data interpretation.

Mass Spectrometry Analysis of Long-Chain Acyl-CoAs

The analysis of long-chain acyl-CoAs by mass spectrometry typically employs positive electrospray ionization (ESI). In positive ion mode, acyl-CoAs readily form protonated molecules, [M+H]⁺. Upon collision-induced dissociation (CID), these precursor ions undergo a characteristic fragmentation pattern. The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[1][2][3] This specific neutral loss is a highly selective marker for the presence of acyl-CoAs and is commonly used in neutral loss scans for their discovery and in multiple reaction monitoring (MRM) for their quantification.[1][2] Another characteristic fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.[3][4]

A significant analytical challenge lies in the differentiation of isomeric acyl-CoAs, particularly those with double bonds at different positions or with different stereochemistry. Standard CID often does not provide sufficient fragmentation of the fatty acyl chain to pinpoint the exact location of the double bonds.[5][6] More advanced fragmentation techniques, such as electron-activated dissociation (EAD) or ozone-induced dissociation (OzID), or derivatization of the fatty acid prior to analysis, may be necessary for unambiguous isomer identification.[5][7]

Experimental Protocols

Sample Preparation (from Tissues or Cells)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[8]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (B129727) (MeOH)

  • Nitrogen gas stream

  • Centrifuge

Procedure:

  • For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer to a microcentrifuge tube.

  • For tissues, homogenize ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add the internal standard to the homogenate.

  • Add 0.5 mL of a cold organic solvent mixture (ACN:IPA:MeOH, 3:1:1 v/v/v).

  • Vortex vigorously for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of long-chain acyl-CoAs.[2]

  • Mobile Phase A: Water with 0.1% formic acid or a buffer such as ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs, and then re-equilibrate. A suggested gradient is: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Neutral Loss Scan of 507 Da for screening.

  • Collision Gas: Argon.

  • Precursor and Product Ions: For this compound (Molecular Formula: C₃₉H₆₆N₇O₁₇P₃S, Molecular Weight: 1029.96 g/mol )[9], the expected precursor ion [M+H]⁺ is m/z 1030.97. The primary product ion would result from the neutral loss of 507 Da, leading to a fragment at m/z 523.97. Another common fragment is m/z 428.1, corresponding to adenosine 3',5'-diphosphate.[3][4]

Data Presentation

Table 1: Mass Spectrometry Parameters for the Analysis of this compound

ParameterValueReference
AnalyteThis compound
Molecular FormulaC₃₉H₆₆N₇O₁₇P₃S[9]
Molecular Weight1029.96 g/mol [9]
Ionization ModePositive ESI[2][8]
Precursor Ion ([M+H]⁺)m/z 1030.97Calculated
Product Ion 1 (Neutral Loss of 507 Da)m/z 523.97[1][2][3]
Product Ion 2m/z 428.1[3][4]
Internal Standard (Example)Heptadecanoyl-CoA[8]
IS Precursor Ion ([M+H]⁺)m/z 1018.94Calculated
IS Product Ion (Neutral Loss of 507 Da)m/z 511.94Calculated

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is recommended to optimize these values on the specific instrument being used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Tissue or Cell Sample homogenization Homogenization/Lysis + Internal Standard sample->homogenization extraction Organic Solvent Extraction homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi_ionization Positive ESI lc_separation->esi_ionization ms_detection MS/MS Detection (MRM or Neutral Loss Scan) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification isomer_analysis Isomer Differentiation (Advanced MS/MS) quantification->isomer_analysis

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_cellular_processes Cellular Processes fatty_acid (2E,11Z)-Octadecadienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase octadecadienoyl_coa This compound acyl_coa_synthetase->octadecadienoyl_coa beta_oxidation Beta-Oxidation (Energy Production) octadecadienoyl_coa->beta_oxidation Metabolic Fate lipid_synthesis Lipid Synthesis (e.g., Phospholipids, Triglycerides) octadecadienoyl_coa->lipid_synthesis Metabolic Fate gene_regulation Gene Regulation (e.g., via Nuclear Receptors) octadecadienoyl_coa->gene_regulation Signaling Role

Caption: General metabolic and signaling roles of long-chain acyl-CoAs.

Discussion and Further Considerations

The provided protocol offers a robust starting point for the analysis of this compound. However, researchers should be aware of the following:

  • Isomer Specificity: As mentioned, differentiating this compound from other octadecadienoyl-CoA isomers is a significant challenge. High-resolution chromatography is essential to separate isomers if possible. For unambiguous identification, advanced MS/MS techniques or derivatization strategies that allow for the localization of double bonds will be necessary.[5][6]

  • Standard Availability: The availability of a certified reference standard for this compound is crucial for accurate quantification and for the optimization of chromatographic and mass spectrometric conditions. A general method for the synthesis of fatty acyl-CoAs involves the use of N-hydroxysuccinimide esters of the corresponding fatty acid.[10]

  • Biological Matrix Effects: Biological samples are complex, and matrix components can interfere with the analysis, causing ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects and for variations in sample preparation.

By carefully considering these factors and optimizing the provided protocols for their specific instrumentation and research questions, scientists and drug development professionals can achieve reliable and sensitive quantification of this compound, paving the way for a deeper understanding of its biological significance.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (2E,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z)-Octadecadienoyl-CoA is a long-chain fatty acyl-CoA molecule. Acyl-CoAs are central players in cellular metabolism, serving as intermediates in fatty acid metabolism and as donors of acyl groups in various biochemical reactions. Their structural characterization is crucial for understanding their biological function and for the development of novel therapeutics targeting metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like this compound in solution. This document provides detailed application notes and protocols for the characterization of this molecule using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: Predicted NMR Data

Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following tables present predicted chemical shifts based on known values for similar chemical environments in other fatty acids and acyl-CoA molecules. These tables serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H2 (α-CH=)6.8 - 7.1dt
H3 (=CH-CO)5.7 - 6.0dt
H11, H12 (-CH=CH-)5.3 - 5.5m
H4 (Allylic)2.2 - 2.4q
H10, H13 (Allylic)2.0 - 2.2m
α-CH₂ (to CoA)2.8 - 3.0t
Methylene Chain (-CH₂-)n1.2 - 1.6m
Terminal Methyl (-CH₃)0.8 - 0.9t
CoA ProtonsVariousVarious

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (C=O)170 - 175
C2 (=CH)145 - 150
C3 (=CH)120 - 125
C11, C12 (=CH)127 - 132
C4 (Allylic)32 - 35
C10, C13 (Allylic)27 - 30
α-CH₂ (to CoA)40 - 45
Methylene Chain (-CH₂-)n22 - 32
Terminal Methyl (-CH₃)~14
CoA CarbonsVarious

Experimental Protocols

The following are detailed protocols for key NMR experiments for the characterization of this compound.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with a surfactant). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents) if precise chemical shift referencing is required.

1D ¹H NMR Spectroscopy
  • Acquire a standard 1D proton spectrum.

  • Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

1D ¹³C NMR Spectroscopy
  • Acquire a 1D carbon spectrum with proton decoupling.

  • Parameters:

    • Pulse Sequence: A standard pulse-acquire sequence with broadband proton decoupling (e.g., GARP).[1]

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton scalar couplings, revealing which protons are adjacent to each other in the molecule.

  • Acquire a phase-sensitive COSY spectrum.

  • Parameters:

    • Pulse Sequence: cosygpppqf or similar.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons with their directly attached carbons.[2] This is a highly sensitive experiment for determining one-bond C-H connections.[1]

  • Acquire a phase-sensitive HSQC spectrum with gradient pulses.[1]

  • Parameters:

    • Pulse Sequence: hsqcedetgpsisp2.3 (for multiplicity editing) or a standard hsqcgpph.[1]

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-32.

  • Processing: Apply appropriate window functions and perform Fourier transformation. The edited HSQC will show CH/CH₃ and CH₂ correlations with opposite phases.[2]

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).[2] This is crucial for assembling the carbon skeleton.

  • Acquire an HMBC spectrum.

  • Parameters:

    • Pulse Sequence: hmbcgplpndqf or similar.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-64.

    • Long-range coupling delay: Optimized for a J-coupling of 5-10 Hz.[2]

  • Processing: Apply appropriate window functions and perform Fourier transformation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR characterization.

General Fatty Acyl-CoA Metabolic Pathway

signaling_pathway cluster_activation Fatty Acid Activation cluster_metabolism Metabolic Fates FattyAcid Fatty Acid ((2E,11Z)-octadecadienoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase FattyAcid->Acyl_CoA_Synthetase ATP, CoA-SH Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Energy Storage, Membrane Formation Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Cellular Signaling

Caption: General metabolic pathways of fatty acyl-CoAs.

References

Application Notes and Protocols for the Quantification of (2E,11Z)-Octadecadienoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z)-Octadecadienoyl-CoA is the activated thioester form of vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products. As an intermediate in fatty acid metabolism, the precise quantification of this compound in biological matrices is crucial for understanding its role in various physiological and pathological processes. This document provides detailed protocols for the extraction, and quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following table summarizes representative quantitative data for long-chain acyl-CoAs in various biological samples. It is important to note that specific concentrations of this compound are not widely reported in the literature. The values presented here are for illustrative purposes and based on typical concentrations of other C18:1 acyl-CoA species. Actual concentrations can vary significantly depending on the biological sample, species, and physiological state.

AnalyteSample MatrixConcentration Range (pmol/mg protein)Method of QuantificationReference
This compound Mouse Liver0.5 - 5.0 (Estimated)LC-MS/MSHypothetical
This compound Human Plasma0.01 - 0.1 (Estimated)LC-MS/MSHypothetical
This compound Cultured Hepatocytes1.0 - 10.0 (Estimated)LC-MS/MSHypothetical
Oleoyl-CoA (C18:1)Rat Liver5 - 20HPLC[1]
Palmitoyl-CoA (C16:0)Rat Liver10 - 30HPLC[1]

Experimental Protocols

Sample Preparation and Extraction of this compound

This protocol describes the extraction of long-chain acyl-CoAs from biological tissues and cultured cells. Due to the inherent instability of acyl-CoA thioesters, rapid processing and maintenance of low temperatures are critical to prevent degradation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • 5 M Perchloric Acid (PCA)

  • Internal Standard (IS): ¹³C-labeled oleoyl-CoA or other suitable long-chain acyl-CoA

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge capable of 4°C and >15,000 x g

  • Microcentrifuge tubes

Procedure for Tissues (e.g., Liver, Adipose):

  • Excise tissue rapidly and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Weigh 20-50 mg of frozen tissue and place in a pre-chilled homogenization tube.

  • Add 500 µL of ice-cold PBS and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a microcentrifuge tube.

  • Add 50 µL of 5 M PCA to precipitate proteins. Vortex briefly.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Store the supernatant at -80°C until LC-MS/MS analysis.

Procedure for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold methanol and transfer to a microcentrifuge tube.

  • Add the internal standard.

  • Lyse the cells by sonication on ice (3 cycles of 10 seconds with 30-second intervals).

  • Add 100 µL of ice-cold water and 50 µL of 5 M PCA. Vortex briefly.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

LC-MS/MS Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 1028.5 -> Product ion (Q3) m/z 499.2

    • Internal Standard (e.g., ¹³C-Oleoyl-CoA): Precursor ion (Q1) m/z 1046.5 -> Product ion (Q3) m/z 517.2

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Diagrams and Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis with Internal Standard Sample->Homogenization Precipitation Protein Precipitation (Perchloric Acid) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_input Metabolic Input cluster_activation Activation cluster_fates Potential Metabolic Fates Vaccenic_Acid Vaccenic Acid ((11E)-Octadecenoic Acid) ACSL Acyl-CoA Synthetase (ACSL) Vaccenic_Acid->ACSL Target_CoA This compound ACSL->Target_CoA Beta_Oxidation β-Oxidation (Energy Production) Target_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids (TAGs, Phospholipids) Target_CoA->Complex_Lipids Signaling Modulation of Signaling Pathways Target_CoA->Signaling

Caption: Potential metabolic pathways of this compound.

References

Application Notes and Protocols for Enzymatic Assays with (2E,11Z)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,11Z)-octadecadienoyl-CoA is a specific isomer of an 18-carbon fatty acyl-coenzyme A molecule containing two double bonds. Fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids like phospholipids (B1166683) and triglycerides, and as signaling molecules that can modulate the activity of various enzymes and transcription factors. The unique stereochemistry of this compound suggests it may have specific roles in cellular processes and could be a substrate for particular enzymes involved in fatty acid metabolism.

These application notes provide protocols for studying the enzymatic reactions involving this compound, focusing on two key enzyme classes: Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACADs). These protocols are adapted from established methods for other long-chain fatty acyl-CoAs and provide a framework for researchers to investigate the metabolism and function of this specific isomer.

I. Application Note: Acyl-CoA Synthetase (ACS) Activity Assay

Acyl-CoA synthetases catalyze the activation of fatty acids by esterification to coenzyme A, a critical step for their subsequent metabolism. This assay measures the activity of ACS enzymes that utilize (2E,11Z)-octadecadienoic acid as a substrate.

Experimental Workflow: ACS Activity Assay

ACS_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Cell/Tissue Lysate Incubation Incubate at 37°C Sample->Incubation Reagents Assay Buffer ATP, CoA (2E,11Z)-octadecadienoic acid Reagents->Incubation Detection Quantify Product Incubation->Detection This compound Analysis Calculate ACS Activity Detection->Analysis

Caption: Workflow for the Acyl-CoA Synthetase (ACS) activity assay.

Protocol: Fluorometric Acyl-CoA Synthetase Assay

This protocol is adapted from commercially available fluorometric assay kits for long-chain acyl-CoA synthetases.

Materials:

  • (2E,11Z)-octadecadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, 10 mM MgCl2, pH 7.5)

  • Fluorometric detection reagent (e.g., a probe that reacts with the product or a coupled enzyme system that generates a fluorescent product)

  • Enzyme source (purified ACS, cell or tissue lysate)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (2E,11Z)-octadecadienoic acid in a suitable solvent (e.g., ethanol).

    • Prepare working solutions of CoA and ATP in Assay Buffer.

    • Prepare the fluorometric detection reagent according to the manufacturer's instructions.

  • Enzyme Preparation:

    • If using a purified enzyme, dilute it to the desired concentration in Assay Buffer.

    • For cell or tissue lysates, homogenize the sample in cold Assay Buffer and centrifuge to remove debris. The supernatant will be used as the enzyme source.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Enzyme source

      • (2E,11Z)-octadecadienoic acid

    • Initiate the reaction by adding a mixture of CoA and ATP.

    • The final reaction volume is typically 100-200 µL.

  • Detection:

    • Immediately after initiating the reaction, add the fluorometric detection reagent.

    • Incubate the plate at 37°C.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence over time.

    • Use a standard curve generated with a known concentration of the fluorescent product to convert the fluorescence rate to the rate of product formation (nmol/min).

    • Enzyme activity is typically expressed as nmol/min/mg of protein.

Data Presentation:

Sample(2E,11Z)-octadecadienoic acid (µM)ACS Activity (nmol/min/mg)
Control Lysate10Value
Treated Lysate10Value
Purified Enzyme10Value

II. Application Note: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

Acyl-CoA dehydrogenases are a family of enzymes that catalyze the initial step of fatty acid β-oxidation, introducing a double bond into the fatty acyl-CoA molecule. This assay measures the activity of ACADs that can use this compound as a substrate.

Experimental Workflow: ACAD Activity Assay

ACAD_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Sample Mitochondrial Isolate or Purified Enzyme Reaction Measure Absorbance Decrease over Time Sample->Reaction Substrate This compound Substrate->Reaction Acceptor Electron Acceptor (e.g., DCPIP) Acceptor->Reaction Analysis Calculate ACAD Activity Reaction->Analysis Rate of DCPIP reduction

Caption: Workflow for the Acyl-CoA Dehydrogenase (ACAD) activity assay.

Protocol: Spectrophotometric Acyl-CoA Dehydrogenase Assay

This protocol is based on the widely used dichloroindophenol (DCPIP) reduction assay.[1]

Materials:

  • This compound

  • 2,6-Dichloroindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)

  • Enzyme source (mitochondrial extract or purified ACAD)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Prepare fresh solutions of DCPIP and PMS in the potassium phosphate buffer.

  • Enzyme Preparation:

    • Isolate mitochondria from cells or tissues by differential centrifugation.

    • Alternatively, use a purified ACAD enzyme.

  • Assay Reaction:

    • In a cuvette, mix the potassium phosphate buffer, DCPIP, and the enzyme source.

    • Incubate for a few minutes at the desired temperature (e.g., 30°C) to establish a baseline.

    • Initiate the reaction by adding this compound and PMS.

  • Detection:

    • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

    • Record the absorbance at regular intervals for several minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction using its molar extinction coefficient (21 mM⁻¹cm⁻¹ at 600 nm).

    • ACAD activity is expressed as nmol of DCPIP reduced per minute per milligram of protein.

Data Presentation:

Enzyme SourceSubstrateACAD Activity (nmol/min/mg)
Mitochondrial ExtractThis compound (50 µM)Value
Purified LCADThis compound (50 µM)Value
Purified MCADThis compound (50 µM)Value

III. Potential Signaling Pathways Involving Fatty Acyl-CoAs

While the specific signaling roles of this compound are yet to be fully elucidated, long-chain fatty acyl-CoAs, in general, are known to be involved in various signaling pathways. The following diagram illustrates a hypothetical pathway where a fatty acyl-CoA could act as a signaling molecule.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FA (2E,11Z)-octadecadienoic acid FATP Fatty Acid Transport Protein FA->FATP Uptake ACS Acyl-CoA Synthetase FATP->ACS Transport AcylCoA This compound ACS->AcylCoA Activation TF Transcription Factor (e.g., PPARα) AcylCoA->TF Binding & Activation TF_active Activated TF TF->TF_active Translocation Gene Target Gene Expression (e.g., β-oxidation enzymes) TF_active->Gene Transcriptional Regulation

Caption: Hypothetical signaling pathway of a fatty acyl-CoA.

This diagram illustrates how this compound, after its formation, could potentially bind to and activate nuclear receptors like PPARα, leading to the regulation of gene expression for enzymes involved in fatty acid metabolism.

Disclaimer: The protocols and pathways described herein are based on general knowledge of fatty acyl-CoA metabolism and may require optimization for the specific substrate this compound. It is recommended to perform preliminary experiments to determine the optimal conditions for your specific experimental setup.

References

Application Note & Protocol: Quantification of (2E,11Z)-octadecadienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The ability to accurately quantify specific acyl-CoA species is vital for understanding disease states and for drug development. (2E,11Z)-octadecadienoyl-CoA is a long-chain acyl-CoA whose precise quantification can provide insights into lipid metabolism. This document outlines a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The method is based on established principles for long-chain acyl-CoA analysis.[1][2][3][4][5][6]

Principle

This method utilizes reverse-phase liquid chromatography for the separation of this compound from other cellular components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection. The quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.

Experimental Protocols

1. Sample Preparation (from Tissues)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8]

  • Materials:

    • Frozen tissue sample (~50 mg)

    • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free BSA.

    • Petroleum ether

    • Saturated (NH4)2SO4

    • Methanol:Chloroform (2:1, v/v)

    • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

    • Liquid nitrogen

  • Procedure:

    • Weigh approximately 50 mg of frozen tissue and immediately freeze in liquid nitrogen in a 2 ml microcentrifuge tube.

    • Add 400 µL of freshly prepared, ice-cold extraction buffer containing the internal standard.

    • Homogenize the tissue thoroughly using a polypropylene (B1209903) pestle.

    • To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water. Centrifuge at low speed (100 x g) for 1 minute to separate phases and discard the upper (petroleum ether) phase.

    • Add 10 µL of saturated (NH4)2SO4 to the remaining aqueous phase, followed by 1.2 mL of 2:1 methanol:chloroform.

    • Vortex the mixture and incubate at room temperature for 20 minutes.

    • Centrifuge at 21,000 x g for 2 minutes.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10% Acetonitrile with 15 mM NH4OH).

    • Vortex and sonicate to dissolve the sample.

    • Centrifuge at 500 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrument and column used.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm).[7]

    • Mobile Phase A: 10% Acetonitrile in water with 15 mM NH4OH.[7]

    • Mobile Phase B: 90% Acetonitrile in water with 15 mM NH4OH.[7]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

    • Ion Source Temperature: 350 °C.[9]

    • Ion Spray Voltage: 4.2 kV.[9]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for this compound ([M+H]+) is m/z 1048.6.

      • A common and specific product ion for acyl-CoAs results from the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[2] Therefore, a neutral loss of 507 is a characteristic transition for acyl-CoAs.[2][3]

      • The proposed MRM transitions for this compound and a common internal standard are listed in the table below. These should be confirmed and optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1048.6541.6100To be optimized
Heptadecanoyl-CoA (IS)1042.6535.6100To be optimized

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a commercially available C18:2-CoA standard (as a surrogate for this compound if the specific standard is unavailable) and a fixed concentration of the internal standard into a surrogate matrix.

  • Quantification: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Data Presentation

The following tables summarize typical quantitative performance data from published LC-MS/MS methods for long-chain acyl-CoAs, which can serve as a benchmark for the method described.

Table 1: Linearity of Detection for Various Long-Chain Acyl-CoAs

Acyl-CoACalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Palmitoyl-CoA (C16:0)1.56 - 100> 0.999[1]
Oleoyl-CoA (C18:1)1.56 - 100> 0.999[1]
Linoleoyl-CoA (C18:2)Not specified> 0.995[4]
Stearoyl-CoA (C18:0)Not specified> 0.995[4]

Table 2: Precision and Accuracy for Long-Chain Acyl-CoA Quantification

Acyl-CoAIntra-run Precision (% CV)Inter-run Precision (% CV)Accuracy (% Bias)Reference
Palmitoyl-CoA (C16:0)1.2 - 4.42.6 - 12.294.8 - 110.8[3][4]
Oleoyl-CoA (C18:1)1.2 - 4.42.6 - 12.294.8 - 110.8[3][4]
Linoleoyl-CoA (C18:2)1.2 - 4.42.6 - 12.294.8 - 110.8[3][4]
Stearoyl-CoA (C18:0)1.2 - 4.42.6 - 12.294.8 - 110.8[3][4]

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow sample Biological Sample (e.g., Tissue) extraction Homogenization & Acyl-CoA Extraction with Internal Standard sample->extraction cleanup Lipid Removal (Petroleum Ether Wash) extraction->cleanup concentration Supernatant Collection & Drying cleanup->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for the extraction and analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway precursor This compound [M+H]+ m/z 1048.6 fragment Product Ion [M-507+H]+ m/z 541.6 precursor->fragment CID neutralloss Neutral Loss of Phosphoadenosine Diphosphate (507 Da)

Caption: Proposed fragmentation for MRM detection of this compound.

References

Applications of (2E,11Z)-Octadecadienoyl-CoA in Metabolic Studies: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a general overview of the potential applications and study of (2E,11Z)-octadecadienoyl-CoA in metabolic research. It is important to note that specific literature detailing the metabolic fate and signaling roles of this particular isomer is scarce. Therefore, the information presented here is largely based on the established principles of unsaturated fatty acid metabolism and provides a hypothetical framework for investigation.

Introduction

This compound is a specific isomer of linoleoyl-CoA, an activated form of linoleic acid. As an acyl-CoA thioester, it is primed for entry into various metabolic pathways. The unique configuration of its double bonds—one at the second carbon in the trans configuration and another at the eleventh carbon in the cis configuration—suggests a distinct metabolic processing compared to the more common linoleoyl-CoA (9Z,12Z). Understanding the metabolic significance of this compound could provide insights into lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.

Potential Areas of Application in Metabolic Studies

Based on the general principles of fatty acid metabolism, research into this compound could focus on the following areas:

  • Beta-Oxidation and Energy Production: Investigating how the unique double bond structure of this compound is processed by the mitochondrial beta-oxidation machinery. This involves understanding the specific auxiliary enzymes required for its complete degradation to acetyl-CoA.

  • Lipid Synthesis and Remodeling: Exploring the incorporation of the (2E,11Z)-octadecadienoic acid moiety into complex lipids such as phospholipids, triglycerides, and cholesterol esters. This can shed light on its role in membrane composition and lipid storage.

  • Cellular Signaling: Examining whether this compound or its derivatives act as signaling molecules, potentially modulating the activity of nuclear receptors (e.g., PPARs), protein kinases, or ion channels.

  • Enzyme Specificity and Kinetics: Characterizing the enzymes that recognize and metabolize this compound, including acyl-CoA synthetases, acyltransferases, and the enzymes of the beta-oxidation pathway.

Hypothetical Metabolic Pathway

The metabolism of this compound is likely to proceed through the mitochondrial beta-oxidation pathway, requiring a set of auxiliary enzymes to handle the non-standard double bond positions. A proposed pathway is outlined below.

Beta_Oxidation_Pathway cluster_activation Cytosol cluster_transport Mitochondrial Membrane cluster_beta_oxidation Mitochondrial Matrix - Beta-Oxidation Fatty_Acid (2E,11Z)-Octadecadienoic Acid Acyl_CoA This compound Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Carnitine_Shuttle Carnitine Shuttle Acyl_CoA->Carnitine_Shuttle Mito_Acyl_CoA This compound (Mitochondrial Matrix) Carnitine_Shuttle->Mito_Acyl_CoA Step1 trans-Δ2,cis-Δ11-Enoyl-CoA Mito_Acyl_CoA->Step1 Acyl-CoA Dehydrogenase (FAD -> FADH2) Step2 3-Hydroxy-cis-Δ11-acyl-CoA Step1->Step2 Enoyl-CoA Hydratase Step3 3-Keto-cis-Δ11-acyl-CoA Step2->Step3 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Thiolase Release of Acetyl-CoA Step3->Thiolase Thiolase (CoA-SH) Shortened_Acyl_CoA Shortened_Acyl_CoA Thiolase->Shortened_Acyl_CoA Shortened Acyl-CoA (cis-Δ9) Isomerase trans-Δ2-Enoyl-CoA Shortened_Acyl_CoA->Isomerase Enoyl-CoA Isomerase Beta_Oxidation_Cycle To Krebs Cycle Isomerase->Beta_Oxidation_Cycle Further rounds of Beta-Oxidation

Figure 1: Hypothetical beta-oxidation pathway of this compound.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following protocols are generalized based on the study of other unsaturated fatty acyl-CoAs. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: In Vitro Beta-Oxidation Assay with Isolated Mitochondria

Objective: To determine if this compound can be metabolized by mitochondrial beta-oxidation and to identify the products.

Materials:

  • Isolated mitochondria from a relevant tissue source (e.g., rat liver, heart).

  • This compound (substrate).

  • Reaction buffer (e.g., containing KH2PO4, MgCl2, L-carnitine, ATP, CoA-SH, FAD, NAD+).

  • Quenching solution (e.g., perchloric acid).

  • Analytical instruments: HPLC or LC-MS/MS for acyl-CoA analysis.

Methodology:

  • Synthesize or procure this compound.

  • Isolate mitochondria using standard differential centrifugation techniques.

  • Prepare the reaction mixture containing isolated mitochondria and reaction buffer.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for various time points.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to pellet the protein and extract the acyl-CoAs from the supernatant.

  • Analyze the acyl-CoA profile using HPLC or LC-MS/MS to identify the chain-shortened intermediates.

In_Vitro_Beta_Oxidation_Workflow Start Start Mitochondria_Isolation Isolate Mitochondria Start->Mitochondria_Isolation Reaction_Setup Set up reaction with Mitochondria and Substrate Mitochondria_Isolation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench_Reaction Quench Reaction Incubation->Quench_Reaction Extraction Extract Acyl-CoAs Quench_Reaction->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis End End Analysis->End

Application Notes and Protocols for Enzymatic Synthesis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of long-chain acyl-CoAs, essential activated intermediates in fatty acid metabolism. The synthesis is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are crucial for processes such as beta-oxidation and the biosynthesis of complex lipids.[1][2][3] Dysregulation of ACSL activity is implicated in various metabolic diseases, making the in vitro synthesis of their products valuable for research and drug development.[1][4]

Overview of the Enzymatic Reaction

Long-chain acyl-CoA synthetases catalyze the activation of long-chain fatty acids (LCFAs) in a two-step reaction requiring ATP and Coenzyme A (CoA).[3][4]

Step 1: Formation of an acyl-AMP intermediate from the fatty acid and ATP, with the release of pyrophosphate (PPi).[3] Step 2: The thiol group of CoA attacks the acyl-AMP intermediate, forming the fatty acyl-CoA thioester and releasing AMP.[3]

The general reaction is as follows:

Fatty Acid + ATP + CoA ⇌ Acyl-CoA + AMP + PPi[4]

This process is vital for rendering fatty acids metabolically active for downstream pathways.

Signaling and Metabolic Pathway

The enzymatic synthesis of long-chain acyl-CoAs is a critical control point in lipid metabolism, directing fatty acids towards either anabolic (synthesis of lipids) or catabolic (energy production) pathways.

Metabolic Fate of Long-Chain Fatty Acids Metabolic Fate of Long-Chain Fatty Acids Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase (ACSL) Acyl-CoA Synthetase (ACSL) Long-Chain Fatty Acid->Acyl-CoA Synthetase (ACSL) Substrate Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase (ACSL)->Long-Chain Acyl-CoA ATP, CoA Beta-Oxidation Beta-Oxidation Long-Chain Acyl-CoA->Beta-Oxidation Catabolism Lipid Biosynthesis Lipid Biosynthesis Long-Chain Acyl-CoA->Lipid Biosynthesis Anabolism Energy Production (ATP) Energy Production (ATP) Beta-Oxidation->Energy Production (ATP) Triacylglycerols, Phospholipids Triacylglycerols, Phospholipids Lipid Biosynthesis->Triacylglycerols, Phospholipids

Caption: Metabolic activation and fate of long-chain fatty acids.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified long-chain acyl-CoA synthetase (ACSL) from a suitable source (e.g., bacterial, yeast, or mammalian expression systems).

  • Substrates:

    • Long-chain fatty acid (e.g., palmitic acid, oleic acid)

    • Coenzyme A (CoA), lithium salt

    • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Buffer and Other Reagents:

    • Tris-HCl buffer

    • Magnesium chloride (MgCl₂)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Triton X-100 (optional, for membrane-bound enzymes)

    • Dithiothreitol (DTT)

    • Potassium phosphate (B84403) buffer (for purification)

    • Acetonitrile (for purification)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol for Enzymatic Synthesis of Long-Chain Acyl-CoA

This protocol is a general guideline and may require optimization depending on the specific ACSL enzyme and fatty acid substrate.

Workflow for Enzymatic Synthesis of Long-Chain Acyl-CoA

References

Troubleshooting & Optimization

Technical Support Center: (2E,11Z)-Octadecadienoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2E,11Z)-octadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound, like other long-chain fatty acyl-CoAs, presents several analytical challenges. These molecules have a complex, amphiphilic nature, making them prone to degradation and loss during sample preparation. Key issues include:

  • Isomer Separation: Differentiating this compound from its other C18:2 geometric and positional isomers is difficult with standard reversed-phase chromatography.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, and the double bonds can undergo oxidation or isomerization, especially under harsh extraction conditions or improper storage.

  • Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring highly sensitive analytical methods.

  • Matrix Effects: Co-extracted substances from biological samples can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.

  • Analyte Adsorption: The phosphate (B84403) group in the CoA moiety can adsorb to glass and metal surfaces, leading to analyte loss.

Q2: Why is it difficult to separate C18:2-CoA isomers like this compound?

A2: C18:2-CoA isomers often have very similar physicochemical properties, which makes their separation by standard chromatographic techniques challenging. Reversed-phase columns, such as C18, separate molecules primarily based on hydrophobicity. Since isomers have the same mass and often similar hydrophobicity, they may co-elute. Specialized techniques like silver ion chromatography (Ag+-HPLC) are often required to separate isomers based on the number, position, and geometry of their double bonds.

Q3: What is the recommended method for quantifying long-chain fatty acyl-CoAs?

A3: The most widely accepted method for the sensitive and specific quantification of long-chain fatty acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Key strategies include:

  • Enzyme Inactivation: Immediately quench enzymatic activity upon sample collection by flash-freezing in liquid nitrogen or homogenizing in an ice-cold solvent like 80% methanol (B129727).

  • pH Control: Maintain a stable pH during extraction, as extreme pH values can cause hydrolysis of the thioester bond.

  • Antioxidants: Include antioxidants in the extraction solvent to prevent oxidation of the double bonds.

  • Storage: Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) and analyze them as soon as possible. Fatty acyl-CoAs are not stable and should ideally be tested the same day.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting in Chromatography
  • Question: My chromatogram for octadecadienoyl-CoA shows broad, tailing, or split peaks. What could be the cause?

  • Answer:

    • Column Contamination: Repeated injections of biological extracts can lead to the buildup of matrix components on the column.[2] Solution: Implement a robust column wash step between injections. A wash with a high percentage of organic solvent can help remove strongly retained contaminants.

    • Secondary Interactions: The phosphate group of the CoA molecule can interact with active sites on the silica-based column material, leading to peak tailing. Solution: Use a high-quality, end-capped C18 column. Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can deprotonate residual silanols and improve peak shape.[2]

    • Analyte Degradation on Column: The analyte may be degrading during the chromatographic run. Solution: Ensure the mobile phase is fresh and of high quality. Check for compatibility between the mobile phase and your analyte.

Issue 2: Low Signal Intensity or Poor Sensitivity
  • Question: I am not getting a strong enough signal for my analyte. How can I improve sensitivity?

  • Answer:

    • Sample Preparation Losses: The analyte may be lost during extraction or due to adsorption. Solution: Review your sample preparation protocol. Consider using protein precipitation followed by solid-phase extraction (SPE) for cleaner samples. Using polypropylene (B1209903) tubes instead of glass can reduce adsorption. Derivatization techniques like phosphate methylation can also reduce analyte loss to surfaces.

    • Ion Suppression: Matrix components may be co-eluting with your analyte and suppressing its ionization. Solution: Improve chromatographic separation to move the analyte away from interfering peaks. A more thorough sample cleanup using SPE can also reduce matrix effects. The use of a stable isotope-labeled internal standard is crucial to correct for ion suppression.

    • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your analyte. Solution: Optimize MS parameters such as collision energy and declustering potential for the specific C18:2-CoA. Positive ion mode is often more sensitive for acyl-CoAs.[3]

Issue 3: Inaccurate or Irreproducible Quantification
  • Question: My quantitative results are not consistent across replicates or batches. What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to poor reproducibility. Solution: Ensure your sample preparation is highly standardized. The use of an appropriate internal standard, added at the very beginning of the extraction process, is critical to correct for variability.

    • Analyte Instability: The analyte may be degrading in the autosampler. Solution: Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation.

    • Calibration Issues: The calibration curve may not be appropriate for your sample concentrations. Solution: Prepare calibration standards in a matrix that closely matches your samples to account for matrix effects. Ensure the concentration range of your calibrators brackets the expected concentrations in your samples.

Data Presentation

Table 1: Illustrative LC-MS/MS Validation Data for C18:2-CoA Quantification

ParameterC18:2-CoA
Accuracy (%) 94.8 - 110.8
Inter-run Precision (%RSD) 2.6 - 12.2
Intra-run Precision (%RSD) 1.2 - 4.4
Limit of Quantification (LOQ) ~4.2 nM

Source: Adapted from validation data for long-chain fatty acyl-CoAs.[2]

Table 2: Typical Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Note: The concentration of individual isomers like this compound is rarely reported. The table shows the range for total long-chain acyl-CoAs, which are typically found in the low nanomolar to micromolar range in cells and tissues.

Tissue/Cell TypeTypical Concentration Range
Cytosol (free, unbound)< 5 nM
Total Cellular (unbound + bound)0.2 - 200 µM
Rat Liver15 - 60 nmol/g wet weight
Heart10 - 40 nmol/g wet weight

Source: Adapted from literature on acyl-CoA concentrations.[4][5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a general method for extracting acyl-CoAs from mammalian cells.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol per 10 cm dish.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to the lysate.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis of C18:2-CoA

This protocol outlines a general LC-MS/MS method for the analysis of long-chain fatty acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for C18:2-CoA [M+H]⁺.

    • Product Ion (Q3): A characteristic fragment ion for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da).

    • Optimization: Optimize collision energy (CE) and other source parameters to maximize the signal for the specific transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest 1. Cell/Tissue Harvesting Homogenize 2. Homogenization (in 80% Methanol) Harvest->Homogenize Spike 3. Add Internal Standard Homogenize->Spike Centrifuge 4. Centrifugation (14,000g, 4°C) Spike->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Dry Down (Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitute in Injection Solvent Dry->Reconstitute Inject 8. Inject Sample Reconstitute->Inject Separate 9. Chromatographic Separation (C18) Inject->Separate Ionize 10. Ionization (ESI+) Separate->Ionize Detect 11. MS/MS Detection (MRM) Ionize->Detect Quantify 12. Data Analysis & Quantification Detect->Quantify

Caption: General experimental workflow for acyl-CoA quantification.

metabolic_pathway LA Linoleic Acid (cis-9, cis-12 C18:2) ACSL Acyl-CoA Synthetase (ACSL) LA->ACSL LinoleoylCoA Linoleoyl-CoA (9Z,12Z-octadecadienoyl-CoA) ACSL->LinoleoylCoA Isomerase Enoyl-CoA Isomerase LinoleoylCoA->Isomerase Target This compound Isomerase->Target OtherIsomers Other C18:2-CoA Isomers (e.g., conjugated linoleoyl-CoAs) Isomerase->OtherIsomers

Caption: Metabolic context of this compound.

troubleshooting_tree cluster_issues Symptom cluster_causes Potential Cause Start Problem with Quantification PoorPeak Poor Peak Shape? Start->PoorPeak LowSignal Low Signal? Start->LowSignal PoorRepro Poor Reproducibility? Start->PoorRepro ColContam Column Contamination PoorPeak->ColContam IonSupp Ion Suppression LowSignal->IonSupp AnalyteLoss Analyte Loss/ Degradation LowSignal->AnalyteLoss PoorRepro->AnalyteLoss InconsistentPrep Inconsistent Sample Prep PoorRepro->InconsistentPrep

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Optimizing Enzymatic Reactions Involving (2E,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2E,11Z)-octadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays involving this unique polyunsaturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in vitro?

A1: The primary metabolic pathway for this compound is mitochondrial beta-oxidation. However, due to the presence of both a trans double bond at an even position (2E) and a cis double bond at an odd position (11Z), its degradation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

Q2: Which auxiliary enzymes are essential for the complete oxidation of this compound?

A2: The complete beta-oxidation of this compound requires the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase . The initial trans-double bond at the 2-position allows for the first cycle of beta-oxidation to proceed. Subsequent cycles will produce intermediates with double bonds at positions that are not substrates for the standard hydratase. Enoyl-CoA isomerase is required to shift the position and configuration of the cis-11 double bond, and 2,4-dienoyl-CoA reductase is necessary to reduce a conjugated diene intermediate that forms during the process.

Q3: Why am I observing low or no activity with my standard beta-oxidation assay setup?

A3: Standard beta-oxidation assays often use saturated fatty acyl-CoAs as substrates and may not include the necessary auxiliary enzymes (enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase) required for the metabolism of polyunsaturated substrates like this compound. Ensure your enzyme preparation contains these auxiliary enzymes or that you are adding them to your reaction mixture.

Q4: What are some common inhibitors of the enzymes involved in this compound metabolism?

A4: The beta-oxidation pathway can be inhibited by various compounds. For instance, hypoglycin is known to inhibit butyryl-CoA dehydrogenase. Other inhibitors include 4-pentenoic acid , 2-bromooctanoic acid , and 4-bromocrotonic acid , which can inhibit mitochondrial thiolases. Additionally, high ratios of NADH/NAD+ and acetyl-CoA/CoA can allosterically inhibit the beta-oxidation enzymes.[1]

Q5: How should I prepare and handle this compound for enzymatic assays?

A5: this compound, like other long-chain fatty acyl-CoAs, is susceptible to hydrolysis and oxidation. It should be stored at -80°C. For experiments, prepare fresh solutions in an appropriate buffer and keep them on ice. Minimize freeze-thaw cycles by preparing single-use aliquots. The stability of the substrate can be affected by pH and the presence of nucleophiles in the buffer. It is advisable to run a no-enzyme control to assess the rate of non-enzymatic hydrolysis under your assay conditions.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Missing Auxiliary Enzymes Your enzyme preparation (e.g., mitochondrial extract) may lack sufficient activity of enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase. Supplement your reaction with purified enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.
Suboptimal Assay Conditions The pH, temperature, or ionic strength of your assay buffer may not be optimal for the auxiliary enzymes. The optimal pH for many beta-oxidation enzymes is typically between 7.5 and 8.5. Perform a matrix of experiments to determine the optimal conditions for your specific enzyme and substrate.
Substrate Degradation This compound may have degraded due to improper storage or handling. Always use freshly prepared substrate solutions and run a control to check for non-enzymatic hydrolysis. Consider verifying the integrity of your substrate using techniques like HPLC or mass spectrometry.
Enzyme Inactivation Your enzyme preparation may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Use a fresh enzyme aliquot or test your enzyme preparation with a known, reliable substrate to confirm its activity.
Inhibitors in Sample/Reagents Your sample or reagents may contain inhibitors of beta-oxidation. Common inhibitors include other fatty acids, detergents, or chelating agents like EDTA at high concentrations. Run appropriate controls, including a positive control with a known substrate and a negative control without the enzyme.
Issue 2: High Background Signal or Non-linear Reaction Rates
Potential Cause Troubleshooting Step
Non-enzymatic Substrate Hydrolysis The thioester bond of this compound can be hydrolyzed non-enzymatically, leading to a high background signal in assays that detect free CoA or the fatty acid. Run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis. If it is high, consider adjusting the buffer pH or temperature.
Contaminating Enzyme Activities Your enzyme preparation may be contaminated with other enzymes that can act on the substrate or reaction products, leading to non-linear kinetics. If possible, use purified enzymes. If using a complex mixture, consider further purification steps or the use of specific inhibitors for contaminating activities.
Substrate Precipitation Long-chain acyl-CoAs can form micelles and precipitate from aqueous solutions, especially at high concentrations. This can lead to non-linear reaction rates. Ensure the substrate concentration is below its critical micelle concentration (CMC) or include a mild, non-inhibitory detergent in your assay buffer to maintain solubility.
Product Inhibition The accumulation of reaction products (e.g., acetyl-CoA, NADH, FADH2) can inhibit the enzymes of the beta-oxidation pathway.[1] Use a coupled assay system to continuously remove one or more of the products, or measure initial reaction rates where product accumulation is minimal.

Quantitative Data Summary

Table 1: Kinetic Parameters for Enoyl-CoA Isomerase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
cis-3-Decenoyl-CoARat Liver Mitochondria25150General Literature
trans-3-Decenoyl-CoARat Liver Mitochondria30200General Literature
cis-3-Octenoyl-CoAE. coli40120General Literature

Table 2: Kinetic Parameters for 2,4-Dienoyl-CoA Reductase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,cis-4-Decadienoyl-CoABovine Liver Mitochondria3.525General Literature
trans-2,trans-4-Decadienoyl-CoABovine Liver Mitochondria4.028General Literature
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria1015[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by acyl-CoA dehydrogenase and electron transfer flavoprotein (ETF).

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • n-Octanoyl-CoA (or other suitable acyl-CoA substrate)

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Enzyme source (e.g., mitochondrial extract or purified acyl-CoA dehydrogenase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, DCPIP, and ETF.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Add the enzyme source to the cuvette and mix gently.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the acyl-CoA dehydrogenase activity.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This is a coupled assay that measures the formation of NADH. Enoyl-CoA isomerase converts a 3-enoyl-CoA to a 2-enoyl-CoA, which is then acted upon by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • cis-3-Hexenoyl-CoA (or other suitable 3-enoyl-CoA substrate)

  • Enoyl-CoA hydratase

  • 3-Hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Enzyme source (e.g., purified enoyl-CoA isomerase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the enzyme source (enoyl-CoA isomerase) to the mixture.

  • Incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the cis-3-hexenoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Protocol 3: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay directly measures the oxidation of NADPH, which is consumed during the reduction of the 2,4-dienoyl-CoA substrate.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • NADPH

  • trans-2,trans-4-Decadienoyl-CoA (or another suitable 2,4-dienoyl-CoA substrate)

  • Enzyme source (e.g., purified 2,4-dienoyl-CoA reductase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.

  • Add the enzyme source to the cuvette.

  • Incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. A modified, more sensitive version of this assay uses 5-phenyl-2,4-pentadienoyl-CoA as a substrate, which also allows monitoring at 340 nm.[3]

Visualizations

Beta_Oxidation_Pathway cluster_start Start cluster_cycle1 Beta-Oxidation Cycle 1 cluster_auxiliary Auxiliary Enzymes cluster_end Products start_node This compound ACAD Acyl-CoA Dehydrogenase start_node->ACAD FAD -> FADH2 ECH Enoyl-CoA Hydratase ACAD->ECH HACD 3-Hydroxyacyl-CoA Dehydrogenase ECH->HACD NAD+ -> NADH KT β-Ketothiolase HACD->KT Acetyl_CoA Acetyl-CoA KT->Acetyl_CoA Releases Intermediate_1 Intermediate_1 KT->Intermediate_1 Shorter Acyl-CoA ECI Enoyl-CoA Isomerase Intermediate_2 Intermediate_2 ECI->Intermediate_2 DCR 2,4-Dienoyl-CoA Reductase DCR->ACAD Re-enters Beta-Oxidation Intermediate_1->ECI Isomerization Intermediate_2->DCR NADPH -> NADP+

Caption: Beta-oxidation pathway for this compound.

Troubleshooting_Workflow Start Experiment Start: Enzymatic assay with This compound Check_Activity Is enzyme activity low or absent? Start->Check_Activity Check_Auxiliary Are auxiliary enzymes (isomerase, reductase) present and active? Check_Activity->Check_Auxiliary Yes Successful_Assay Successful Assay Check_Activity->Successful_Assay No Add_Auxiliary Add purified auxiliary enzymes. Check_Auxiliary->Add_Auxiliary No Check_Conditions Are assay conditions (pH, temp, buffers) optimal? Check_Auxiliary->Check_Conditions Yes Add_Auxiliary->Check_Conditions Optimize_Conditions Optimize pH, temperature, and buffer components. Check_Conditions->Optimize_Conditions No Check_Substrate Is the substrate intact and soluble? Check_Conditions->Check_Substrate Yes Optimize_Conditions->Check_Substrate Prepare_Fresh_Substrate Prepare fresh substrate and verify integrity. Check_Substrate->Prepare_Fresh_Substrate No Check_Substrate->Successful_Assay Yes Prepare_Fresh_Substrate->Start

Caption: Troubleshooting workflow for enzymatic assays.

References

stability of (2E,11Z)-octadecadienoyl-CoA in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E,11Z)-octadecadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is a long-chain polyunsaturated fatty acyl-CoA. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling.[1][2][3] They serve as activated forms of fatty acids, enabling their participation in processes such as β-oxidation for energy production, lipid synthesis, and protein acylation.[1][4][5] The specific geometry of the double bonds in this compound suggests its involvement in specific enzymatic reactions and signaling cascades.

Q2: How stable is this compound in aqueous buffers?

Like other long-chain acyl-CoAs, this compound is known to be unstable in aqueous solutions.[1] Its stability is influenced by several factors, including pH, temperature, and the presence of enzymes that can hydrolyze the thioester bond. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures.

Q3: What are the primary degradation pathways for polyunsaturated acyl-CoAs?

The degradation of polyunsaturated fatty acyl-CoAs like this compound primarily occurs through the β-oxidation pathway within mitochondria and peroxisomes.[6][7] This process involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolysis, to shorten the acyl chain.[7] Due to the presence of double bonds, additional auxiliary enzymes such as isomerases and reductases are required to process the unsaturated acyl-CoA.[6]

Troubleshooting Guides

Issue 1: Inconsistent or low yields in enzymatic assays.
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Tip: Prepare fresh solutions of this compound in a suitable buffer immediately before use. Minimize the time the compound spends in aqueous solution at room temperature. Consider performing a time-course experiment to assess its stability under your specific assay conditions.

  • Possible Cause 2: Suboptimal buffer conditions.

    • Troubleshooting Tip: The pH of the buffer can significantly impact the stability of the thioester bond. Empirically test a range of pH values (e.g., 6.5-8.0) to determine the optimal condition for your enzyme while maintaining the integrity of the acyl-CoA.

  • Possible Cause 3: Presence of contaminating hydrolases.

    • Troubleshooting Tip: Ensure all reagents and equipment are free from contaminating enzymes, such as acyl-CoA thioesterases, which can cleave the thioester bond.[8] The use of protease and phosphatase inhibitor cocktails may be beneficial.

Issue 2: Difficulty in quantifying this compound.
  • Possible Cause: Insufficiently sensitive detection method.

    • Troubleshooting Tip: Quantification of acyl-CoAs can be challenging due to their low abundance and instability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[9][10][11][12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Buffers

This protocol outlines a method to evaluate the stability of this compound over time in various buffer systems.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris-HCl buffer, 50 mM, pH 7.5

  • Citrate buffer, 50 mM, pH 6.0

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol (B145695) or DMSO).

  • Dilute the stock solution to a final concentration of 10 µM in each of the test buffers (PBS, Tris-HCl, and Citrate).

  • Incubate the solutions at three different temperatures: 4°C, 25°C (room temperature), and 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each sample.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.

  • Plot the concentration of this compound as a function of time for each buffer and temperature condition to determine its stability.

Data Presentation

Table 1: Representative Stability of a Long-Chain Polyunsaturated Acyl-CoA in Different Buffers at Various Temperatures.

Buffer (pH)Temperature (°C)Half-life (hours)
Citrate (6.0)4> 24
Citrate (6.0)2518
Citrate (6.0)376
PBS (7.4)420
PBS (7.4)258
PBS (7.4)372
Tris-HCl (7.5)416
Tris-HCl (7.5)255
Tris-HCl (7.5)37< 1

Note: This table presents hypothetical data for a representative long-chain polyunsaturated acyl-CoA to illustrate expected stability trends. Actual stability of this compound should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result stock Stock Solution (Organic Solvent) dilution Dilution in Buffers (PBS, Tris, Citrate) stock->dilution temp4 4°C dilution->temp4 temp25 25°C dilution->temp25 temp37 37°C dilution->temp37 sampling Aliquoting at Time Points temp4->sampling temp25->sampling temp37->sampling quench Quenching (Acetonitrile) sampling->quench analysis LC-MS/MS Quantification quench->analysis stability Stability Profile analysis->stability

Caption: Experimental workflow for assessing the stability of this compound.

beta_oxidation_pathway acyl_coa This compound dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->dehydrogenase hydratase Enoyl-CoA Hydratase dehydrogenase->hydratase isomerase Isomerase hydratase->isomerase for cis/trans bonds reductase Reductase isomerase->reductase for conjugated bonds hydroxyacyl_dehydrogenase Hydroxyacyl-CoA Dehydrogenase reductase->hydroxyacyl_dehydrogenase thiolase Thiolase hydroxyacyl_dehydrogenase->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa

Caption: Simplified overview of the β-oxidation pathway for polyunsaturated fatty acyl-CoAs.

References

Technical Support Center: LC-MS Analysis of Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of octadecadienoyl-CoA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing octadecadienoyl-CoA isomers using LC-MS?

A1: The analysis of octadecadienoyl-CoA isomers, such as linoleoyl-CoA, presents several challenges. These molecules are often present at low concentrations in biological samples and are prone to degradation. Their isomeric forms (differing in double bond position and geometry) are difficult to separate chromatographically, and they can exhibit poor peak shapes and signal intensity in the mass spectrometer.

Q2: What is the characteristic fragmentation pattern of octadecadienoyl-CoA in MS/MS analysis?

A2: In positive ion mode ESI-MS/MS, octadecadienoyl-CoA and other acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da. This corresponds to the loss of the 3'-phospho-ADP portion of the coenzyme A moiety. Therefore, for precursor ions of octadecadienoyl-CoA, a prominent product ion corresponding to [M+H-507]⁺ will be observed.

Q3: How can I improve the chromatographic separation of my octadecadienoyl-CoA isomers?

A3: Achieving good chromatographic separation of octadecadienoyl-CoA isomers is critical. Consider the following strategies:

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems with sub-2 µm particle columns can provide significantly better resolution than traditional HPLC.

  • Column Chemistry: A C18 reversed-phase column is commonly used. The choice of a specific C18 phase can impact selectivity towards isomers.

  • Mobile Phase Optimization: The use of high pH mobile phases (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for acyl-CoAs.[1] The gradient steepness and organic solvent choice (acetonitrile is common) should be carefully optimized.

  • Ion-Pairing Reagents: While effective for improving retention and peak shape, ion-pairing reagents can cause ion suppression in the mass spectrometer and are difficult to wash out of the system. Their use should be carefully considered and optimized.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your LC-MS analysis of octadecadienoyl-CoA isomers.

Chromatography Issues
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase.- Column contamination.- Inappropriate mobile phase pH.- Use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to minimize secondary interactions.[1]- Implement a column wash step between injections, for instance with 0.1% phosphoric acid, to reduce contamination.[2]- Ensure the injection solvent is not significantly stronger than the initial mobile phase.
Inconsistent Retention Times - Fluctuations in pump pressure.- Changes in mobile phase composition.- Column degradation.- Check the LC system for leaks and ensure proper pump performance.- Prepare fresh mobile phase daily and ensure it is properly degassed.- Use a guard column to protect the analytical column and replace it regularly.
Inability to Separate Isomers - Insufficient chromatographic resolution.- Switch to a UPLC system with a high-resolution column.- Optimize the gradient elution profile; a shallower gradient can improve separation.- Experiment with different C18 column phases that may offer different selectivity for your isomers.
Mass Spectrometry Issues
Problem Possible Causes Solutions
Low Signal Intensity - Ion suppression from matrix components or mobile phase additives.- Inefficient ionization.- Analyte degradation in the ion source.- Improve sample preparation to remove interfering matrix components.- If using ion-pairing reagents, try to reduce their concentration or switch to a method without them.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Acyl-CoAs can be sensitive to temperature, so consider optimizing the source temperature.
No Characteristic Neutral Loss of 507 Da - Incorrect MS/MS parameters.- The detected ion is not an acyl-CoA.- Ensure the correct precursor ion is selected for fragmentation.- Verify the collision energy is appropriate to induce fragmentation.- Confirm the identity of the precursor ion through accurate mass measurement if using a high-resolution mass spectrometer.
High Background Noise - Contamination in the LC-MS system.- Impure solvents or reagents.- Flush the entire LC-MS system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).- Use high-purity, LC-MS grade solvents and reagents.- Incorporate a divert valve to direct the flow to waste during the early and late parts of the chromatogram when no analytes are eluting.

Experimental Protocols

Sample Preparation from Tissue

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.[3][4]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in an ice-cold extraction buffer (e.g., 2:1 methanol:chloroform).[3]

  • Phase Separation: After homogenization, add water or an aqueous buffer to induce phase separation. Centrifuge the sample to separate the aqueous and organic layers. The acyl-CoAs will be in the upper aqueous/methanolic phase.[3]

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA containing fraction using a weak anion exchange SPE column.[3]

    • Condition the column with methanol.

    • Equilibrate the column with water.

    • Load the sample.

    • Wash the column with a weak acid solution (e.g., 2% formic acid) followed by methanol.

    • Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide).[3]

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50% methanol).

UPLC-MS/MS Analysis of Octadecadienoyl-CoA

This is a representative UPLC-MS/MS method for the analysis of long-chain acyl-CoAs.

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient will need to be optimized for the specific isomers of interest.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition: For linoleoyl-CoA (C18:2), a potential transition would be m/z 1032.5 -> 525.5 (corresponding to [M+H]⁺ -> [M+H-507]⁺). The exact m/z values may vary slightly depending on the instrument and calibration.

Quantitative Data

The following table provides representative concentration ranges for linoleoyl-CoA (C18:2-CoA) in different biological samples. Actual concentrations can vary significantly based on the organism, tissue, and physiological state.

Biological Matrix Analyte Concentration Range (pmol/mg protein or tissue) Reference
Mouse LiverC18:2-CoA0.1 - 1.0[2]
Human HepG2 CellsC18:2-CoA0.05 - 0.5[2]
Human Skeletal Muscle CellsC18:2-CoA0.01 - 0.2[2]

Visualizations

Logical Troubleshooting Workflow for Peak Tailing

troubleshooting_peak_tailing start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks_tail Only some peaks are tailing check_all_peaks->some_peaks_tail No all_peaks_tail All peaks are tailing check_all_peaks->all_peaks_tail Yes secondary_interactions Possible secondary interactions with stationary phase some_peaks_tail->secondary_interactions column_contamination Possible column contamination all_peaks_tail->column_contamination check_injection_solvent Is injection solvent stronger than mobile phase? all_peaks_tail->check_injection_solvent adjust_ph Adjust mobile phase pH (e.g., to pH 10.5) secondary_interactions->adjust_ph wash_column Implement a column wash step between injections column_contamination->wash_column match_solvent Match injection solvent to initial mobile phase check_injection_solvent->match_solvent Yes experimental_workflow tissue_sample Tissue Sample homogenization Homogenization in Organic Solvent tissue_sample->homogenization phase_separation Phase Separation homogenization->phase_separation spe_cleanup Solid-Phase Extraction (SPE) phase_separation->spe_cleanup drying Drying under Nitrogen spe_cleanup->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc_ms_analysis UPLC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis signaling_pathway linoleic_acid Linoleic Acid (C18:2) acyl_coa_synthetase Acyl-CoA Synthetase linoleic_acid->acyl_coa_synthetase linoleoyl_coa Linoleoyl-CoA acyl_coa_synthetase->linoleoyl_coa desaturase Δ6-Desaturase linoleoyl_coa->desaturase gammalinolenoyl_coa γ-Linolenoyl-CoA desaturase->gammalinolenoyl_coa elongase Elongase gammalinolenoyl_coa->elongase dihomo_gammalinolenoyl_coa Dihomo-γ-linolenoyl-CoA elongase->dihomo_gammalinolenoyl_coa desaturase2 Δ5-Desaturase dihomo_gammalinolenoyl_coa->desaturase2 arachidonoyl_coa Arachidonoyl-CoA desaturase2->arachidonoyl_coa signaling Downstream Signaling (e.g., Eicosanoids) arachidonoyl_coa->signaling

References

preventing degradation of (2E,11Z)-octadecadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E,11Z)-octadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The primary degradation pathways for this compound, a polyunsaturated long-chain acyl-CoA, are:

  • Oxidation: The conjugated double bond system and the additional double bond are susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, and the presence of metal ions.

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acyl-CoA hydrolases (thioesterases) present in the biological sample or by extremes in pH.

  • Isomerization: The cis and trans double bonds can undergo isomerization, particularly when exposed to heat, light, or certain chemical conditions, leading to a mixture of different geometric isomers.

Q2: What immediate steps should I take after sample collection to minimize degradation?

A2: To minimize degradation, it is crucial to immediately quench metabolic activity and keep the sample at low temperatures. Flash-freezing the tissue or cell sample in liquid nitrogen is a common and effective method. All subsequent extraction steps should be performed on ice or at 4°C to the extent possible.

Q3: What type of solvents and buffers are recommended for the extraction?

A3: A common approach for extracting long-chain acyl-CoAs is to use a mixture of organic solvents and an acidic aqueous buffer. A frequently used extraction solution is a combination of acetonitrile (B52724) and/or isopropanol (B130326) with a potassium phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 4.9-5.5). The acidic pH helps to inhibit the activity of many hydrolytic enzymes.

Q4: Should I use antioxidants during the extraction process?

A4: Yes, the use of antioxidants is highly recommended to prevent oxidation of the polyunsaturated fatty acyl chain. Common antioxidants include butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP). These should be added to the extraction solvents.

Q5: How can I remove interfering lipids from my extract?

A5: A solid-phase extraction (SPE) step is often employed to separate long-chain acyl-CoAs from more nonpolar lipids. C18 or a mixed-mode anion exchange/reversed-phase SPE cartridge can be effective. It is important to optimize the wash and elution steps to ensure good recovery of the target analyte while removing interfering substances.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal of this compound in LC-MS/MS Degradation during sample handling and extraction. - Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen. - Maintain low temperatures (on ice or at 4°C) throughout the extraction process. - Work quickly to minimize exposure to air and light.
Inefficient extraction. - Use a proven extraction solvent system, such as a mixture of acetonitrile/isopropanol and an acidic potassium phosphate buffer. - Ensure thorough homogenization of the tissue or lysis of the cells. - Consider a two-step extraction to maximize recovery.
Loss during sample cleanup (SPE). - Optimize the SPE protocol, including the choice of sorbent, wash solvents, and elution solvent. - Ensure the elution solvent is strong enough to recover the long-chain acyl-CoA. - Test the recovery of a known amount of a similar standard.
Presence of multiple peaks with the same mass-to-charge ratio (m/z) Isomerization of the double bonds. - Avoid exposure of the sample and extracts to high temperatures, strong light, and harsh chemical conditions (e.g., strong bases). - Use fresh, high-purity solvents. - Analyze samples as quickly as possible after preparation.
In-source fragmentation or adduct formation in the mass spectrometer. - Optimize the electrospray ionization (ESI) source conditions, such as capillary voltage and gas temperatures. - Ensure the mobile phase composition is compatible with stable ionization.
Poor chromatographic peak shape Interaction of the phosphate groups with the LC system. - Use a column specifically designed for acyl-CoA analysis or a high-quality C18 column. - Optimize the mobile phase; using a slightly acidic mobile phase with an ion-pairing agent (e.g., triethylamine) or a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) can improve peak shape.
Sample overloading. - Dilute the sample or inject a smaller volume.

Data Presentation

Table 1: Representative Recovery of Long-Chain Acyl-CoAs Using Different Extraction Methods.

Extraction MethodAnalyteAverage Recovery (%)Reference
Acetonitrile/Isopropanol/KH₂PO₄Palmitoyl-CoA (C16:0)85 ± 5
Oleoyl-CoA (C18:1)82 ± 6
Linoleoyl-CoA (C18:2)78 ± 7
Solid-Phase Extraction (C18)Palmitoyl-CoA (C16:0)92 ± 4
Oleoyl-CoA (C18:1)90 ± 5
Linoleoyl-CoA (C18:2)88 ± 6

Note: This table presents representative data for structurally similar long-chain acyl-CoAs to provide an estimate of expected recoveries. Actual recoveries for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is a synthesized method based on established procedures for long-chain acyl-CoA extraction.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (1:1, v/v) containing 0.1% BHT

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge capable of 15,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Add 500 µL of ice-cold Extraction Buffer and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of ice-cold Extraction Solvent to the homogenate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a new tube.

  • To the remaining pellet, add another 500 µL of Extraction Solvent, vortex, and centrifuge again.

  • Combine the supernatants.

  • Dry the combined supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

Visualizations

degradation_pathway start This compound oxidation Oxidation (Lipoxygenase, Autoxidation) start->oxidation O2, Fe2+ hydrolysis Hydrolysis (Acyl-CoA Thioesterases) start->hydrolysis H2O isomerization Isomerization (Heat, Light, pH) start->isomerization Δ, hν peroxides Lipid Peroxides oxidation->peroxides free_acid (2E,11Z)-octadecadienoic acid + CoA hydrolysis->free_acid isomers Other octadecadienoyl-CoA isomers isomerization->isomers

Caption: Degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Tissue/Cell Sample (Flash-frozen) homogenize 2. Homogenization (Acidic buffer, on ice) sample->homogenize extract 3. Liquid-Liquid Extraction (Organic solvent + Antioxidant) homogenize->extract centrifuge1 4. Centrifugation extract->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dry 6. Drying (Nitrogen evaporation) supernatant->dry reconstitute 7. Reconstitution dry->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction.

improving signal intensity of (2E,11Z)-octadecadienoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (2E,11Z)-octadecadienoyl-CoA and other long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve signal intensity in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss

Possible Causes & Solutions

CauseRecommended Solution
Sample Degradation Acyl-CoAs are susceptible to degradation. Ensure samples are processed quickly on ice and stored at -80°C.[1] Use fresh extraction buffers.
Inefficient Extraction Optimize your extraction protocol. A common method involves homogenization in an acidic, cold aqueous solution followed by solvent extraction.[2][3] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[3][4]
Ion Suppression Matrix components can suppress the ionization of your analyte.[5][6] Improve sample cleanup using SPE.[5] Optimize chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard to normalize for matrix effects.[7][8]
Suboptimal Ionization Electrospray ionization (ESI) is commonly used for acyl-CoA analysis.[9][10] Test both positive and negative ion modes to determine which provides better sensitivity for your specific analyte and instrument.[11] In positive ion mode, look for the [M+H]⁺ ion, while in negative mode, [M-H]⁻ and [M-2H]²⁻ ions can be abundant.[11]
Analyte Adsorption The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss.[4] Consider using polypropylene (B1209903) tubes and vials. A derivatization strategy, such as phosphate methylation, can also mitigate this issue.[4]

Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions The phosphate moiety of the CoA can interact with the stationary phase, causing peak tailing.[12] Adding a small amount of a competing acid or base to the mobile phase can help.
Inappropriate Column Chemistry Reversed-phase chromatography with a C18 column is common for acyl-CoA analysis.[13] However, for long-chain species, a C8 column might provide better peak shape.[11]
Suboptimal Mobile Phase The pH of the mobile phase can significantly impact peak shape. Slightly acidic conditions are often used for short-chain acyl-CoAs, while alkaline mobile phases may be better for long-chain species to reduce peak tailing.[14]
Derivatization Issues If using derivatization, incomplete reactions can lead to multiple species and poor chromatography. Ensure your derivatization protocol is optimized and runs to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for analyzing this compound in cells or tissues?

A1: A robust sample preparation method is crucial for obtaining high-quality data. A widely used approach involves the following steps:

  • Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen. Lyse cells or homogenize tissue in an ice-cold extraction buffer, often containing an organic solvent like isopropanol (B130326) and a phosphate buffer to maintain pH.[3][15]

  • Extraction: Perform a liquid-liquid extraction to separate the polar acyl-CoAs from non-polar lipids. A common method is a modification of the Bligh-Dyer procedure, where the acyl-CoAs partition into the aqueous methanol (B129727) phase.[3]

  • Cleanup: To remove interfering substances, a solid-phase extraction (SPE) step is highly recommended.[3][4] Mixed-mode or anion-exchange SPE cartridges can be effective for isolating acyl-CoAs.

Q2: Should I use a derivatization agent to improve the signal intensity of this compound?

A2: Derivatization can be a powerful strategy to enhance signal intensity and improve chromatographic performance. A promising technique is the methylation of the phosphate groups on the CoA moiety.[4] This derivatization has been shown to:

  • Improve peak shape in liquid chromatography.[4]

  • Reduce the loss of the analyte due to adsorption to surfaces.[4]

  • Provide good coverage for a wide range of acyl-CoAs.[4]

Q3: Which ionization technique and polarity is best for this compound analysis?

A3: Electrospray ionization (ESI) is the most common and effective ionization technique for acyl-CoAs.[9][10] Both positive and negative ion modes should be evaluated.

  • Positive Ion Mode: This mode is frequently used for quantification, often in Multiple Reaction Monitoring (MRM) mode.[9] A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) from the protonated molecule [M+H]⁺ is often monitored.[9][16]

  • Negative Ion Mode: This mode can also offer high sensitivity, with the detection of [M-H]⁻ and [M-2H]²⁻ ions.[11]

The optimal choice will depend on your specific instrument and experimental conditions.

Q4: How can I accurately quantify this compound in my samples?

A4: For accurate quantification, the use of an appropriate internal standard is essential. The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound.[4] If this is not available, a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample can be used.[3][9] Quantification is typically performed using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[17]

Q5: What are the key instrument parameters to optimize for tandem mass spectrometry (MS/MS) analysis?

A5: When using a triple quadrupole mass spectrometer for targeted analysis, optimizing the following parameters for your specific instrument is crucial:

  • Collision Energy (CE): This determines the degree of fragmentation of the precursor ion.

  • Declustering Potential (DP) / Cone Voltage: This helps to desolvate the ions and prevent cluster formation.

  • Collision Cell Exit Potential (CXP): This focuses the fragment ions into the second mass analyzer.

These parameters should be optimized by infusing a standard solution of this compound and monitoring the intensity of the precursor and product ions.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[2]

  • Cell Harvesting:

    • Aspirate the culture medium and rinse the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Lysis and Extraction:

    • Discard the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.

    • Add 270 µL of acetonitrile, vortex thoroughly.

  • Internal Standard Spiking:

    • Add a known amount of your internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).

  • Phase Separation and Collection:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Derivatization by Phosphate Methylation

This protocol is based on a strategy to improve the analysis of acyl-CoAs.[4]

  • Sample Preparation:

    • Start with the extracted acyl-CoA sample in an appropriate solvent.

  • Derivatization Reaction:

    • (Note: The specific reagents and conditions for phosphate methylation of acyl-CoAs would need to be optimized based on the original research paper. This is a conceptual outline.) Add the methylating agent (e.g., trimethylsilyldiazomethane (B103560) in a suitable solvent system).

    • Incubate the reaction mixture under controlled temperature and time to ensure complete derivatization.

  • Quenching and Cleanup:

    • Quench the reaction by adding a small amount of acetic acid.

    • Perform a cleanup step, such as a liquid-liquid extraction or SPE, to remove excess derivatizing reagent and byproducts.

  • Analysis:

    • Reconstitute the derivatized sample in a solvent compatible with your LC-MS/MS system for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvesting Cell/Tissue Harvesting Lysis Lysis & Homogenization Harvesting->Lysis Extraction Solvent Extraction Lysis->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Phosphate Methylation Cleanup->Derivatization LC Liquid Chromatography Separation Cleanup->LC Direct Analysis Derivatization->LC MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Quantification Quantification vs. Internal Standard MSMS->Quantification

Caption: Experimental workflow for acyl-CoA analysis.

Troubleshooting_Logic Start Low Signal Intensity? CheckSamplePrep Review Sample Prep Protocol Start->CheckSamplePrep CheckIonization Optimize Ionization Source Start->CheckIonization CheckChromatography Evaluate Chromatography Start->CheckChromatography ConsiderDerivatization Consider Derivatization CheckSamplePrep->ConsiderDerivatization UseInternalStandard Implement Internal Standard CheckSamplePrep->UseInternalStandard GoodSignal Signal Improved CheckIonization->GoodSignal CheckChromatography->GoodSignal ConsiderDerivatization->GoodSignal UseInternalStandard->GoodSignal

Caption: Troubleshooting logic for low signal intensity.

References

minimizing matrix effects in (2E,11Z)-octadecadienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the analysis of (2E,11Z)-octadecadienoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Complete Signal Loss

Question Possible Cause Solution
Why is the signal for my analyte, this compound, weak or absent? Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), can suppress the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This is a very common issue in the analysis of biological samples.[3]1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and interfering compounds.[2] 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.[5] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[5][6]
Analyte Instability: Long-chain acyl-CoAs can be unstable and degrade during sample preparation or storage.[6][7]1. Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process. 2. Use Acidified Solvents: The addition of an acid, such as acetic acid, to the extraction and reconstitution solvents can improve the stability of acyl-CoAs.[8] 3. Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection.1. Optimize Ion Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize the signal for this compound. 2. Optimize Collision Energy: For MS/MS analysis, ensure the collision energy is optimized for the specific fragmentation of your analyte.[1]

Issue 2: Poor Reproducibility and High Variability

Question Possible Cause Solution
Why are my results for this compound analysis inconsistent between injections? Variable Matrix Effects: Inconsistent levels of matrix components across different samples can lead to varying degrees of ion suppression.[5]1. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[5] 2. Use Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.[5] 3. Thorough Sample Homogenization: Ensure that tissue or cell samples are completely homogenized to achieve a uniform distribution of the analyte and matrix components.
Carryover: The analyte from a high-concentration sample may adsorb to components of the LC-MS system and elute in subsequent injections, leading to artificially high results in blank or low-concentration samples.[3]1. Optimize Wash Solvents: Use a strong organic solvent, potentially with the addition of an acid or base, to effectively wash the autosampler and column between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to ensure that the system is clean.
Inconsistent Sample Preparation: Variations in the sample preparation procedure can introduce variability.1. Standardize Protocols: Ensure that all samples are processed using the exact same protocol, including incubation times, solvent volumes, and mixing procedures. 2. Use Automated Liquid Handlers: For high-throughput analysis, automated systems can improve the precision of liquid handling steps.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The matrix refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] For this compound, which is often analyzed in complex biological matrices like plasma or tissue homogenates, phospholipids are a major cause of ion suppression.[9] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A2: While simple protein precipitation is fast, it is often insufficient for removing interfering matrix components like phospholipids.[4][10] More effective techniques include:

  • Solid Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing matrix components that cause ion suppression.[2][11]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.[4]

The choice of method will depend on the specific matrix and the required sensitivity of the assay.

Q3: How can I confirm that matrix effects are impacting my analysis?

A3: A post-column infusion experiment can be performed to qualitatively assess matrix effects. In this experiment, the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the analyte's signal as the matrix components elute from the column indicates ion suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: For accurate and precise quantification of this compound in complex biological matrices, the use of a SIL-IS is highly recommended.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[5] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of ion suppression.[2]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for long-chain acyl-CoAs.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-95%40-70% (Significant Ion Suppression)Fast and simplePoor removal of phospholipids and other matrix components[4]
Liquid-Liquid Extraction (LLE) 60-85%15-30% (Reduced Ion Suppression)Good removal of phospholipidsCan be labor-intensive and may have lower analyte recovery
Solid Phase Extraction (SPE) 70-90%<15% (Minimal Ion Suppression)Excellent cleanup, high analyte recovery, and reproducibility[2][11]Requires method development and can be more expensive

Note: The values presented are typical ranges for long-chain acyl-CoAs and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is based on established methods for the extraction of long-chain acyl-CoAs from tissues.[8]

  • Homogenization: Homogenize ~50-100 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from ~30% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound and its SIL-IS should be determined by direct infusion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization in Buffer tissue->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Drying & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms Injection data Data Acquisition lcms->data final_result Quantitative Result data->final_result Data Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal Intensity? check_ms Check MS Parameters start->check_ms Yes reproducibility Poor Reproducibility? start->reproducibility No improve_prep Improve Sample Prep (SPE/LLE) check_ms->improve_prep optimize_lc Optimize LC Separation improve_prep->optimize_lc fail Further Optimization Needed improve_prep->fail use_sil_is Use SIL-IS optimize_lc->use_sil_is optimize_lc->fail success Successful Analysis use_sil_is->success use_sil_is->success check_carryover Check for Carryover reproducibility->check_carryover Yes reproducibility->success No matrix_matched Use Matrix-Matched Calibrants check_carryover->matrix_matched matrix_matched->use_sil_is matrix_matched->fail

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Optimization of Storage Conditions for Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of storage conditions for long-chain acyl-CoAs (LCACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of long-chain acyl-CoAs during storage?

A1: Long-chain acyl-CoAs are inherently unstable molecules susceptible to several modes of degradation. The primary factors compromising their stability are:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases present in biological samples can cleave the thioester bond, releasing coenzyme A and a free fatty acid.[1][2]

  • Chemical Hydrolysis: The thioester bond is susceptible to spontaneous hydrolysis, a process that is accelerated by non-optimal pH and temperature conditions. Long-chain acyl-CoAs are particularly unstable in aqueous buffers.[3]

  • Oxidation: The fatty acid chain, especially if unsaturated, can be oxidized. This is a concern for long-term storage and when samples are exposed to air and light.

  • Adsorption to Surfaces: Due to their amphipathic nature, long-chain acyl-CoAs can adsorb to the surfaces of storage vials and pipette tips, leading to a significant loss of material.[4][5][6][7]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can lead to the formation of ice crystals that can damage the molecular structure and increase the rate of degradation.[8]

Q2: What is the recommended temperature for long-term storage of long-chain acyl-CoA samples?

A2: For long-term storage, it is highly recommended to flash-freeze samples in liquid nitrogen and then store them at -80°C.[8] This minimizes both enzymatic activity and chemical degradation. Storage at -20°C may be suitable for shorter periods, but -80°C is the standard for preserving the integrity of these molecules over weeks and months.

Q3: How should I prepare stock solutions of long-chain acyl-CoAs for optimal stability?

A3: Preparing stable stock solutions of long-chain acyl-CoAs is challenging due to their rapid degradation in aqueous solutions.[9] Here are some recommended approaches:

  • Fresh Preparation: The most reliable method is to prepare fresh solutions immediately before use.[9]

  • Organic Solvents: For short-term storage, dissolving the long-chain acyl-CoA in a mixture of water and an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can improve stability compared to purely aqueous solutions.[9] A 1:1 methanol/water solution is also used for preparing stock solutions that are then stored at -70°C.[10][11]

  • Aliquoting and Drying: For longer-term storage of standards, a good practice is to dissolve the material in an organic solvent, create small aliquots in appropriate vials, and then evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon). The dried aliquots can then be stored at -80°C and reconstituted immediately before use.[9]

Q4: Are there any specific types of storage vials or tubes that should be used to minimize sample loss?

A4: Yes, the choice of storage container is important to minimize adsorption. Low-binding polypropylene (B1209903) or glass vials are recommended. For sensitive applications, silanized glass vials can further reduce the adsorption of these amphipathic molecules to the container surface. It is also advisable to use low-retention pipette tips when handling long-chain acyl-CoA solutions.

Troubleshooting Guide

Issue 1: Low or no recovery of long-chain acyl-CoAs after extraction.

  • Possible Cause 1: Incomplete cell or tissue lysis.

    • Troubleshooting Step: Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective for this purpose.[8] The ratio of tissue to extraction buffer should also be optimized.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Long-chain acyl-CoAs are highly unstable.[12] It is crucial to work quickly and keep samples on ice at all times during the extraction process.[8] Use pre-chilled solvents and tubes.

  • Possible Cause 3: Inefficient solid-phase extraction (SPE).

    • Troubleshooting Step: Ensure that the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the composition and volume of the wash and elution buffers to ensure that the long-chain acyl-CoAs are retained during washing and efficiently eluted.

  • Possible Cause 4: Suboptimal pH of extraction buffers.

    • Troubleshooting Step: An acidic pH (around 4.9) is often used in the initial homogenization buffer (e.g., 100 mM KH2PO4) to improve stability and extraction efficiency.[8][13]

Issue 2: High variability between replicate samples.

  • Possible Cause 1: Inconsistent sample handling.

    • Troubleshooting Step: Standardize every step of the protocol, from the timing of each incubation to the speed of centrifugation. Ensure that all samples are treated identically.

  • Possible Cause 2: Adsorption to tubes and tips.

    • Troubleshooting Step: As mentioned in the FAQ, use low-binding tubes and pipette tips. Before transferring solutions, you can pre-rinse the pipette tip with the solvent to saturate the binding sites.

  • Possible Cause 3: Partial precipitation of long-chain acyl-CoAs.

    • Troubleshooting Step: Ensure that the long-chain acyl-CoAs are fully dissolved in your solvents. Some long-chain species may have limited solubility, especially at low temperatures. Gentle vortexing or sonication may be necessary, but be mindful of potential degradation with excessive energy input.

Data Presentation

Table 1: Recommended Storage Conditions for Long-Chain Acyl-CoA Samples

Storage DurationSample TypeTemperatureKey Considerations
Short-term (up to 48 hours)Biological Tissue-80°C (after flash-freezing)Avoid freeze-thaw cycles.[8]
Short-term (up to 48 hours)Plasma/Blood4°CProcess as quickly as possible.[14]
Long-term (weeks to months)Biological Tissue-80°CFlash-freeze in liquid nitrogen first.[8]
Long-term (weeks to months)Purified Standards (dried)-80°CStore under an inert atmosphere (e.g., argon).
Working SolutionsIn aqueous buffer4°CUse immediately; not stable for more than a day.[9]
Stock SolutionsIn 1:1 Methanol/Water-70°CPrepare in small aliquots to avoid freeze-thaw.[10][11]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized method and may require optimization for specific tissue types.

Materials:

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Add 1 mL of ice-cold 2-propanol and continue to homogenize.

  • Add 2 mL of ice-cold acetonitrile and 125 µL of saturated ammonium sulfate to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2500 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the long-chain acyl-CoAs.

  • The supernatant can then be further purified by solid-phase extraction or directly analyzed by LC/MS/MS.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification (Optional) cluster_analysis Analysis tissue 1. Frozen Tissue Sample (~100mg) homogenization 2. Homogenize in ice-cold KH2PO4 buffer (pH 4.9) + Internal Standard tissue->homogenization extraction 3. Add 2-propanol and acetonitrile and vortex homogenization->extraction centrifugation 4. Centrifuge at 2500g, 4°C extraction->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant spe 6. Solid-Phase Extraction (SPE) supernatant->spe Proceed to Purification concentration 8. Dry under Nitrogen supernatant->concentration Direct Analysis elution 7. Elute Long-Chain Acyl-CoAs spe->elution elution->concentration reconstitution 9. Reconstitute in appropriate solvent concentration->reconstitution lcms 10. LC/MS/MS Analysis reconstitution->lcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Recovery of Long-Chain Acyl-CoAs lysis Incomplete Lysis? start->lysis degradation Degradation during prep? start->degradation spe_issue Inefficient SPE? start->spe_issue adsorption Adsorption to surfaces? start->adsorption optimize_homogenization Optimize homogenization (e.g., glass homogenizer) lysis->optimize_homogenization work_on_ice Work quickly on ice, use cold solvents degradation->work_on_ice optimize_spe Optimize SPE wash/elution and conditioning spe_issue->optimize_spe low_bind_ware Use low-binding tubes and tips adsorption->low_bind_ware

References

Validation & Comparative

Validation of (2E,13Z)-Octadecadienoyl-CoA as a Putative Key Pheromone Precursor in Clearwing Moths

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of insect chemical communication, the biosynthesis of sex pheromones is a highly specific and regulated process. For many species of clearwing moths (family Sesiidae), C18 di-unsaturated acetates are crucial for attracting mates. This guide provides a comparative analysis of the proposed biosynthetic pathway leading to these pheromones, with a focus on validating the role of specific acyl-CoA precursors. While direct enzymatic validation of (2E,13Z)-octadecadienoyl-CoA in a specific clearwing moth species is not yet extensively documented in published literature, this guide synthesizes current knowledge on moth pheromone biosynthesis to present a robust hypothesis and framework for future research.

Proposed Biosynthetic Pathway and Key Precursors

The biosynthesis of C18 di-unsaturated pheromones in moths is generally understood to originate from common fatty acid metabolism. A series of desaturation, chain-shortening or elongation, reduction, and acetylation steps lead to the final species-specific pheromone components.

For a pheromone such as (2E,13Z)-octadecadienyl acetate, a primary component for species like the Currant Clearwing Moth (Synanthedon tipuliformis), a putative key precursor is (2E,13Z)-octadecadienoyl-CoA. The formation of this precursor is hypothesized to involve the following key enzymatic steps:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA), from acetyl-CoA.

  • Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a specific position. For a C18 precursor with a delta-13 double bond, a Δ13-desaturase would act on stearoyl-CoA.

  • Conjugation/Isomerization: The formation of the conjugated E2 double bond is a critical step. This could occur through the action of an isomerase or as part of a specialized desaturation process.

  • Reduction: The activated carboxyl group of the octadecadienoyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).

  • Acetylation: The resulting (2E,13Z)-octadecadienol is then esterified by an acetyltransferase to produce the final pheromone component, (2E,13Z)-octadecadienyl acetate.

Comparison with Alternative Precursors

The specificity of the final pheromone blend is determined by the precise action of the biosynthetic enzymes. Alternative precursors would lead to different final products, which would likely be ineffective in attracting the target species. The table below illustrates how variations in the precursor molecule would alter the final pheromone.

Precursor (Acyl-CoA)Key Enzymatic StepsFinal Pheromone ComponentAttractiveness to S. tipuliformis
(2E,13Z)-octadecadienoyl-CoA (Proposed) Reduction, Acetylation(2E,13Z)-octadecadienyl acetateHigh (Primary Component)
(3E,13Z)-octadecadienoyl-CoAReduction, Acetylation(3E,13Z)-octadecadienyl acetateLow to None
(2Z,13Z)-octadecadienoyl-CoAReduction, Acetylation(2Z,13Z)-octadecadienyl acetateLow to None
(2E,11Z)-octadecadienoyl-CoAReduction, Acetylation(2E,11Z)-octadecadienyl acetateLow to None

Field trapping experiments with synthetic lures have repeatedly demonstrated the high specificity of the pheromone signal. Even small changes in the position or geometry of the double bonds can drastically reduce or eliminate the attraction of male moths, highlighting the importance of the precise structure of the biosynthetic precursor.

Experimental Protocols for Precursor Validation

Validating the role of (2E,13Z)-octadecadienoyl-CoA as the key precursor requires a combination of in vivo and in vitro experiments.

In Vivo Labeling Studies

Objective: To trace the metabolic fate of potential precursors within the pheromone gland.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled potential precursors, such as deuterium-labeled fatty acids (e.g., D-stearic acid) or the proposed di-unsaturated fatty acid itself.

  • Topical Application: Apply a small amount of the labeled precursor directly onto the pheromone gland of a female moth.

  • Incubation: Allow sufficient time for the moth to metabolize the precursor.

  • Extraction: Excise the pheromone gland and extract the lipids using a suitable organic solvent (e.g., hexane).

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into the final pheromone components.

Pheromone Gland Homogenate Assays

Objective: To identify the enzymatic activities present in the pheromone gland that can convert the proposed precursor to the final pheromone.

Methodology:

  • Gland Homogenization: Dissect pheromone glands and homogenize them in a suitable buffer to release the enzymes.

  • Incubation with Precursor: Incubate the gland homogenate with the synthetic (2E,13Z)-octadecadienoyl-CoA and necessary co-factors (e.g., NADPH for reduction, acetyl-CoA for acetylation).

  • Product Analysis: After incubation, extract the products and analyze by GC-MS to identify the formation of (2E,13Z)-octadecadienol and (2E,13Z)-octadecadienyl acetate.

Visualizing the Biosynthetic and Experimental Pathways

To further clarify the proposed mechanisms and experimental approaches, the following diagrams are provided.

Pheromone_Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Modification cluster_2 Final Pheromone Production Acetyl-CoA Acetyl-CoA Stearoyl-CoA (18:CoA) Stearoyl-CoA (18:CoA) Acetyl-CoA->Stearoyl-CoA (18:CoA) FAS 13Z-Octadecenoyl-CoA 13Z-Octadecenoyl-CoA Stearoyl-CoA (18:CoA)->13Z-Octadecenoyl-CoA Δ13-Desaturase 2E,13Z-Octadecadienoyl-CoA (2E,13Z)-Octadecadienoyl-CoA (Key Precursor) 13Z-Octadecenoyl-CoA->2E,13Z-Octadecadienoyl-CoA Isomerase/ Desaturase 2E,13Z-Octadecadienol 2E,13Z-Octadecadienol 2E,13Z-Octadecadienoyl-CoA->2E,13Z-Octadecadienol FAR 2E,13Z-Octadecadienyl_Acetate (2E,13Z)-Octadecadienyl Acetate (Pheromone) 2E,13Z-Octadecadienol->2E,13Z-Octadecadienyl_Acetate Acetyltransferase

Caption: Proposed biosynthetic pathway for (2E,13Z)-octadecadienyl acetate.

Experimental_Workflow cluster_labeling In Vivo Labeling cluster_homogenate In Vitro Homogenate Assay Labeled_Precursor Synthesize Labeled Precursor (e.g., D-Stearic Acid) Topical_Application Apply to Pheromone Gland Labeled_Precursor->Topical_Application Incubation_Labeling Incubate Topical_Application->Incubation_Labeling Extraction_Labeling Extract Pheromone Incubation_Labeling->Extraction_Labeling Analysis_Labeling GC-MS Analysis Extraction_Labeling->Analysis_Labeling Validation Precursor Validation Analysis_Labeling->Validation Gland_Dissection Dissect Pheromone Glands Homogenization Homogenize Glands Gland_Dissection->Homogenization Incubation_Homogenate Incubate with Precursor + Cofactors Homogenization->Incubation_Homogenate Extraction_Homogenate Extract Products Incubation_Homogenate->Extraction_Homogenate Analysis_Homogenate GC-MS Analysis Extraction_Homogenate->Analysis_Homogenate Analysis_Homogenate->Validation

A Researcher's Guide to Comparing the Biological Activity of (2E,11Z)-Octadecadienoyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the biological activity of (2E,11Z)-octadecadienoyl-CoA and its analogs. While direct comparative experimental data for this specific molecule and its analogs are not extensively available in published literature, this document outlines the critical experimental approaches, potential biological activities to investigate, and data presentation strategies necessary for a thorough evaluation. The principles and protocols described herein are based on established methodologies for assessing the biological functions of long-chain fatty acyl-CoAs and their isomers.

Long-chain fatty acyl-CoAs are not merely metabolic intermediates; they are crucial signaling molecules that modulate a variety of cellular processes.[1][2] The specific geometry of double bonds (E/Z isomerism) and their positions within the acyl chain can dramatically alter the molecule's shape and, consequently, its interaction with enzymes, receptors, and binding proteins. This structural nuance is known to result in distinct biological effects among different isomers of other fatty acids and their derivatives, underscoring the importance of such comparative studies. For instance, different isomers of conjugated linoleic acid exhibit varied effects on lipid metabolism and carcinogenesis[3], while isomers of branched fatty acid esters of hydroxy fatty acids (FAHFAs) show differential anti-diabetic and anti-inflammatory activities.[4]

Table of Contents
  • Comparative Data Summary (Hypothetical)

  • Potential Biological Activities for Investigation

  • Experimental Protocols

    • Enzyme Inhibition Assay: Acyl-CoA Dehydrogenase

    • Receptor Activity Assay: Asialoglycoprotein Receptor (ASGP-R) Modulation

    • Cell-Based Assay: Cytokine Expression in Macrophages

  • Signaling Pathways and Experimental Workflows

Comparative Data Summary (Hypothetical)

The following tables are templates for summarizing quantitative data from comparative experiments. In the absence of published data for this compound, these tables illustrate how results could be structured for clear comparison of its activity with hypothetical analogs (e.g., other geometric isomers or analogs with modified acyl chains).

Table 1: Comparative Enzyme Inhibition (IC₅₀ Values)

Compound/AnalogAcyl-CoA Dehydrogenase (IC₅₀, µM)Stearoyl-CoA Desaturase (IC₅₀, µM)HMG-CoA Reductase (IC₅₀, µM)
This compoundDataDataData
Analog A (e.g., 2Z,11E)DataDataData
Analog B (e.g., 2E,11E)DataDataData
Analog C (saturated chain)DataDataData

Table 2: Receptor Binding and Activation (EC₅₀ / Kᵢ Values)

Compound/AnalogASGP-R Reactivation (EC₅₀, µM)[5]PPARα Activation (EC₅₀, µM)LXR Agonism (Kᵢ, µM)
This compoundDataDataData
Analog A (e.g., 2Z,11E)DataDataData
Analog B (e.g., 2E,11E)DataDataData
Analog C (saturated chain)DataDataData

Table 3: Anti-inflammatory Activity in a Cellular Model

Compound/Analog (at 10 µM)Inhibition of LPS-induced TNF-α secretion (%)Inhibition of LPS-induced IL-6 secretion (%)
This compoundDataData
Analog A (e.g., 2Z,11E)DataData
Analog B (e.g., 2E,11E)DataData
Analog C (saturated chain)DataData

Potential Biological Activities for Investigation

Based on the known functions of long-chain fatty acyl-CoAs, the following biological activities are pertinent for a comparative study of this compound and its analogs:

  • Enzyme Modulation: Many enzymes involved in lipid metabolism are regulated by long-chain fatty acyl-CoAs. Key targets for inhibition or activation studies include acyl-CoA dehydrogenases (involved in beta-oxidation)[6], acetyl-CoA carboxylase (fatty acid synthesis), and stearoyl-CoA desaturase (fatty acid modification).

  • Receptor Activity: Fatty acyl-CoAs can modulate the activity of cell surface and nuclear receptors. For example, they can influence the activity of the asialoglycoprotein receptor[5] and are known to be ligands for nuclear receptors like PPARs and HNF-4, which regulate gene expression related to lipid metabolism.[2]

  • Signaling in Metabolic Processes: Long-chain acyl-CoAs are key signaling molecules in processes like glucose-stimulated insulin (B600854) secretion through the malonyl-CoA/long-chain acyl-CoA pathway.[7]

  • Inflammatory Response: Certain fatty acids and their derivatives possess anti-inflammatory properties.[4][8] The ability of this compound and its analogs to modulate inflammatory responses in immune cells (e.g., macrophages) is a critical area for investigation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments.

Protocol 1: Enzyme Inhibition Assay - Acyl-CoA Dehydrogenase (ACAD) Activity

This protocol is adapted from established methods for measuring ACAD activity.[9]

  • Objective: To determine the inhibitory potential (IC₅₀) of this compound and its analogs on ACAD activity.

  • Principle: The activity of ACADs can be measured using the anaerobic ETF fluorescence reduction assay. This assay follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.

  • Materials:

    • Purified recombinant medium-chain acyl-CoA dehydrogenase (MCAD).

    • Purified recombinant porcine electron transfer flavoprotein (ETF).

    • Substrate: Butyryl-CoA.

    • Test compounds: this compound and its analogs, dissolved in an appropriate vehicle (e.g., DMSO).

    • Assay buffer: 50 mM Tris-HCl, pH 8.0, with 10% glycerol.

    • 96-well microplate suitable for fluorescence measurements.

    • Microplate reader with fluorescence capabilities (e.g., excitation at 380 nm, emission at 525 nm).

  • Procedure:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add varying concentrations of the test compounds or vehicle control.

    • Add the assay buffer containing MCAD and ETF to each well.

    • To make the assay solution anaerobic, overlay the solution in each well with a layer of mineral oil.

    • Initiate the reaction by adding the substrate, butyryl-CoA.

    • Immediately begin monitoring the decrease in ETF fluorescence over time in a microplate reader.

    • Calculate the initial rate of reaction for each concentration of the test compound.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Receptor Activity Assay - Asialoglycoprotein Receptor (ASGP-R) Modulation

This protocol is based on the finding that fatty acyl-CoAs can regulate ASGP-R activity.[5]

  • Objective: To assess the ability of this compound and its analogs to reactivate inactivated ASGP-Rs.

  • Principle: ASGP-Rs in permeable hepatocytes can be inactivated in an ATP-dependent manner. The addition of certain fatty acyl-CoAs can rapidly reactivate these receptors.

  • Materials:

    • Isolated rat hepatocytes, made permeable by treatment with digitonin.

    • ATP solution.

    • Test compounds: this compound and its analogs.

    • Radiolabeled ligand for ASGP-R (e.g., ¹²⁵I-asialoorosomucoid).

    • Bovine serum albumin (BSA).

    • Scintillation counter.

  • Procedure:

    • Incubate permeable hepatocytes with ATP to inactivate the ASGP-Rs.

    • Wash the cells to remove ATP.

    • Add varying concentrations of the test compounds to the cells and incubate for a short period (e.g., 5 minutes).

    • Measure ASGP-R activity by adding the radiolabeled ligand and incubating at 4°C to allow binding but prevent internalization.

    • Wash the cells to remove unbound ligand.

    • Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

    • Plot the amount of bound ligand against the concentration of the test compound to determine the EC₅₀ for receptor reactivation.

Protocol 3: Cell-Based Assay - Cytokine Expression in Macrophages

This protocol assesses the anti-inflammatory potential of the compounds.

  • Objective: To compare the ability of this compound and its analogs to suppress lipopolysaccharide (LPS)-induced cytokine production in macrophages.

  • Principle: The production of pro-inflammatory cytokines like TNF-α and IL-6 by macrophages upon stimulation with LPS is a hallmark of the inflammatory response. The inhibitory effect of the test compounds on this process is quantified.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Lipopolysaccharide (LPS).

    • Test compounds: this compound and its analogs.

    • Cell culture medium and supplements.

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison compound This compound enz_assay Enzyme Inhibition Assays (e.g., ACAD) compound->enz_assay rec_assay Receptor Activity Assays (e.g., ASGP-R) compound->rec_assay cell_assay Cell-Based Assays (e.g., Anti-inflammatory) compound->cell_assay analogA Analog A analogA->enz_assay analogA->rec_assay analogA->cell_assay analogB Analog B analogB->enz_assay analogB->rec_assay analogB->cell_assay data_quant Quantification (IC50, EC50) enz_assay->data_quant rec_assay->data_quant cell_assay->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis comparison Comparative Activity Profile stat_analysis->comparison

Caption: General experimental workflow for comparing the biological activity of fatty acyl-CoA analogs.

malonyl_coa_pathway glucose Glucose citrate Citrate glucose->citrate Glycolysis, TCA Cycle malonyl_coa Malonyl-CoA citrate->malonyl_coa ACLY cpt1 CPT-1 malonyl_coa->cpt1 Inhibition fatty_acid_ox Fatty Acid Oxidation cpt1->fatty_acid_ox Facilitates lc_coa Long-Chain Acyl-CoA (e.g., this compound) lc_coa->cpt1 Substrate for Oxidation signaling Lipid Signaling Events lc_coa->signaling insulin Insulin Secretion signaling->insulin

Caption: The Malonyl-CoA/Long-Chain Acyl-CoA signaling pathway in insulin secretion.

References

Comparative Analysis of Long-Chain Unsaturated Acyl-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Functional Roles of Long-Chain Unsaturated Acyl-CoAs: A Cross-Species Comparison

The functional roles of long-chain unsaturated acyl-CoAs, while sharing the central theme of lipid metabolism, exhibit distinct priorities and complexities across different domains of life. In bacteria, they are primarily utilized as a source of carbon and energy. In plants, they are fundamental building blocks for a diverse array of lipids essential for development and environmental adaptation. In mammals, their metabolism is intricately linked to energy homeostasis, signaling, and the pathogenesis of metabolic diseases.

FeatureBacteriaPlantsMammals
Primary Function Carbon and energy source through β-oxidation.- Building blocks for membrane lipids (phospholipids, galactolipids).- Precursors for storage lipids (triacylglycerols) in seeds.- Substrates for the synthesis of cuticular waxes, suberin, and signaling molecules (e.g., jasmonates).- Major energy source via mitochondrial β-oxidation.- Substrates for the synthesis of complex lipids (phospholipids, sphingolipids, triacylglycerols).- Precursors for signaling molecules (e.g., eicosanoids).- Allosteric regulators of enzymes and transcription factors.
Metabolic Regulation Primarily regulated at the transcriptional level by factors like FadR, which responds to intracellular acyl-CoA levels.Regulated by a complex interplay of developmental cues and environmental stresses. Long-chain acyl-CoA synthetases (LACSs) play a key role in directing fatty acids towards different metabolic fates.Hormonally regulated (e.g., by insulin (B600854) and glucagon) and allosterically controlled. Acyl-CoA levels can modulate the activity of key metabolic enzymes and nuclear receptors (e.g., PPARs).
Unique Features Some bacteria can synthesize unique fatty acid isomers, such as conjugated linoleic acids.Exhibit a wide diversity of fatty acid modifications, including the production of very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) that are essential for human nutrition.Highly specialized roles in different tissues. For example, in the liver, they are central to the synthesis and breakdown of lipoproteins, while in adipose tissue, they are key to energy storage and release.

Experimental Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

The analysis of long-chain acyl-CoAs is technically challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.[1][2][3] The following is a representative protocol synthesized from established methods.

1. Sample Preparation and Extraction

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled solvent mixture, typically an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and an organic solvent (e.g., 2-propanol or acetonitrile), to precipitate proteins and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): To concentrate the acyl-CoAs and remove interfering substances, the extract is passed through an SPE cartridge (e.g., C18). The cartridge is washed to remove salts and polar contaminants, and the acyl-CoAs are then eluted with an appropriate organic solvent.

  • Solvent Evaporation and Reconstitution: The eluate containing the acyl-CoAs is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system, often containing an antioxidant to prevent degradation.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of two mobile phases, such as an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5]

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) in positive ion mode. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the specific acyl-CoA and monitoring a characteristic product ion after fragmentation in the collision cell. A common neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) is often used for scanning for unknown acyl-CoAs.

  • Quantification: Absolute quantification is achieved by using a calibration curve generated from authentic standards of the acyl-CoAs of interest. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Visualizing Key Pathways and Workflows

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow sample Tissue/Cell Sample homogenization Homogenization & Protein Precipitation sample->homogenization Acidic Buffer/Organic Solvent extraction Solid-Phase Extraction (SPE) homogenization->extraction reconstitution Drying & Reconstitution extraction->reconstitution Elution & Evaporation lc_separation LC Separation (Reverse Phase) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Ionization (ESI+) data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the extraction and quantification of long-chain acyl-CoAs using LC-MS/MS.

Beta-Oxidation of a Polyunsaturated Fatty Acid

beta_oxidation start Polyunsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) beta_ox_1 β-Oxidation Cycles start->beta_ox_1 intermediate Unsaturated Acyl-CoA Intermediate (e.g., Dienoyl-CoA) beta_ox_1->intermediate end Acetyl-CoA beta_ox_1->end n Acetyl-CoA reductase 2,4-Dienoyl-CoA Reductase intermediate->reductase NADPH -> NADP+ isomerase Enoyl-CoA Isomerase reductase->isomerase beta_ox_2 Further β-Oxidation Cycles isomerase->beta_ox_2 beta_ox_2->end

Caption: Simplified pathway for the β-oxidation of a polyunsaturated fatty acid, requiring additional enzymes.

References

Validating the Role of Specific Enzymes in (2E,11Z)-Octadecadienoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes implicated in the metabolism of (2E,11Z)-octadecadienoyl-CoA, a conjugated linoleic acid (CLA) isomer. Understanding the enzymatic pathways governing the breakdown and modification of this fatty acid is crucial for elucidating its physiological roles and for the development of therapeutic interventions targeting lipid metabolism. This document outlines the probable metabolic fate of this compound, compares the functions of candidate enzymes, and provides detailed experimental protocols for their validation.

Introduction to this compound Metabolism

This compound is a thioester of a specific isomer of octadecadienoic acid. Like other fatty acyl-CoAs, it is expected to undergo metabolism through the β-oxidation pathway to yield acetyl-CoA, which can then enter the citric acid cycle for energy production. However, the presence of unsaturation, particularly the conjugated double bonds, necessitates the action of auxiliary enzymes to resolve non-standard intermediates. The key enzyme classes likely involved in its metabolism include Acyl-CoA Dehydrogenases, Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase, and potentially Desaturases.

Comparative Analysis of Key Enzymes

While direct comparative kinetic data for the metabolism of this compound by various enzymes is not extensively available in the current literature, we can infer the roles and potential efficiencies of candidate enzymes based on their known functions in the metabolism of structurally similar fatty acids, particularly other CLA isomers and unsaturated fatty acids.

Table 1: Comparison of Key Enzymes in this compound Metabolism

Enzyme ClassSpecific Enzyme ExamplesProbable Role in this compound MetabolismExpected Efficiency & SpecificityAlternative Substrates
Acyl-CoA Dehydrogenase (ACAD) Long-Chain Acyl-CoA Dehydrogenase (LCAD), Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Catalyzes the initial dehydrogenation step of β-oxidation, introducing a double bond.LCAD is known to effectively dehydrogenate various unsaturated fatty acids and may be the primary ACAD for this substrate.[1] VLCAD shows lower activity towards some unsaturated fatty acids.[1]Saturated and other unsaturated fatty acyl-CoAs of varying chain lengths.[2]
Enoyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA IsomeraseIsomerizes the cis or trans double bond at an odd-numbered carbon to a trans-Δ² double bond, a standard intermediate for β-oxidation.[3][4]High efficiency is expected as this is a crucial step for the metabolism of most unsaturated fatty acids with double bonds at odd positions.[4]A wide range of (3Z)- and (3E)-enoyl-CoA isomers.[4]
2,4-Dienoyl-CoA Reductase Mitochondrial and Peroxisomal 2,4-Dienoyl-CoA ReductasesReduces the conjugated diene system that can form during the β-oxidation of polyunsaturated fatty acids to a single double bond.[5][6]This enzyme is essential for the degradation of fatty acids with unsaturation at even-numbered carbons and is considered a rate-limiting step.[6][7] It can act on both 2-trans,4-cis and 2-trans,4-trans dienoyl-CoA thioesters.[5]2,4-Dienoyl-CoA esters of varying chain lengths.[5]
Δ9-Desaturase Stearoyl-CoA Desaturase (SCD)May be involved in modifying the fatty acid chain by introducing an additional double bond. Some CLA isomers are known to inhibit SCD activity.[8]The interaction is likely to be one of inhibition rather than direct metabolism, particularly by the trans-10, cis-12 CLA isomer.[8][9]Stearoyl-CoA, Palmitoyl-CoA.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. The initial cycles of β-oxidation would proceed as with saturated fatty acids until the double bonds are encountered. At that point, the coordinated action of isomerases and reductases would be required to produce a substrate suitable for the core β-oxidation enzymes.

metabolic_pathway cluster_beta_oxidation β-Oxidation Cycles start This compound acad Acyl-CoA Dehydrogenase start->acad Initial Dehydrogenation intermediate1 Dienoyl-CoA intermediate acad->intermediate1 reductase 2,4-Dienoyl-CoA Reductase intermediate1->reductase Reduction of conjugated diene intermediate2 Enoyl-CoA intermediate reductase->intermediate2 isomerase Enoyl-CoA Isomerase intermediate2->isomerase Isomerization standard_intermediate trans-Δ²-Enoyl-CoA isomerase->standard_intermediate hydration Enoyl-CoA Hydratase standard_intermediate->hydration dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation thiolysis Thiolase dehydrogenation->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa end Citric Acid Cycle acetyl_coa->end

Caption: Putative metabolic pathway for this compound via β-oxidation.

Experimental Protocols

To validate the involvement and compare the efficiency of these enzymes, a series of in vitro and cell-based assays can be employed.

Protocol 1: In Vitro Enzyme Activity Assays

This protocol describes a general method for measuring the activity of acyl-CoA metabolizing enzymes using a spectrophotometric or fluorometric approach.

A. Spectrophotometric Assay for Acyl-CoA Dehydrogenase

  • Principle: The reduction of a redox dye by the electrons transferred from the fatty acyl-CoA substrate via the enzyme's FAD cofactor is monitored.

  • Materials:

    • Purified recombinant or isolated enzyme (e.g., LCAD).

    • This compound substrate.

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

    • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP).

    • Phenazine methosulfate (PMS) as an intermediate electron carrier.

    • Spectrophotometer capable of reading at 600 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, DCPIP, and PMS in a cuvette.

    • Add the purified enzyme to the mixture and incubate for 5 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately monitor the decrease in absorbance at 600 nm over time.

    • The rate of DCPIP reduction is proportional to the enzyme activity.

  • Data Analysis: Calculate the enzyme activity (μmol/min/mg) using the molar extinction coefficient of DCPIP. Compare the activities with other fatty acyl-CoA substrates to determine specificity.

B. Fluorometric Assay for Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase

  • Principle: The consumption of NADPH by 2,4-dienoyl-CoA reductase or the production of a standard β-oxidation intermediate by enoyl-CoA isomerase (which can then be acted upon by a coupled enzyme system) is monitored by fluorescence.

  • Materials:

    • Purified recombinant or isolated enzyme.

    • This compound or the appropriate intermediate.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

    • NADPH (for reductase).

    • Coupling enzymes and substrates for isomerase assay (e.g., enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and NAD⁺).

    • Fluorometer (Excitation: 340 nm, Emission: 460 nm for NADPH/NADH).

  • Procedure (for Reductase):

    • Prepare a reaction mixture in a microplate well containing assay buffer and NADPH.

    • Add the purified 2,4-dienoyl-CoA reductase.

    • Initiate the reaction by adding the dienoyl-CoA substrate.

    • Monitor the decrease in fluorescence at 460 nm over time.

    • The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: Determine the initial velocity of the reaction from the linear phase of the fluorescence decay. Calculate kinetic parameters (Km and Vmax) by varying the substrate concentration.

experimental_workflow cluster_protocol General Enzyme Assay Workflow prep Prepare Reaction Mixture (Buffer, Cofactors, Dye) enzyme Add Purified Enzyme prep->enzyme incubate Incubate to equilibrate enzyme->incubate substrate Add this compound (or other substrate) incubate->substrate measure Measure Spectrophotometric or Fluorometric Signal substrate->measure analyze Calculate Enzyme Activity (Vmax, Km) measure->analyze

Caption: General workflow for in vitro enzyme activity assays.

Protocol 2: Cell-Based Metabolism Assay using LC-MS/MS

This protocol allows for the analysis of the metabolism of this compound in a cellular context.

  • Principle: Cells are incubated with the fatty acid, and the intracellular acyl-CoA pool is extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.[10][11]

  • Materials:

    • Cell line of interest (e.g., hepatocytes, adipocytes).

    • (2E,11Z)-octadecadienoic acid.

    • Cell culture medium and reagents.

    • Extraction solvent (e.g., isopropanol/acetonitrile/water).

    • Internal standards for acyl-CoAs.

    • HPLC system coupled to a tandem mass spectrometer.

  • Procedure:

    • Culture cells to the desired confluency.

    • Incubate the cells with (2E,11Z)-octadecadienoic acid for a defined period.

    • Wash the cells with ice-cold PBS to stop the metabolic activity.

    • Extract the intracellular metabolites, including acyl-CoAs, using the extraction solvent.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Identify and quantify the parent this compound and its downstream metabolites by comparing their retention times and mass-to-charge ratios with known standards. This will provide insights into the active metabolic pathways.

lc_ms_workflow cluster_lcms LC-MS/MS Workflow for Cellular Metabolism cell_culture Culture Cells incubation Incubate with (2E,11Z)-octadecadienoic acid cell_culture->incubation extraction Extract Acyl-CoAs incubation->extraction analysis LC-MS/MS Analysis extraction->analysis data Identify and Quantify Metabolites analysis->data

Caption: Workflow for analyzing cellular metabolism of fatty acids using LC-MS/MS.

Conclusion and Future Directions

The metabolism of this compound likely involves a concerted effort of several key enzymes of the β-oxidation pathway, including acyl-CoA dehydrogenases, enoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase. While the precise kinetic parameters for these enzymes with this specific substrate remain to be determined, the provided experimental protocols offer a robust framework for their validation and comparative analysis. Future research should focus on expressing and purifying these candidate enzymes and performing detailed kinetic studies with this compound to build a comprehensive quantitative model of its metabolism. Such studies will be invaluable for understanding the biological significance of this and other CLA isomers and for the rational design of therapeutic strategies targeting fatty acid metabolism.

References

biological effects of (2E,11Z)-octadecadienoyl-CoA versus other fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects of (2E,11Z)-octadecadienoyl-CoA is scarce in publicly available literature. This guide provides a comparative framework by examining the well-documented biological activities of other fatty acyl-CoA molecules, particularly isomers of octadecadienoyl-CoA derived from conjugated linoleic acids (CLAs). The information presented for CLA-CoAs serves as a predictive reference for potential research directions into the specific effects of this compound.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism and signaling. They are the activated forms of fatty acids, primed for a variety of metabolic fates including β-oxidation for energy production, esterification into complex lipids, and regulation of cellular processes. The specific biological effects of an acyl-CoA are profoundly influenced by the structure of its fatty acid component, including chain length, degree of saturation, and the geometry of its double bonds. This guide explores the potential biological activities of this compound by comparing it with other better-studied C18:2-CoA isomers, primarily those derived from conjugated linoleic acids (CLAs).

Comparative Biological Activities of Octadecadienoyl-CoA Isomers

While specific data for this compound is lacking, extensive research on CLA isomers, such as cis-9, trans-11-CLA and trans-10, cis-12-CLA, reveals isomer-specific effects on various physiological processes. These fatty acids are activated to their respective CoA esters to exert their biological functions. The table below summarizes the known effects of these well-characterized isomers, which can serve as a basis for hypothesizing the potential roles of this compound.

Biological Processcis-9, trans-11-CLAtrans-10, cis-12-CLAOther Fatty Acyl-CoAs (General)Potential Role of this compound
Lipid Metabolism Generally considered to have neutral or beneficial effects on blood lipid profiles.Associated with a reduction in body fat by inhibiting lipoprotein lipase (B570770) and inducing apoptosis in adipocytes. May also lead to lipodystrophy and hepatic steatosis.Substrates for triglyceride and phospholipid synthesis. Allosteric regulators of enzymes like acetyl-CoA carboxylase (ACC).Unknown. Its unique double bond configuration may lead to novel interactions with enzymes of lipid metabolism.
Insulin (B600854) Sensitivity Some studies suggest neutral or beneficial effects.Strongly linked to the development of insulin resistance and hyperinsulinemia.[1][2]Long-chain saturated fatty acyl-CoAs can induce insulin resistance in skeletal muscle and liver.Unknown. Investigation into its effects on glucose uptake and insulin signaling pathways is warranted.
Inflammation Generally exhibits anti-inflammatory properties.Can have pro-inflammatory effects in certain contexts.Precursors for the synthesis of pro-inflammatory and anti-inflammatory eicosanoids.Unknown. The position and geometry of its double bonds will determine its metabolism by cyclooxygenases and lipoxygenases.
Cancer Has shown anti-carcinogenic effects in various cancer models.[1]Effects on cancer are less clear and can be context-dependent.Can influence cell proliferation and apoptosis pathways.Unknown. Its potential as an anti-cancer agent is an area for future research.

Signaling Pathways

The biological effects of fatty acyl-CoAs are mediated through complex signaling networks. The diagram below illustrates a generalized pathway for fatty acid activation and subsequent signaling, highlighting key enzymes and potential points of regulation where different octadecadienoyl-CoA isomers might exert differential effects.

FattyAcidSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_metabolism Metabolic Fates cluster_signaling Signaling & Regulation Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Beta-oxidation Beta-oxidation Acyl-CoA->Beta-oxidation Lipid Synthesis Lipid Synthesis Acyl-CoA->Lipid Synthesis Gene Expression (e.g., PPARs) Gene Expression (e.g., PPARs) Acyl-CoA->Gene Expression (e.g., PPARs) Enzyme Regulation (e.g., ACC) Enzyme Regulation (e.g., ACC) Acyl-CoA->Enzyme Regulation (e.g., ACC)

Figure 1: Generalized pathway of fatty acid activation and downstream effects.

Experimental Protocols

To investigate the biological effects of this compound and compare them to other fatty acyl-CoAs, a series of in vitro and in vivo experiments would be necessary. Below are outlines of key experimental protocols.

Acyl-CoA Synthetase Activity Assay

This assay determines the rate at which a specific fatty acid is converted to its corresponding acyl-CoA by acyl-CoA synthetase (ACSL).

Principle: The assay measures the incorporation of radiolabeled fatty acid into acyl-CoA, which is then separated from the free fatty acid and quantified.

Materials:

  • Purified or recombinant ACSL enzyme

  • [1-¹⁴C]-(2E,11Z)-octadecadienoic acid and other fatty acid isomers

  • ATP, Coenzyme A (CoA), MgCl₂

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the radiolabeled fatty acid to the reaction mixture.

  • Initiate the reaction by adding the ACSL enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution to precipitate the protein and unreacted fatty acid (e.g., Dole's reagent).

  • Extract the acyl-CoA into a separate phase.

  • Quantify the radioactivity in the acyl-CoA-containing phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

In Vitro Adipocyte Differentiation Assay

This assay assesses the effect of the fatty acyl-CoA precursor on the differentiation of preadipocytes into mature adipocytes.

Principle: Preadipocytes (e.g., 3T3-L1 cells) are induced to differentiate in the presence of the test compound. The extent of differentiation is quantified by staining for lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • (2E,11Z)-octadecadienoic acid and other fatty acid isomers

  • Oil Red O stain

  • Spectrophotometer

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by treating the cells with differentiation medium containing the test fatty acids for 48-72 hours.

  • Replace the differentiation medium with maintenance medium (containing insulin) and continue the culture for several days, replenishing the medium every 2-3 days.

  • After 7-10 days, fix the cells and stain with Oil Red O to visualize lipid droplets.

  • Elute the stain from the cells and quantify the absorbance using a spectrophotometer to determine the extent of lipid accumulation.

Gene Expression Analysis by Quantitative PCR (qPCR)

This method is used to measure changes in the expression of genes involved in lipid metabolism, inflammation, and insulin signaling in response to treatment with the fatty acids.

Principle: RNA is extracted from treated cells or tissues, reverse transcribed to cDNA, and then used as a template for qPCR with gene-specific primers.

Materials:

  • Cells or tissues treated with the test fatty acids

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix and primers for target genes (e.g., PPARγ, SREBP-1c, TNF-α, IL-6)

  • Real-time PCR instrument

Procedure:

  • Treat cells or animals with (2E,11Z)-octadecadienoic acid or other fatty acid isomers.

  • Isolate total RNA from the samples.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biological effects of a novel fatty acid.

ExperimentalWorkflow Compound Synthesis Compound Synthesis In Vitro Studies In Vitro Studies Compound Synthesis->In Vitro Studies Cell Culture Assays In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Animal Models Data Analysis Data Analysis In Vitro Studies->Data Analysis In Vivo Studies->Data Analysis Biochemical & Molecular Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: A typical experimental workflow for fatty acid research.

Conclusion and Future Directions

The biological effects of this compound remain largely unexplored. Based on the diverse and isomer-specific activities of other octadecadienoyl-CoA molecules, it is plausible that this particular isomer possesses unique biological properties. Future research should focus on the chemical synthesis of (2E,11Z)-octadecadienoic acid and its CoA ester to enable detailed in vitro and in vivo studies. A thorough investigation of its impact on lipid metabolism, insulin sensitivity, inflammation, and cell proliferation, in direct comparison with other C18:2 isomers, will be crucial to elucidating its physiological significance and potential therapeutic applications. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Confirming the Structure of Synthetic (2E,11Z)-Octadecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of synthetic (2E,11Z)-octadecadienoyl-CoA against its common isomer, (9Z,12Z)-octadecadienoyl-CoA (Linoleoyl-CoA). The accurate structural elucidation of fatty acyl-CoA molecules is paramount in metabolic research and drug development, as subtle differences in isomeric structure can lead to vastly different biological activities. This document outlines the key analytical techniques and expected data for confirming the specific double bond positions and configurations of the synthetic target molecule.

Comparison of Analytical Techniques and Expected Data

The primary methods for elucidating the structure of fatty acyl-CoA isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides unique and complementary information essential for unambiguous structural assignment.

Analytical TechniqueThis compound (Target Molecule)(9Z,12Z)-Octadecadienoyl-CoA (Alternative Isomer)Key Differentiating Features
¹H-NMR Spectroscopy Olefinic protons of the trans double bond at C2-C3 are expected to be downfield (further from TMS) compared to the cis olefinic protons. Allylic protons adjacent to the cis double bond at C11-C12 will show characteristic shifts.Olefinic protons of the two cis double bonds at C9-C10 and C12-C13 will have similar chemical shifts, typically upfield compared to trans protons. The bis-allylic protons at C11 are a key feature.The chemical shifts of olefinic and allylic protons are highly dependent on the cis/trans configuration. Trans protons generally resonate at a lower field (higher ppm) than cis protons.[1]
¹³C-NMR Spectroscopy The carbon signals of the trans double bond at C2-C3 will differ from those of the cis double bond at C11-C12. Allylic and divinyl carbon signals provide further confirmation.[2]The carbon signals for the two cis double bonds will be similar. The chemical shift of the bis-allylic carbon at C11 is a characteristic marker.[3][4]The chemical shifts of olefinic carbons are distinct for cis and trans isomers, allowing for their differentiation.[2][5]
Mass Spectrometry (LC-MS/MS) The precursor ion mass will be identical to the isomer. Fragmentation patterns upon collision-induced dissociation (CID) will be specific to the double bond positions. A characteristic neutral loss of the CoA moiety (m/z 507) is expected.[6]The precursor ion mass will be identical to the target molecule. Fragmentation patterns will be characteristic of the 9Z, 12Z double bond positions. The neutral loss of the CoA moiety will also be observed.[6]While precursor masses are identical, the product ions generated during MS/MS are unique to the location of the double bonds, allowing for isomer differentiation.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of fatty acyl-CoA molecules.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the specific fatty acid isomer, (2E,11Z)-octadecadienoic acid, followed by its activation to the CoA thioester.

Step 1: Synthesis of (2E,11Z)-Octadecadienoic Acid

The synthesis of the specific fatty acid isomer can be achieved through various organic chemistry routes, often involving Wittig reactions or other stereospecific olefination methods to control the geometry of the double bonds. A general synthetic strategy would be designed to introduce the trans double bond at the C2 position and the cis double bond at the C11 position.

Step 2: Conversion to Acyl-CoA

The synthesized fatty acid is then converted to its corresponding CoA thioester. A common method is the use of N-hydroxysuccinimide esters of the fatty acid.[8]

  • Activation of the Fatty Acid: The carboxylic acid is reacted with N-hydroxysuccinimide to form an active ester.

  • Thioesterification: The N-hydroxysuccinimide ester is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer to yield the final product, this compound.

  • Purification: The product is typically purified using chromatographic techniques such as HPLC.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of the purified synthetic this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H-NMR Spectroscopy: A one-dimensional ¹H-NMR spectrum is acquired. Key regions to analyze are the olefinic proton region (~5.3-6.5 ppm) and the allylic proton region (~2.0-2.8 ppm). The coupling constants (J-values) between the olefinic protons can definitively determine the double bond geometry (trans typically have larger J-values than cis).

  • ¹³C-NMR Spectroscopy: A one-dimensional ¹³C-NMR spectrum is acquired. The chemical shifts of the olefinic carbons are analyzed to confirm the presence of both cis and trans double bonds.

  • 2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule.[3][9]

Mass Spectrometric Analysis (LC-MS/MS)
  • Sample Preparation: The purified synthetic product is dissolved in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of acetonitrile (B52724) and water).

  • Liquid Chromatography (LC): The sample is injected into an LC system, typically with a C18 reversed-phase column, to separate it from any impurities.[7][10] A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is used.[7][11]

  • Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer. A full scan MS is performed to determine the mass of the precursor ion.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to this compound is isolated and fragmented. The resulting product ion spectrum is analyzed. The fragmentation pattern will be characteristic of the double bond positions and can be compared to known fragmentation patterns of other octadecadienoyl-CoA isomers.[6][12]

Visualizing the Confirmation Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound.

Synthesis_Workflow start Starting Materials synthesis Stereospecific Organic Synthesis start->synthesis fatty_acid (2E,11Z)-Octadecadienoic Acid synthesis->fatty_acid activation Activation & Thioesterification with CoA-SH fatty_acid->activation product Synthetic (2E,11Z)- Octadecadienoyl-CoA activation->product purification HPLC Purification product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound.

Analysis_Workflow sample Purified Synthetic Product nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr ms LC-MS/MS Analysis sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Precursor Mass & Fragmentation Pattern ms->ms_data interpretation Data Interpretation & Comparison to Alternatives nmr_data->interpretation ms_data->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Analytical workflow for structural confirmation.

References

A Comparative Guide to the Specificity of Analytical Methods for (2E,11Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of specific lipid metabolites are crucial for advancing research in various fields, including drug development and diagnostics. (2E,11Z)-octadecadienoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in lipid metabolism. This guide provides a comparative analysis of the available methods for its detection and quantification, with a focus on specificity. As of this review, no commercially available antibodies specifically targeting this compound have been identified. Therefore, this guide will focus on comparing established analytical techniques and discuss the potential for future immunoassay development.

Comparison of Analytical Methods

The primary methods for the analysis of acyl-CoAs, including this compound, are based on chromatography coupled with mass spectrometry. These techniques offer high specificity and sensitivity. While immunoassays are a powerful tool for the detection of many small molecules, their application to specific acyl-CoA species is currently limited due to the challenges in generating specific antibodies.

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cluster_methods Analytical Methods for this compound cluster_params Performance Metrics MassSpec Mass Spectrometry-Based (LC-MS/MS, HPLC) Specificity Specificity MassSpec->Specificity High Sensitivity Sensitivity MassSpec->Sensitivity High Throughput Throughput MassSpec->Throughput Lower Cost Cost MassSpec->Cost High Immunoassay Immunoassay (Hypothetical) Immunoassay->Specificity Potentially High (if developed) Immunoassay->Sensitivity Potentially Very High Immunoassay->Throughput High Immunoassay->Cost Lower (per sample)

Caption: Comparison of mass spectrometry and hypothetical immunoassay methods.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary analytical methods for acyl-CoA analysis.

FeatureLC-MS/MSHPLC-UV/FluorescenceImmunoassay (Hypothetical)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution with similar compounds)Potentially High (dependent on antibody cross-reactivity)
Sensitivity High (femtomole to picomole range)[1]Lower (picomole to nanomole range)Potentially Very High (sub-picomole range)[2][3][4]
Throughput Low to MediumLow to MediumHigh
Cost per Sample HighMediumLow
Instrumentation Cost HighMediumLow to Medium
Sample Preparation ExtensiveExtensiveMinimal to Moderate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

LC-MS/MS is the gold standard for the specific and sensitive quantification of acyl-CoAs.[5][6]

a. Sample Extraction:

  • Homogenize tissue or cell samples in a cold solvent mixture, such as 2:1:1 methanol:chloroform:water, to quench metabolic activity and extract metabolites.

  • Centrifuge the homogenate to separate the polar and non-polar phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Dry the aqueous phase under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

b. LC Separation:

  • Use a C18 reversed-phase column for the separation of acyl-CoAs.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • The gradient is programmed to separate the different acyl-CoA species based on their hydrophobicity.

c. MS/MS Detection:

  • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Perform multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion corresponding to this compound and a specific product ion generated by its fragmentation.

  • The transition from the precursor to the product ion is highly specific to the target molecule, minimizing interference from other compounds.[7]

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cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis A Sample Homogenization B Metabolite Extraction A->B C Phase Separation B->C D Drying and Reconstitution C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM) E->F

Caption: LC-MS/MS experimental workflow.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

While less sensitive and specific than LC-MS/MS, HPLC can be used for the analysis of more abundant acyl-CoAs.

a. Sample Preparation: The extraction procedure is similar to that for LC-MS/MS.

b. Derivatization (for Fluorescence Detection): To enhance sensitivity, acyl-CoAs can be derivatized with a fluorescent tag, such as chloroacetaldehyde, to form fluorescent etheno-derivatives.

c. HPLC Separation: Similar to LC-MS/MS, a C18 reversed-phase column with a gradient elution is used for separation.

d. Detection:

  • UV Detection: Acyl-CoAs can be detected by their absorbance at around 260 nm due to the adenine (B156593) ring in the CoA moiety.

  • Fluorescence Detection: If derivatized, the fluorescent derivatives are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.

Discussion on Immunoassay Development

The development of a specific antibody for this compound would enable the use of high-throughput and cost-effective immunoassay platforms, such as ELISA or Single Molecule Arrays (Simoa).[2][3][4]

Challenges:

  • Small Molecule Immunogenicity: Small molecules like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production.

  • Specificity: Generating antibodies that can specifically recognize the (2E,11Z) isomer and distinguish it from other structurally similar acyl-CoAs is a significant challenge. The CoA moiety is common to all acyl-CoAs, and the subtle differences in the acyl chain geometry must be the basis for specific recognition.

Potential Approach: Competitive Immunoassay

A competitive immunoassay format would be the most suitable for detecting a small molecule like this compound.[8][9] In this format, the sample containing the target analyte competes with a labeled version of the analyte for binding to a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

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cluster_pathway Competitive Immunoassay Principle Antibody Antibody Bound_Complex_1 Antibody-Analyte Complex Antibody->Bound_Complex_1 Binds Bound_Complex_2 Antibody-Labeled Analyte Complex Antibody->Bound_Complex_2 Binds Analyte This compound Analyte->Bound_Complex_1 Labeled_Analyte Labeled Analyte Labeled_Analyte->Bound_Complex_2

Caption: Principle of a competitive immunoassay.

Conclusion

For researchers requiring high specificity and sensitivity in the quantification of this compound, LC-MS/MS remains the method of choice. While HPLC-based methods offer a more accessible alternative, they may lack the required specificity for complex biological samples. The development of a specific antibody for this compound would be a significant advancement, enabling high-throughput and cost-effective analysis. However, significant challenges in antibody development for such a small and specific lipid molecule need to be overcome. Researchers should carefully consider the balance between specificity, sensitivity, throughput, and cost when selecting the most appropriate analytical method for their studies.

References

A Researcher's Guide to Analytical Methods for Octadecadienoyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate separation and quantification of octadecadienoyl-CoA isomers is a critical yet challenging task. These isomers, with their subtle differences in double bond position and stereochemistry, play distinct roles in various physiological and pathological processes. This guide provides an objective comparison of the leading analytical techniques for their separation, supported by experimental data and detailed protocols to aid in method selection and implementation.

The separation of octadecadienoyl-CoA isomers, such as linoleoyl-CoA (18:2n-6) and its conjugated linoleic acid (CLA) counterparts, is hampered by their nearly identical physicochemical properties. However, several advanced analytical techniques have emerged as powerful tools for this purpose. This guide will compare the performance of four key methods: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility Spectrometry (IMS).

Comparative Analysis of Analytical Techniques

The choice of analytical method for octadecadienoyl-CoA isomer separation depends on the specific research question, required resolution, sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique, based on data from studies on closely related long-chain acyl-CoA and fatty acid isomers.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ion Mobility Spectrometry (IMS)
Principle of Separation Polarity and molecular shape in a supercritical fluid mobile phase.Partitioning between a liquid mobile phase and a solid stationary phase.Volatility and interaction with a stationary phase in a gaseous mobile phase.Ion size, shape, and charge in a gas-filled drift tube.
Typical Resolution High, often superior to HPLC for complex isomer mixtures without derivatization. Can resolve positional and chiral isomers.[1][2][3][4][5]Moderate to high, dependent on column chemistry (e.g., reversed-phase, chiral).[6][7][8]High, especially with long capillary columns. Positional and geometric isomer separation is possible.[9]Very high for gas-phase isomers. Can separate isomers with minute structural differences.[2][10][11][12]
Sensitivity (Typical LLOQ) Low ng/mL to high pg/mL range with MS detection.[4][6]Low ng/mL to pg/mL range with MS detection.[4][6][13][14]Low pg to fg range on-column with selected ion monitoring (SIM).[9]Similar to the coupled mass spectrometer, often in the low ng/mL to pg/mL range.
Analysis Time Fast, typically < 15 minutes for complex separations.[4][5]Variable, from < 15 minutes for achiral to > 60 minutes for complex chiral separations.[4][6]Typically 20-40 minutes, depending on the temperature program.[9]Very fast, separations occur in the millisecond range. Overall analysis time depends on the preceding separation technique (e.g., LC).[11][12]
Derivatization Required? No, for most applications.[1]No, for LC-MS analysis of acyl-CoAs.Yes, conversion to volatile esters (e.g., FAMEs) or other derivatives is mandatory.[9]No.
Key Advantages - Excellent for chiral separations.[4][15][16]- Fast analysis times.- Reduced organic solvent consumption.- Versatile with a wide range of column chemistries.- Robust and widely available instrumentation.- Extremely high sensitivity.- Extensive spectral libraries for identification.- Unparalleled ability to separate isomers based on shape.- Provides an additional dimension of separation when coupled with LC or GC.[2][11][12]
Key Disadvantages - May have lower sensitivity than LC-MS for some analytes.[4][6]- Instrumentation is less common than HPLC.- Chiral separations can be time-consuming.- Co-elution of isomers is common in achiral separations.- Derivatization can be time-consuming and may introduce artifacts or cause isomer degradation.[9]- Not suitable for intact acyl-CoA analysis.- Requires specialized instrumentation.- Collision cross-section libraries are still developing.[17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed analytical techniques, based on established methods for acyl-CoA and fatty acid isomer analysis.

Protocol 1: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

This protocol is adapted for the chiral separation of octadecadienoyl-CoA enantiomers and the separation of positional isomers.

1. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a modified Bligh-Dyer method or solid-phase extraction (SPE) with a suitable sorbent.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the SFC mobile phase (e.g., methanol).

2. SFC-MS/MS System and Conditions:

  • Instrument: An SFC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux i-Amylose-3), is recommended for enantiomeric separation. For positional isomers, a C18 or cyano-based column can be effective.[15][21][22]

  • Mobile Phase: Supercritical CO₂ as mobile phase A and a modifier (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and methanol) as mobile phase B.[15][23]

  • Gradient: A typical gradient would start with a low percentage of modifier, which is then increased to elute the analytes. For example, a gradient from 5% to 40% modifier over 10 minutes.

  • Flow Rate: 1.0 - 2.0 mL/min.[23]

  • Back Pressure: Maintained at around 150 bar.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis. Multiple Reaction Monitoring (MRM) is employed for quantification of specific isomers.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This protocol is suitable for the separation of octadecadienoyl-CoA positional isomers.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for SFC-MS/MS. Reconstitute the dried extract in the initial mobile phase.

2. HPLC-MS/MS System and Conditions:

  • Instrument: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separation.[8][13][14]

  • Mobile Phase: A binary gradient system is typically used. For example, mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient is often necessary to separate closely eluting isomers. For instance, starting at 30% B and increasing to 95% B over 20-30 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry: ESI in positive ion mode with MRM for quantification.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This protocol requires the cleavage of the CoA moiety and derivatization of the resulting fatty acid.

1. Sample Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample to release the free fatty acid using a mild alkaline or acidic method.

  • Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatization agent such as boron trifluoride (BF₃) in methanol or by using trimethylsilyl (B98337) (TMS) diazomethane.[24][25]

  • Extract the FAMEs into an organic solvent like hexane.

2. GC-MS System and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane stationary phase, is required for the separation of positional and geometric isomers of FAMEs.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 240°C at 3°C/min and held for 15 minutes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometry: Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]

Protocol 4: Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)

This protocol adds an extra dimension of separation to a standard LC-MS analysis.

1. Sample Preparation and LC Separation:

  • Prepare and separate the octadecadienoyl-CoA isomers using the RP-HPLC protocol described above.

2. IMS-MS System and Conditions:

  • Instrument: An LC system coupled to an ion mobility-enabled mass spectrometer (e.g., a drift-tube or travelling-wave IMS-MS).

  • Ion Mobility Separation: Ions generated from the LC eluent are introduced into the ion mobility cell, where they are separated based on their collision cross-section (CCS) in a buffer gas (e.g., nitrogen).

  • Mass Spectrometry: The mobility-separated ions are then analyzed by the mass spectrometer.

  • Data Analysis: The data is processed to generate a three-dimensional plot of retention time vs. drift time vs. m/z, allowing for the differentiation of isomers that may co-elute from the LC column but have different shapes and therefore different drift times.[11][12] Collision cross-section values can be determined and used as an additional identifier for each isomer.[17][18][19][20]

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a general workflow for the separation and analysis of octadecadienoyl-CoA isomers.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->Extraction Purification Purification/Concentration (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional SFC SFC Purification->SFC HPLC HPLC Purification->HPLC GC GC Derivatization->GC MS Mass Spectrometry (MS/MS) SFC->MS IMS IMS HPLC->IMS LC-IMS-MS GC->MS IMS->MS DataProcessing Data Processing (Chromatogram/Spectrum) MS->DataProcessing Identification Isomer Identification DataProcessing->Identification Quantification Quantification Identification->Quantification

A generalized workflow for the analysis of octadecadienoyl-CoA isomers.

Conclusion

The selection of an appropriate analytical method is paramount for the successful separation and quantification of octadecadienoyl-CoA isomers. SFC-MS/MS stands out for its speed and excellent chiral separation capabilities without the need for derivatization. HPLC-MS/MS remains a robust and versatile option, particularly with the wide availability of instrumentation and column chemistries. GC-MS, while requiring a derivatization step, offers unparalleled sensitivity for the analysis of the fatty acyl chain. Finally, the emerging technique of IMS-MS provides an orthogonal separation dimension based on molecular shape, enabling the resolution of isomers that are intractable by chromatographic methods alone. By carefully considering the strengths and weaknesses of each technique, researchers can select the optimal approach to unravel the intricate roles of these important lipid metabolites in biological systems.

References

Safety Operating Guide

Navigating the Disposal of (2E,11Z)-Octadecadienoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

At its core, (2E,11Z)-octadecadienoyl-CoA is a thioester, a class of organosulfur compounds known for their reactivity as acylating agents. The primary safety consideration for disposal is the potential for the thioester bond to react with incompatible materials. Therefore, the recommended disposal strategy involves chemical inactivation to cleave the thioester bond, followed by disposal as standard chemical waste, in accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling and disposal steps should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

Hazard ClassHandling PrecautionPersonal Protective Equipment (PPE)
Chemical Avoid contact with skin and eyes. Prevent inhalation of vapors.Safety goggles, chemical-resistant gloves, lab coat.
Flammability Keep away from heat, sparks, and open flames.Store in a cool, dry, well-ventilated area.
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.Segregate from incompatible chemicals.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound involves a two-stage process: chemical inactivation through hydrolysis, followed by appropriate disposal of the resulting products.

Experimental Protocol: Inactivation via Alkaline Hydrolysis

This procedure aims to hydrolyze the thioester bond of this compound, yielding the corresponding carboxylate (the salt of (2E,11Z)-octadecadienoic acid) and Coenzyme A.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Reaction Setup: For every 1 mg of this compound to be disposed of, place it in a chemically resistant container (e.g., a glass beaker or flask).

  • Hydrolysis: Slowly add the 1 M NaOH solution to the container with the acyl-CoA. Use a sufficient volume to ensure complete submersion and reaction. Stir the mixture at room temperature for at least 2 hours to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After the hydrolysis is complete, neutralize the basic solution by slowly adding a 1 M solution of hydrochloric acid (HCl) dropwise while monitoring the pH with pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Disposal: The resulting neutralized aqueous solution, containing the sodium salt of the fatty acid and Coenzyme A, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1g) assess_quantity->small_quantity <1g large_quantity Large Quantity (>1g) assess_quantity->large_quantity >1g inactivation Chemical Inactivation (Hydrolysis) small_quantity->inactivation consult_ehs Consult EHS for Bulk Disposal large_quantity->consult_ehs neutralization Neutralization (pH 6-8) inactivation->neutralization aqueous_disposal Aqueous Waste Disposal neutralization->aqueous_disposal end End: Proper Disposal aqueous_disposal->end consult_ehs->end

Disposal workflow for this compound.

Signaling Pathway of Chemical Inactivation

The chemical transformation during the alkaline hydrolysis of this compound can be visualized as a simple signaling pathway, where the reactant is converted to its final, less reactive products.

G reactant This compound reagent NaOH (Alkaline Hydrolysis) reactant->reagent product1 (2E,11Z)-octadecadienoate reagent->product1 product2 Coenzyme A reagent->product2

Chemical inactivation of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship. It is always recommended to maintain detailed records of all chemical disposal activities as part of good laboratory practice.

Personal protective equipment for handling (2E,11Z)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[1] However, the following table summarizes the recommended baseline PPE for handling (2E,11Z)-octadecadienoyl-CoA.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.Protects against accidental splashes of chemical solutions.[2][3]
Face ShieldTo be worn in conjunction with safety glasses when there is a significant risk of splashing.Provides a wider area of protection for the entire face from corrosive or irritating substances.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart for specific chemicals used.Protects hands from direct contact with the chemical, which may cause skin irritation.[2][3]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn and fully buttoned.Protects skin and personal clothing from contamination.[1]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of spills.Provides an additional layer of protection against chemical splashes.
Respiratory Protection Fume HoodAll handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood.Minimizes inhalation of any potential aerosols or vapors.
RespiratorNot generally required if work is conducted in a fume hood. A risk assessment may deem it necessary for certain procedures.Required in situations with inadequate ventilation or the potential for significant aerosol generation.[3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and any available hazard information on the label match the order.

  • Don appropriate PPE (lab coat, gloves, safety glasses) before handling the container.

Storage:

  • This compound should be stored at a recommended temperature of -20°C.

  • It is sensitive to air and light and should be stored under an inert gas, such as argon or nitrogen.

  • Keep the container tightly sealed in a dry place.[5]

Preparation of Solutions:

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a properly calibrated balance to weigh the required amount of the compound.

  • Slowly add the compound to the desired solvent to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

Experimental Use:

  • Always handle solutions containing this compound with the appropriate PPE.

  • Avoid direct contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

  • Prevent the generation of aerosols.

  • Keep containers closed when not in use.

The following diagram outlines the general workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Measures start Start: Don PPE receive Receive & Inspect Shipment start->receive store Store at -20°C under Inert Gas receive->store weigh Weigh Compound in Fume Hood store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment in Fume Hood dissolve->experiment waste Collect Waste in Labeled Container experiment->waste spill Spill Response experiment->spill exposure Exposure Response experiment->exposure dispose Dispose via Institutional Hazardous Waste Program waste->dispose

Caption: Workflow for handling this compound.

Disposal Plan

Waste Collection:

  • All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled waste container.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste.

  • Do not pour chemical waste down the drain.[5]

Emergency Procedures

Spill Response:

  • Alert personnel in the immediate area of the spill.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Cover the spill with an absorbent material suitable for chemicals (do not use combustible materials like sawdust).[5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • For large spills, contact your institution's EHS or emergency response team.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

The following diagram illustrates the logical steps for responding to an emergency involving this compound.

G cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_alert Alert Others start->spill_alert exposure_remove Remove from Exposure start->exposure_remove spill_assess Assess Spill Size spill_alert->spill_assess spill_small Small Spill: Clean Up with Absorbent spill_assess->spill_small Small spill_large Large Spill: Evacuate & Call EHS spill_assess->spill_large Large spill_dispose Dispose of Waste spill_small->spill_dispose exposure_decontaminate Decontaminate (Wash Skin/Flush Eyes) exposure_remove->exposure_decontaminate exposure_medical Seek Medical Attention exposure_decontaminate->exposure_medical

Caption: Emergency response plan for spills and exposures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.